molecular formula C9H7NO3 B1314337 1-Oxoisoindoline-5-carboxylic acid CAS No. 23386-40-5

1-Oxoisoindoline-5-carboxylic acid

Cat. No.: B1314337
CAS No.: 23386-40-5
M. Wt: 177.16 g/mol
InChI Key: OLKKGIPWCIURHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxoisoindoline-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7-2-1-5(9(12)13)3-6(7)4-10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKKGIPWCIURHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511444
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23386-40-5
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Oxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxoisoindoline-5-carboxylic acid, a heterocyclic compound featuring a fused ring system, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid structure and the presence of both a lactam and a carboxylic acid functional group make it a versatile scaffold for the synthesis of a diverse array of derivatives. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for a scientific audience.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on its structure and data from closely related compounds.

Table 1: General and Physicochemical Properties of this compound

PropertyValue/PredictionSource/Justification
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.159 g/mol [1]
CAS Number 23386-40-5[1]
Appearance Solid[1]
Melting Point >300 °C (Predicted)Based on related isoindolinone structures and high degree of intermolecular hydrogen bonding.
Boiling Point Decomposes before boilingCarboxylic acids with high melting points often decompose at elevated temperatures.
Relative Density 1.433[1]
pKa ~4-5 (Predicted)Typical range for aromatic carboxylic acids.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water and nonpolar organic solvents.General solubility characteristics of aromatic carboxylic acids.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic Protons: Signals in the δ 7.5-8.5 ppm range, exhibiting splitting patterns consistent with a trisubstituted benzene ring. Methylene Protons (-CH₂-): A singlet around δ 4.5 ppm. Amide Proton (-NH-): A broad singlet, chemical shift is solvent dependent. Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR Carbonyl Carbon (Lactam): Signal in the δ 165-175 ppm range. Carbonyl Carbon (Carboxylic Acid): Signal in the δ 165-185 ppm range. Aromatic Carbons: Signals in the δ 120-150 ppm range. Methylene Carbon (-CH₂-): Signal around δ 45-55 ppm.
FT-IR (cm⁻¹) -OH Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. C=O Stretch (Lactam): Strong absorption around 1680-1700 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹. N-H Bend: Around 1640 cm⁻¹. C-N Stretch: Around 1300-1400 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): Expected at m/z = 177. Major Fragments: Loss of COOH (m/z = 132), loss of CO (from lactam), and other fragments characteristic of the isoindolinone core.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the literature, a general and robust method can be adapted from the synthesis of related isoindolinone derivatives.

General Synthesis of Isoindolinones

A common and effective method for the synthesis of the isoindolinone core involves the reductive amination of 2-carboxybenzaldehyde followed by intramolecular cyclization.

Workflow for the Synthesis of this compound

G start Starting Materials: 4-Carboxyphthalic anhydride Ammonia or Ammonium Salt step1 Amidation and Ring Opening start->step1 step2 Reduction of one carbonyl group step1->step2 step3 Intramolecular Cyclization step2->step3 product This compound step3->product

A potential synthetic workflow for this compound.

Detailed Methodology (Representative Protocol):

  • Amidation: 4-Carboxyphthalic anhydride (1 equivalent) is dissolved in a suitable solvent such as acetic acid or DMF. An ammonia source, such as ammonium acetate or aqueous ammonia (1.1 equivalents), is added. The mixture is heated to reflux for 2-4 hours to ensure the formation of the phthalamic acid intermediate.

  • Reductive Cyclization: The reaction mixture is cooled, and a reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C), is introduced. This step selectively reduces one of the carbonyl groups of the anhydride-derived portion.

  • Work-up and Purification: After the reduction is complete (monitored by TLC or LC-MS), the reaction mixture is filtered to remove any solids. The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[2] Derivatives of isoindolinone have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4]

One of the key signaling pathways that isoindolinone derivatives have been shown to modulate is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . This pathway is a critical regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some isoindolinone derivatives have been shown to activate this pathway, thereby protecting cells from oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Keap1 Inhibits Isoindolinone Isoindolinone Derivative Isoindolinone->Keap1 Potential Inhibition ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes Activates Transcription

The Nrf2 signaling pathway and potential modulation by isoindolinone derivatives.

Conclusion

This compound is a valuable building block for the development of novel compounds with potential applications in medicine and materials science. While detailed experimental data for this specific molecule is limited, its chemical properties and reactivity can be reliably predicted. The isoindolinone core is a well-established pharmacophore, and further investigation into the biological activities of derivatives of this compound is a promising area for future research. This guide provides a solid foundation of its chemical characteristics and synthetic accessibility to aid researchers in their exploration of this intriguing molecule.

References

An In-depth Technical Guide to 1-Oxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oxoisoindoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities, with a focus on data relevant to research and drug development.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental for its accurate identification and study.

  • IUPAC Name: 1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

  • CAS Number: 23386-40-5

  • Molecular Formula: C₉H₇NO₃

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValue
Molecular Weight 177.16 g/mol
Appearance Solid
Purity Typically ≥97%
Relative Density 1.433
SMILES C1C2=C(C=CC(=C2)C(=O)O)C(=O)N1
InChI Key QDZWVSYHCSDGDX-UHFFFAOYSA-N

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives has been reported in the literature. A general multi-step synthetic route is outlined below, based on established chemical transformations.

Synthesis of 3-Oxoisoindoline-5-carboxylic Acid (A Precursor/Isomer)

A common precursor and structural isomer is 3-oxoisoindoline-5-carboxylic acid. Its synthesis provides a foundational methodology that can be adapted. A representative synthesis involves the following steps[1]:

  • Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid is brominated to introduce a bromine atom onto the aromatic ring, a key step for subsequent functionalization.

  • Esterification: The resulting bromo-substituted benzoic acid is esterified to protect the carboxylic acid group.

  • Benzylic Bromination: The methyl group is then brominated, typically using N-bromosuccinimide (NBS), to introduce a reactive site for cyclization.

  • Cyclization with an Amine: The di-brominated intermediate is reacted with an amine source, leading to the formation of the isoindolinone ring.

  • Hydrolysis: The ester is hydrolyzed back to the carboxylic acid.

  • Functional Group Interconversion: The remaining bromine atom can be converted to a nitrile, which is then hydrolyzed to the desired carboxylic acid.

A General Procedure for the Synthesis of 1-Oxoisoindoline-5-carboxamides from 3-Oxoisoindoline-5-carboxylic Acid:

While this procedure starts from the 3-oxo isomer, it illustrates the typical coupling conditions for the carboxylic acid moiety, which are applicable to the 1-oxo isomer as well.

To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt, 1.1 equivalents), and triethylamine (1.2 equivalents) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2 equivalents) and a substituted amine (1.2 equivalents) are added. The reaction mixture is stirred at room temperature until completion. The mixture is then washed sequentially with aqueous citric acid, aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product.[1]

Biological Activity and Potential Signaling Pathways

While specific biological targets and signaling pathways for this compound are not extensively documented, the broader class of isoindolinone derivatives has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[2][3]

Antioxidant Activity:

Several studies have reported the antioxidant potential of isoindolinone and isoindoline-1,3-dione derivatives.[3][4] These compounds have been shown to scavenge free radicals and reduce oxidative stress in various in vitro assays. The mechanism of antioxidant action for this class of compounds may involve the modulation of cellular antioxidant defense systems.

Potential Signaling Pathway: NRF2-Mediated Antioxidant Response

A key signaling pathway involved in the cellular response to oxidative stress is the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. While not directly demonstrated for this compound, related isoindoline-dione derivatives have been shown to exert neuroprotective effects by upregulating NRF2 and its target genes. Given the antioxidant properties of the isoindolinone scaffold, the NRF2 pathway represents a plausible mechanism of action.

Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, KEAP1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, KEAP1 is modified, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Below is a diagram illustrating the key steps in the NRF2 signaling pathway.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) KEAP1_NRF2 KEAP1-NRF2 Complex ROS->KEAP1_NRF2 induces dissociation Antioxidant Isoindolinone Derivative (Potential Activator) Antioxidant->KEAP1_NRF2 induces dissociation NRF2_cyto NRF2 KEAP1_NRF2->NRF2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation KEAP1_NRF2->Ub_Proteasome degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds with sMaf sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Potential modulation of the NRF2 signaling pathway by an isoindolinone derivative.

Conclusion

This compound is a valuable heterocyclic scaffold with potential applications in drug discovery and development. Its synthesis is achievable through established organic chemistry methodologies. While its specific biological targets are yet to be fully elucidated, the broader class of isoindolinones exhibits promising antioxidant and other biological activities, suggesting that further investigation into its mechanism of action, potentially involving pathways like NRF2, is warranted. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Oxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxoisoindoline-5-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₇NO₃, serves as a valuable building block in medicinal chemistry and materials science. Its rigid isoindolinone core coupled with a reactive carboxylic acid moiety makes it an attractive scaffold for the synthesis of a variety of derivatives with potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of this compound, presenting data in a structured format to facilitate its use in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource
IUPAC Name 1-oxo-2,3-dihydroisoindole-5-carboxylic acid[1]
CAS Number 23386-40-5[1]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [2]
Physical State Solid, Beige powder[2]
Melting Point 351.2-353.1 °C
Boiling Point (Predicted) 558.7 ± 50.0 °C
Relative Density (Predicted) 1.433[1]
Chemical and Pharmacokinetic Properties
PropertyValueSource
pKa (Predicted) 3.79 ± 0.20
LogP (Predicted) 0.7425[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]
Topological Polar Surface Area (TPSA) 46.17 Ų[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

SpectroscopyKey FeaturesSource
IR (KBr, cm⁻¹) 1705 (C=O, lactam), 2715.1, 3214.0, 3300.24, 3400.12 (O-H and N-H stretching)
¹H NMR (300 MHz, DMSO-d₆, δ ppm) 4.44 (s, 2H, CH₂), 7.67 (d, J = 8.22 Hz, 1H, Ar-H), 8.13 (d, J = 5.16 Hz, 1H, Ar-H), 8.71 (s, 1H, Ar-H), 12.84 (s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) 46.9, 127.16, 127.51, 128.77, 133.12, 134.35, 145.69, 167.08, 169.4
LC-MS (m/z) Found: 178 [M+H]⁺, Calculated for C₉H₇NO₃: 177.15

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the oxidation of 3-oxoisoindoline-5-carbaldehyde. The precursor carbaldehyde can be prepared from 6-bromoisoindolin-1-one.

Step 1: Synthesis of 3-Oxoisoindoline-5-carbaldehyde

A detailed protocol for the synthesis of the carbaldehyde intermediate was not fully elucidated in the searched documents. However, a general pathway involves the conversion of a bromo-substituted isoindolinone to a cyano derivative, followed by reduction to the aldehyde.

Step 2: Oxidation to this compound

  • Reactants: A mixture of 3-oxoisoindoline-5-carbaldehyde (0.5 g, 3.1 mmol) and Oxone® (1 equivalent) in dimethylformamide (DMF, 8 mL) is prepared.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 3 hours.

  • Work-up and Purification: The reaction progress is monitored, and upon completion, the desired product, 3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, is isolated. The reported yield is 75% as an off-white solid.

Synthesis of 3-Oxoisoindoline-5-carboxamide Derivatives

This compound can be further functionalized to form carboxamides, which have been investigated for their antioxidant properties.

  • Reaction Setup: To a cooled (0 °C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt, 1.1 equivalent), and triethylamine (1.2 equivalent) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalent) and a substituted amine (1.2 equivalent) are added.

  • Reaction Progression: The reaction mixture is allowed to stir at room temperature for 2 hours or until the reaction is complete.

  • Purification: The reaction mixture is washed sequentially with 10% aqueous citric acid, 10% aqueous sodium bicarbonate, and brine solution. The organic phase is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the final carboxamide product.

Visualizations

Synthesis Pathway of this compound and its Derivatives

Synthesis_Pathway A 6-Bromoisoindolin-1-one B 3-Oxoisoindoline-5-carbaldehyde A->B Multi-step conversion C This compound B->C Oxone, DMF, RT D 3-Oxoisoindoline-5-carboxamides C->D EDC, HOBt, Amine, DCM

Caption: Synthesis of this compound and its carboxamide derivatives.

Experimental Workflow for Antioxidant Activity Screening of Derivatives

Antioxidant_Workflow cluster_synthesis Synthesis cluster_screening Antioxidant Screening A This compound C Carboxamide Synthesis A->C B Amine Diversity Panel B->C D Synthesized Carboxamides C->D E DPPH Radical Scavenging Assay D->E F Human LDL Oxidation Assay D->F G Activity Data E->G F->G

Caption: Workflow for synthesis and antioxidant screening of carboxamide derivatives.

Biological Activity and Signaling Pathways

Direct biological activity or involvement in specific signaling pathways for this compound has not been extensively reported in the reviewed literature. However, its derivatives, specifically the 3-oxoisoindoline-5-carboxamides, have been synthesized and evaluated for their antioxidant properties. These studies have utilized in vitro models such as the 1,1-diphenyl-2-picrylhydrazine (DPPH) radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation assay. The results indicate that the 3-oxoisoindoline-5-carboxamide scaffold possesses antioxidant activity, suggesting that the parent carboxylic acid is a key intermediate for developing compounds with potential therapeutic applications in conditions associated with oxidative stress.

The relationship between this compound and its biologically active derivatives is depicted in the following logical diagram.

Logical_Relationship A This compound (Core Scaffold) B Chemical Modification (e.g., Amidation) A->B Enables Functionalization C Biologically Active Derivatives (e.g., Antioxidants) B->C Leads to

Caption: Relationship between the core scaffold and its biologically active derivatives.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties, making it a reliable starting material for chemical synthesis. While direct biological data on the parent molecule is limited, its utility as a precursor for biologically active compounds, such as antioxidant carboxamides, is established. This technical guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. Further investigation into the direct biological effects of this core scaffold may unveil novel therapeutic opportunities.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Oxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Oxoisoindoline-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines the expected physicochemical properties based on its structural features—a carboxylic acid and a lactam—and furnishes detailed experimental protocols for their precise determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to evaluate this molecule's suitability for further development, including formulation and stability studies.

Introduction

This compound is a heterocyclic compound incorporating both a carboxylic acid and an isoindolinone (a bicyclic lactam) moiety. These functional groups are pivotal in defining its chemical and physical properties, including its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these parameters is critical for its application in medicinal chemistry and drug development, impacting everything from reaction conditions and purification to formulation, bioavailability, and shelf-life of potential drug candidates.

Physicochemical Properties

PropertyValue/InformationSource/Justification
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
CAS Number 23386-40-5
Appearance Expected to be a solid at room temperature.General property of similar small organic molecules.
pKa Estimated to be in the range of 3-5 for the carboxylic acid group.Typical range for aromatic carboxylic acids.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, its solubility profile can be predicted based on its functional groups. The carboxylic acid group can engage in hydrogen bonding with polar solvents, while the overall aromatic and bicyclic structure contributes to its lipophilicity.

Expected Qualitative Solubility

SolventPredicted SolubilityRationale
Water Low to sparingly solubleThe nonpolar ring system counteracts the polarity of the carboxylic acid and lactam groups. Solubility is expected to be pH-dependent, increasing at higher pH due to salt formation.
Methanol/Ethanol Moderately solubleThese polar protic solvents can hydrogen bond with the carboxylic acid and lactam, and the alkyl chains can interact with the nonpolar parts of the molecule.[1]
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2]
Acetonitrile Sparingly to moderately solubleA polar aprotic solvent, less polar than DMSO.
Dichloromethane (DCM) Sparingly solubleA nonpolar solvent with limited ability to interact with the polar functional groups.
Ethyl Acetate Sparingly to moderately solubleA solvent of intermediate polarity.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4][5]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the range of a pre-validated analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. The primary sites of potential degradation are the lactam ring and the carboxylic acid group.

Potential Degradation Pathways:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, particularly under basic conditions, which would result in ring-opening to form an amino acid derivative. Acid-catalyzed hydrolysis is also possible but generally occurs at a slower rate for lactams.

  • Decarboxylation: While generally stable, aromatic carboxylic acids can undergo decarboxylation under harsh thermal stress.

  • Oxidation: The aromatic ring and the benzylic position of the lactam could be susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for aromatic compounds.

Experimental Protocols for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7] The compound should be subjected to a variety of stress conditions.

Stress ConditionProposed Experimental Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and maintain at room temperature or gently heat (e.g., 40-60 °C) for a specified period. Neutralize the solution before analysis. Given the lactam structure, significant degradation is expected.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period.
Thermal Degradation Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.
Photostability Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be maintained to differentiate between thermal and photolytic degradation.

Analytical Methodology for Stability Studies

A stability-indicating HPLC method is the primary tool for separating and quantifying the parent compound from its degradation products.

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all potential degradation products generated during forced degradation studies. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required.

  • Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Sample Analysis: Analyze the stressed samples at various time points and compare the chromatograms to that of an unstressed control to identify and quantify the degradation products.

G cluster_stress Forced Degradation cluster_analysis Analysis A This compound B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H2O2) A->D E Thermal (Dry Heat) A->E F Photolytic (ICH Q1B Light) A->F G Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Identify & Quantify Degradants G->H

Caption: Forced Degradation and Analysis Workflow.

Signaling Pathways and Logical Relationships in Drug Development

The characterization of solubility and stability is a critical early step in the drug development process. The data obtained directly influences subsequent stages.

G A Physicochemical Characterization (Solubility, Stability) B Preformulation Studies A->B D Analytical Method Development A->D C Formulation Development B->C E Pharmacokinetic (ADME) Studies C->E F Toxicology Studies C->F G Regulatory Submission D->G E->G F->G

References

The Multifaceted Biological Activities of 1-Oxoisoindoline-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-oxoisoindoline-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Antioxidant Activity

A series of 3-oxoisoindoline-5-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. The primary assays used to determine this activity were the 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation assay. The results indicated that all synthesized carboxamides possessed antioxidant activity, with compound 8a showing the most dominant effect.

Quantitative Data for Antioxidant Activity
CompoundDPPH Radical Scavenging Activity (%)Inhibition of LDL Oxidation (%)
8a Most Dominant ActivityData Not Quantified in Source
8b-8h Possessed Antioxidant ActivityData Not Quantified in Source

Neuroprotective Effects via Monoamine Oxidase B Inhibition

Derivatives of 1,3-dioxo-N-phenylisoindoline-5-carboxamide have been investigated as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[1][2][3] Structure-activity relationship (SAR) studies identified compound 16 as a highly potent inhibitor with an IC50 value of 0.011 μM and a remarkable selectivity index of over 3636 against hMAO-A.[1][2][3] Kinetic analysis revealed a mixed-type, reversible inhibition mechanism for this compound.[1][2] Furthermore, in cellular models, compound 16 demonstrated significant anti-neuroinflammatory and antioxidant properties by reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3]

Quantitative Data for hMAO-B Inhibition
CompoundhMAO-B IC50 (μM)Selectivity Index (vs. hMAO-A)
16 0.011> 3636

Anticancer Activity

The anticancer potential of 1-oxoisoindoline derivatives has been explored through various mechanisms, including the inhibition of carbonic anhydrase and poly(ADP-ribose) polymerase (PARP), as well as general cytotoxic effects against cancer cell lines.

Carbonic Anhydrase Inhibition

Novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes.[4] Compounds 2c and 2f were found to be superior inhibitors compared to the standard drug acetazolamide (AAZ), with Ki values in the nanomolar range.[4]

CompoundhCA I Ki (nM)hCA II Ki (nM)
2c 11.48 ± 4.189.32 ± 2.35
2f 16.09 ± 4.1414.87 ± 3.25
AAZ (Standard) Not specified in sourceNot specified in source
PARP Inhibition

Substituted 3-oxoisoindoline-4-carboxamides have been designed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5] These compounds were designed to have a conformationally restricted benzamide structure.[5] The isoindolinone scaffold's structural similarity to the nicotinamide moiety of NAD+ allows for competitive inhibition at the PARP enzyme's catalytic site.[6] An X-ray crystal structure of compound 1e bound to PARP-1 confirmed the designed seven-membered intramolecular hydrogen bond, which contributes to the planar conformation of the core structure and its binding affinity.[5] SAR studies indicated that a secondary or tertiary amine at the lactam nitrogen is crucial for cellular potency.[5] These inhibitors hold promise for the treatment of cancers with deficiencies in homologous recombination repair, particularly in the central nervous system due to their potential to cross the blood-brain barrier.[6]

General Cytotoxic Activity

Carboxylic acid-functionalized indenoisoquinolines, which are structurally related to isoindolinones, have shown cytotoxic activity against various cancer cell lines.[7] For instance, one compound demonstrated inhibitory effects against the A549 lung tumor cell line with an IC50 value of 650,250 µg/ml.[4] Another class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives exhibited potent anti-proliferative activity against a broad range of tumor cell lines, inducing cell cycle arrest at the G0/G1 phase.[8]

Experimental Protocols

General Synthesis of 3-Oxoisoindoline-5-carboxamides

A mixture of EDC.HCl (1.2 equiv) and a substituted amine (1.2 equiv) is added to a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equiv), HOBt (1.1 equiv), and triethylamine (1.2 equiv) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 2 hours or until completion. The mixture is then washed sequentially with 10% aqueous citric acid, 10% aqueous NaHCO3, and brine. The organic phase is dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield the final product.

DPPH Radical Scavenging Assay

The antioxidant activity of the synthesized compounds is evaluated by measuring their ability to scavenge the stable free radical DPPH. A solution of the test compound is mixed with a solution of DPPH in methanol. The decrease in absorbance at a specific wavelength (typically around 517 nm) is monitored over time. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control solution without the antioxidant.

Human Low-Density Lipoprotein (LDL) Oxidation Assay

This assay measures the ability of a compound to inhibit the copper-catalyzed oxidation of human LDL. LDL is incubated with a copper salt in the presence and absence of the test compound. The extent of oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm. The inhibitory activity is expressed as the percentage reduction in the rate of oxidation compared to the control.

Human Monoamine Oxidase B (hMAO-B) Inhibition Assay

The inhibitory activity of the compounds against hMAO-B is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of a substrate (e.g., kynuramine). The reaction is typically carried to completion in the presence of horseradish peroxidase and a fluorogenic substrate (e.g., Amplex Red), which is converted to a fluorescent product. The fluorescence is measured, and the IC50 value is calculated from the dose-response curve.

WST-1 Cytotoxicity Assay

The anticancer efficacy of compounds is evaluated using the WST-1 assay. Cancer cells (e.g., A549 lung tumor cells) are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 24 hours). The WST-1 reagent is then added to each well, and the plates are incubated further. The absorbance is measured at a specific wavelength to determine the amount of formazan dye produced, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

Visualizations

Signaling and Experimental Workflow Diagrams

PARP_Inhibition_Mechanism cluster_0 DNA Damage and Repair cluster_1 Action of 1-Oxoisoindoline Derivatives DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Inhibition Inhibition of PARP1 PARP1->Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins Repair DNA Repair Repair_Proteins->Repair Inhibitor 1-Oxoisoindoline Derivative (PARP Inhibitor) Inhibitor->Inhibition No_Repair Inhibition of DNA Repair Inhibition->No_Repair Cell_Death Synthetic Lethality in HR-deficient cells No_Repair->Cell_Death

Caption: Mechanism of PARP Inhibition by 1-Oxoisoindoline Derivatives.

MAOB_Inhibition_Workflow cluster_workflow Experimental Workflow for hMAO-B Inhibition Assay Start Start: Prepare Reagents Incubation Incubate hMAO-B with 1-Oxoisoindoline Derivative Start->Incubation Add_Substrate Add Fluorogenic Substrate (e.g., Kynuramine) Incubation->Add_Substrate Reaction Enzymatic Reaction (Production of H2O2) Add_Substrate->Reaction Detection Add HRP and Amplex Red Reaction->Detection Fluorescence Measure Fluorescence Detection->Fluorescence Analysis Data Analysis (Calculate IC50) Fluorescence->Analysis End End Analysis->End

Caption: Workflow for Determining hMAO-B Inhibitory Activity.

References

Unveiling the Therapeutic Potential of 1-Oxoisoindoline-5-carboxylic Acid: A Mechanistic Exploration and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoindolinone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. 1-Oxoisoindoline-5-carboxylic acid, as a core structural motif, presents a compelling starting point for drug discovery and development. While comprehensive research into the specific mechanism of action for this parent compound is still emerging, this technical guide synthesizes the current understanding of the broader isoindolinone class, with a particular focus on the antioxidant properties exhibited by its close derivatives. We will delve into the potential mechanisms of action, provide a framework for experimental validation, and outline detailed protocols for researchers, scientists, and drug development professionals to further investigate its therapeutic promise.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone heterocyclic system is a cornerstone in the development of therapeutic agents, found in a variety of natural products and synthetic molecules.[1][2] This structural motif is associated with a diverse range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The inherent bioactivity of the isoindolinone core makes this compound a molecule of significant interest, serving as a versatile scaffold for the synthesis of novel therapeutic candidates.[1] Although a detailed mechanistic profile for this compound is not yet fully elucidated in publicly available literature, the activities of its derivatives provide valuable insights into its potential biological functions.

Postulated Mechanism of Action: Insights from Carboxamide Derivatives

While direct mechanistic studies on this compound are limited, significant insights can be drawn from the investigation of its carboxamide derivatives. Research has demonstrated that 3-oxoisoindoline-5-carboxamides, synthesized from the parent carboxylic acid, possess notable antioxidant properties.[5] This suggests that a primary mechanism of action for compounds derived from this scaffold could be the mitigation of oxidative stress.

Antioxidant Activity: A Likely Avenue of Action

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular and inflammatory diseases.[5] The demonstrated ability of 3-oxoisoindoline-5-carboxamide derivatives to act as antioxidants points towards two potential, non-mutually exclusive mechanisms:

  • Direct Radical Scavenging: The isoindolinone ring system may possess the ability to donate a hydrogen atom or an electron to neutralize free radicals directly. This direct interaction would interrupt the propagation of radical chain reactions, thereby preventing damage to cellular components like lipids, proteins, and DNA.[5]

  • Modulation of Oxidative Enzymes: The compound or its derivatives could potentially inhibit enzymes responsible for generating ROS, such as xanthine oxidase, or enhance the activity of endogenous antioxidant enzymes like superoxide dismutase or catalase.[3]

The antioxidant potential of these derivatives has been substantiated through established in vitro models, including the 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation assay.[5]

The following diagram illustrates the potential antioxidant mechanism:

Antioxidant_Mechanism cluster_cellular_environment Cellular Environment cluster_intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) CellularDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Causes Compound This compound (or its derivatives) Compound->ROS Neutralizes (Direct Scavenging) OxidativeEnzymes Oxidative Enzymes (e.g., Xanthine Oxidase) Compound->OxidativeEnzymes Modulates OxidativeEnzymes->ROS Produces caption Potential Antioxidant Mechanism of Action

Caption: Potential Antioxidant Mechanism of Action.

A Framework for Mechanistic Elucidation: Experimental Protocols

To definitively establish the mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a roadmap for researchers to investigate its biological activity.

Synthesis of 1-Oxoisoindoline-5-carboxamide Derivatives

To explore the structure-activity relationship and confirm the findings on antioxidant activity, the synthesis of carboxamide derivatives is a crucial first step.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and triethylamine (1.2 equivalents) in dichloromethane (DCM) and cool to 0°C with stirring.

  • Amide Coupling: To the cooled solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.2 equivalents) followed by the desired substituted amine (1.2 equivalents).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel flash chromatography.

In Vitro Antioxidant Activity Assays

The following assays are fundamental for quantifying the antioxidant potential of the parent compound and its derivatives.

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution. Include a control well with solvent and DPPH solution only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

This assay assesses the ability of a compound to prevent the copper-induced oxidation of LDL, a key event in the development of atherosclerosis.

Protocol:

  • LDL Isolation: Isolate human LDL from fresh plasma by ultracentrifugation.

  • Oxidation Induction: Incubate a solution of LDL with the test compound at various concentrations in a phosphate-buffered saline (PBS) solution.

  • Initiation of Oxidation: Add a solution of copper sulfate (CuSO4) to initiate the oxidation process.

  • Monitoring Oxidation: Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Analysis: Determine the lag phase (the time before rapid oxidation begins) for each concentration. An increase in the lag phase indicates antioxidant activity.

The following diagram outlines the experimental workflow for assessing antioxidant activity:

Experimental_Workflow Start This compound Synthesis Synthesis of Carboxamide Derivatives Start->Synthesis DPPH DPPH Radical Scavenging Assay Synthesis->DPPH LDL LDL Oxidation Inhibition Assay Synthesis->LDL DataAnalysis Data Analysis (IC50, Lag Phase) DPPH->DataAnalysis LDL->DataAnalysis caption Experimental Workflow for Antioxidant Evaluation

Caption: Experimental Workflow for Antioxidant Evaluation.

Broader Therapeutic Potential and Future Directions

The isoindolinone scaffold is not limited to antioxidant activity. Various derivatives have been investigated for a range of other biological effects, suggesting that this compound could be a precursor to compounds with diverse mechanisms of action. For instance, some isoindolinone derivatives have shown potential as carbonic anhydrase inhibitors, which are used in the treatment of glaucoma, epilepsy, and other conditions.[6]

Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of this compound and its active derivatives.

  • Cell-Based Assays: Evaluating the effects of the compound on cellular pathways related to inflammation, apoptosis, and cell proliferation in relevant disease models.

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of promising derivatives in animal models to determine their therapeutic efficacy and safety profiles.

Conclusion

While the precise mechanism of action for this compound remains an active area of investigation, the established antioxidant properties of its carboxamide derivatives provide a strong foundation for its potential therapeutic applications in diseases with an underlying oxidative stress component. The experimental framework and protocols outlined in this guide offer a systematic approach for researchers to further unravel the biological activities of this intriguing molecule and its derivatives. The versatility of the isoindolinone scaffold suggests that this compound is a valuable starting point for the development of novel therapeutics with a range of potential mechanisms of action.

References

An In-depth Technical Guide to 1-Oxoisoindoline-5-carboxylic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxoisoindoline-5-carboxylic acid, a key heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and its emerging role in drug development. The isoindolinone core is a privileged structure, notably recognized for its interaction with key biological targets such as poly (ADP-ribose) polymerase (PARP), making it a cornerstone for the development of novel therapeutics in oncology and inflammatory diseases. This document serves as an in-depth resource, compiling chemical properties, synthesis methodologies, and exploring the signaling pathways modulated by its derivatives.

Introduction: The Significance of the Isoindolinone Core

The isoindolinone structural motif, a bicyclic system containing a fused benzene ring and a γ-lactam, is a recurring pharmacophore in numerous natural products and synthetic molecules with a wide spectrum of biological activities. Its unique rigid structure and capacity for diverse functionalization have made it a focal point for the design of novel therapeutic agents. Derivatives of the isoindolinone core have demonstrated potent activities as anticancer, anti-inflammatory, and antimicrobial agents.

A pivotal area of interest for drug development professionals is the role of isoindolinone-containing molecules as inhibitors of poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of NAD+ allows for competitive inhibition at the catalytic site of PARP enzymes. This mechanism is particularly relevant in oncology, where PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

This guide focuses on the fundamental building block, this compound, providing a foundational understanding for the exploration and development of its derivatives as next-generation therapeutics.

Discovery and History

The historical discovery of this compound is rooted in the broader exploration of isoindolinone chemistry. While a singular, seminal publication marking its "discovery" is not readily apparent in early chemical literature, its synthesis and characterization have been driven by the growing interest in the pharmacological potential of the isoindolinone scaffold. The development of synthetic routes to access functionalized isoindolinones, such as the title compound, has been an evolutionary process. Early methodologies often involved multi-step sequences, while more contemporary approaches focus on efficiency and scalability, reflecting the increasing demand for this versatile intermediate in drug discovery programs. A notable and well-documented synthesis was reported by Kishor Kumar et al. in 2010, as part of a study on the antioxidant activity of its carboxamide derivatives, providing a clear and reproducible method for its preparation.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueReference
CAS Number 23386-40-5
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
IUPAC Name 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Appearance Solid
Purity Typically ≥97%
Relative Density 1.433

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A well-established multi-step synthesis starting from commercially available 2-methylbenzoic acid is detailed below.[1] This method involves bromination, esterification, benzylic bromination, amination, cyanation, and subsequent hydrolysis.

Synthesis from 2-Methylbenzoic Acid

This synthetic pathway provides a reliable method for the laboratory-scale preparation of this compound.

Synthesis_Pathway cluster_0 Synthesis of this compound 2-Methylbenzoic_acid 2-Methylbenzoic acid 5-Bromo-2-methylbenzoic_acid 5-Bromo-2- methylbenzoic acid 2-Methylbenzoic_acid->5-Bromo-2-methylbenzoic_acid Br₂, Fe Methyl_5-bromo-2-methylbenzoate Methyl 5-bromo-2- methylbenzoate 5-Bromo-2-methylbenzoic_acid->Methyl_5-bromo-2-methylbenzoate SOCl₂, MeOH Methyl_5-bromo-2-(bromomethyl)benzoate Methyl 5-bromo-2- (bromomethyl)benzoate Methyl_5-bromo-2-methylbenzoate->Methyl_5-bromo-2-(bromomethyl)benzoate NBS, AIBN 6-Bromoisoindolin-1-one 6-Bromoisoindolin-1-one Methyl_5-bromo-2-(bromomethyl)benzoate->6-Bromoisoindolin-1-one NH₃ (gas), THF/MeOH 1-Oxoisoindoline-5-carbonitrile 1-Oxoisoindoline-5- carbonitrile 6-Bromoisoindolin-1-one->1-Oxoisoindoline-5-carbonitrile Zn(CN)₂, Pd(PPh₃)₄, Zn dust, DMF, MW 1-Oxoisoindoline-5-carboxylic_acid 1-Oxoisoindoline-5- carboxylic acid 1-Oxoisoindoline-5-carbonitrile->1-Oxoisoindoline-5-carboxylic_acid Formic acid, Rn/Ni, heat PARP_Inhibition cluster_0 PARP-1 Mediated DNA Repair cluster_1 Action of Isoindolinone-based PARP Inhibitors DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis PARP1_inhibition Inhibition of PARP-1 Catalytic Activity PARP1_recruitment->PARP1_inhibition DDR_proteins Recruitment of DNA Damage Repair (DDR) Proteins PAR_synthesis->DDR_proteins DNA_repair DNA Repair DDR_proteins->DNA_repair Isoindolinone_inhibitor 1-Oxoisoindoline-5- carboxylic acid derivative Isoindolinone_inhibitor->PARP1_inhibition Competitive Inhibition (NAD+ mimicry) No_PAR No PAR Synthesis PARP1_inhibition->No_PAR Trapped_PARP1 PARP-1 Trapping on DNA PARP1_inhibition->Trapped_PARP1 Collapsed_forks Replication Fork Collapse & Double-Strand Breaks (DSBs) Trapped_PARP1->Collapsed_forks Cell_death Cell Death in HR- Deficient Cancer Cells (Synthetic Lethality) Collapsed_forks->Cell_death

References

An In-depth Technical Guide to 1-Oxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-oxoisoindoline-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document details its synthesis, chemical properties, and the biological activities of its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process commencing from 5-bromo-2-methylbenzoic acid. The overall synthetic pathway involves bromination, cyclization, cyanation, and subsequent hydrolysis to yield the target molecule.

Synthesis of 3-Oxoisoindoline-5-carboxylic Acid from 5-bromo-2-methylbenzoic acid

A common route for the synthesis of 3-oxoisoindoline-5-carboxylic acid is a multi-step process starting with the bromination of 2-methylbenzoic acid. The resulting 5-bromo-2-methylbenzoic acid undergoes further bromination to form methyl 5-bromo-2-(bromomethyl)benzoate. Cyclization with ammonia affords 6-bromoisoindolin-1-one. The bromo group is then converted to a nitrile, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reduction of the isoindolin-1-one to furnish the target 3-oxoisoindoline-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-methylbenzoic acid To a round-bottomed flask charged with iron (600 mg) and cooled to 0°C, bromine (8 mL, 0.1595 mol) is added. 2-Methylbenzoic acid (10 g, 0.0734 mol) is then added, and the slurry is stirred at room temperature overnight. The mixture is carefully triturated with water to yield a reddish-tan solid, which is isolated by filtration and dried at 50°C for 4 hours. This crude product is a mixture of 5-bromo and 3-bromo isomers. For purification, 12.5 g of the mixture is dissolved in 200 mL of methanol. While stirring at room temperature, 250 mL of 0.1 N aqueous HCl is added slowly, leading to the precipitation of a white solid. This solid is filtered and dried at 60°C under vacuum to yield the pure 5-bromo isomer.

Step 2: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate This step involves the bromination of the methyl group of 5-bromo-2-methylbenzoic acid methyl ester.

Step 3: Synthesis of 6-bromoisoindolin-1-one Methyl 5-bromo-2-(bromomethyl)benzoate is dissolved in a 1:1 mixture of THF/methanol, and the solution is saturated with dry ammonia gas. The reaction mixture is heated in a sealed tube at 65°C for 4 hours. The solvent is then concentrated, and the residue is triturated with water to precipitate a white solid. The solid is filtered, washed with water, and dried under vacuum.

Step 4: Synthesis of 1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile A mixture of 6-bromoisoindolin-1-one (2.1 g, 9.9 mmol), Zn(CN)₂ (1.39 g, 11.8 mmol), Zn dust (0.321 g, 4.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.105 g, 5 mol%) in 15 mL of DMF is prepared under an argon atmosphere in a process vial. The vial is sealed, degassed, and back-filled with argon. The reaction mixture is stirred magnetically and heated in a microwave reactor for 20 minutes at 145°C.

Step 5: Synthesis of this compound The nitrile from the previous step is hydrolyzed to the carboxylic acid.

Step 6: Synthesis of 3-oxoisoindoline-5-carboxylic acid To a stirred solution of the compound from the previous step (0.75 g, 4.7 mmol) in formic acid (15 mL), Raney Nickel (0.112 g, 15%) is added, and the mixture is heated to 65°C for 2 hours. After completion, the reaction mixture is diluted with water (50 mL) and filtered to remove the catalyst. The filtrate is then worked up to isolate the final product.

Table 1: Summary of Reaction Yields for the Synthesis of 3-Oxoisoindoline-5-carboxylic acid and Intermediates

StepProductStarting MaterialYield (%)
15-bromo-2-methylbenzoic acid2-Methylbenzoic acidQuantitative (mixture)
2Methyl 5-bromo-2-(bromomethyl)benzoate5-bromo-2-methylbenzoic acid92
36-bromoisoindolin-1-oneMethyl 5-bromo-2-(bromomethyl)benzoate92
41-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile6-bromoisoindolin-1-one85
5This compound1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile-
63-oxoisoindoline-5-carboxylic acidThis compound78

Note: The yield for step 1 refers to the mixture of isomers. The yield for step 5 is not explicitly stated in the provided reference.

Synthesis_of_1_Oxoisoindoline_5_carboxylic_acid cluster_0 Synthesis Pathway 2_Methylbenzoic_acid 2-Methylbenzoic acid 5_Bromo_2_methylbenzoic_acid 5-Bromo-2-methylbenzoic acid 2_Methylbenzoic_acid->5_Bromo_2_methylbenzoic_acid Br2, Fe Methyl_5_bromo_2_bromomethyl_benzoate Methyl 5-bromo-2-(bromomethyl)benzoate 5_Bromo_2_methylbenzoic_acid->Methyl_5_bromo_2_bromomethyl_benzoate NBS, AIBN 6_Bromoisoindolin_1_one 6-Bromoisoindolin-1-one Methyl_5_bromo_2_bromomethyl_benzoate->6_Bromoisoindolin_1_one NH3, THF/MeOH 1_Oxo_2_3_dihydro_1H_isoindole_5_carbonitrile 1-Oxo-2,3-dihydro-1H- isoindole-5-carbonitrile 6_Bromoisoindolin_1_one->1_Oxo_2_3_dihydro_1H_isoindole_5_carbonitrile Zn(CN)2, Pd(PPh3)4 1_Oxoisoindoline_5_carboxylic_acid 1-Oxoisoindoline-5- carboxylic acid 1_Oxo_2_3_dihydro_1H_isoindole_5_carbonitrile->1_Oxoisoindoline_5_carboxylic_acid Hydrolysis

Caption: Synthetic pathway for this compound.

Biological Activity of Derivatives

While direct studies on the biological activity of this compound are limited in the available literature, its derivatives, particularly the 3-oxoisoindoline-5-carboxamides, have been synthesized and evaluated for their antioxidant properties. The isoindolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2][3]

Antioxidant Activity of 3-Oxoisoindoline-5-carboxamides

A series of 3-oxoisoindoline-5-carboxamide derivatives have been synthesized from 3-oxoisoindoline-5-carboxylic acid and evaluated for their antioxidant potential using DPPH radical scavenging and human low-density lipoprotein (LDL) oxidation inhibition assays. All tested carboxamides demonstrated antioxidant activity.

Experimental Protocol: Synthesis of 3-Oxoisoindoline-5-carboxamides

To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equiv), HOBt (1.1 equiv), and triethylamine (1.2 equiv) in DCM, a mixture of EDC·HCl (1.2 equiv) and a substituted amine (1.2 equiv) is added. The reaction mixture is stirred at room temperature for 2 hours or until completion. The work-up involves washing with 10% aqueous citric acid, followed by 10% aqueous NaHCO₃ and brine solution. The organic phase is then dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure to afford the product.

Amide_Synthesis cluster_1 Amide Synthesis Workflow Carboxylic_Acid 1-Oxoisoindoline-5- carboxylic acid Product 3-Oxoisoindoline-5-carboxamide Carboxylic_Acid->Product Amine Substituted Amine Amine->Product Coupling_Reagents EDC, HOBt, TEA Coupling_Reagents->Product

Caption: General workflow for the synthesis of 3-oxoisoindoline-5-carboxamides.

Table 2: Antioxidant Activity of Selected 3-Oxoisoindoline-5-carboxamides

CompoundDPPH Scavenging IC50 (µM)LDL Oxidation Inhibition (%) at 10 µM
8a Data not availableDominant activity
8b-8h Data not availableActive

Note: Specific IC50 values and detailed percentage inhibition data were not available in the abstract of the primary reference. The table reflects the qualitative findings.

Signaling Pathways and Mechanism of Action

Direct studies elucidating the specific signaling pathways modulated by this compound are not extensively reported. However, the broader class of isoindolinone-containing compounds has been shown to interact with various biological targets. For instance, certain derivatives have been identified as potent PARP-1 inhibitors.[1] The antioxidant activity of the carboxamide derivatives suggests a mechanism involving free radical scavenging. Further research is required to delineate the precise molecular targets and signaling cascades affected by the core this compound structure.

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is well-established, providing a platform for the generation of diverse chemical libraries. While the biological activity of the parent compound remains to be fully elucidated, its derivatives have shown promising antioxidant properties. Future research should focus on exploring the direct biological effects of this compound and investigating its potential as an inhibitor of various enzymes and receptors implicated in disease. Structure-activity relationship (SAR) studies on a wider range of derivatives will be crucial for optimizing potency and selectivity, paving the way for the development of new drug candidates based on this versatile scaffold.

References

A Technical Guide to the Spectroscopic Analysis of 1-Oxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Oxoisoindoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the analysis of its functional groups and structural analogs. Detailed experimental protocols for obtaining such data are also provided, alongside a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structure of this compound comprises an aromatic ring, a lactam (a cyclic amide), and a carboxylic acid. These functional groups give rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactam ring, the amide proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.5 - 8.5m3H
Methylene-CH₂~4.5s2H
Amide-NH8.0 - 9.0br s1H
Carboxylic Acid-OH10.0 - 13.0br s1H

Predicted in a typical deuterated solvent like DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The carbonyl carbons of the lactam and carboxylic acid are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Lactam C=O165 - 175
Carboxylic Acid C=O160 - 185[1]
Aromatic C120 - 150
Methylene CH₂45 - 55

Predicted in a typical deuterated solvent like DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the key absorptions will be from the O-H and C=O stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
LactamC=O stretch1680 - 1720Strong
Carboxylic AcidC=O stretch1700 - 1730Strong
Aromatic RingC=C stretch1450 - 1600Medium to Weak
LactamN-H bend1500 - 1600Medium
Carboxylic AcidC-O stretch1210 - 1320[2]Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
Nominal Mass177 u
Key FragmentationLoss of H₂O (M-18), Loss of COOH (M-45), Loss of CO (M-28)

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) IR spectroscopy.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.[3]

  • Instrument Setup : Ensure the ATR crystal is clean before sample placement.

  • Data Acquisition : Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.[3] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry

Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids.

  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup : Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). Optimize the source parameters, including capillary voltage, cone voltage, and gas flow rates, to achieve stable ionization.[4]

  • Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred. The data can be collected in full scan mode to detect all ions within a specified mass range.[5]

  • Data Processing : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_Solid Prepare Solid for IR/MS Sample->Prepare_Solid NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR IR Spectroscopy (ATR) Prepare_Solid->IR MS Mass Spectrometry (ESI) Prepare_Solid->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

References

Unlocking the Therapeutic Potential of the 1-Oxoisoindoline Scaffold: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-oxoisoindoline core, exemplified by 1-Oxoisoindoline-5-carboxylic acid, represents a privileged scaffold in medicinal chemistry. While direct therapeutic applications of the parent acid are not extensively documented, its derivatives have emerged as potent modulators of a diverse range of high-value biological targets implicated in oncology, metabolic disorders, and infectious diseases. This technical guide provides an in-depth analysis of the key therapeutic targets associated with the 1-oxoisoindoline framework. It consolidates quantitative biological data, details essential experimental protocols for target validation and compound characterization, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Versatility of the 1-Oxoisoindoline Core

The isoindolin-1-one structural motif is a recurring feature in a variety of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a robust framework for the spatial presentation of functional groups, enabling precise interactions with the binding sites of various enzymes and receptors. This compound, in particular, serves as a valuable synthetic intermediate, with the carboxylic acid group offering a convenient handle for the introduction of diverse substituents to explore structure-activity relationships (SAR). This guide will delve into the most promising therapeutic avenues for derivatives of this scaffold, focusing on oncology, antioxidant and anti-infective applications.

Key Therapeutic Targets in Oncology

The 1-oxoisoindoline scaffold has shown significant promise in the development of novel anti-cancer agents through the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, crucial for the repair of single-strand DNA breaks. Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality. Isoindolinone-based PARP1 inhibitors have been developed that show potent and selective activity.

Compound ClassSpecific Derivative ExamplePARP1 IC50 (nM)Cellular Activity/Notes
Isoindolinone5-[2-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-[(1S)-1-cyclopropylethyl]-7-(trifluoromethyl)-2,3-dihydro-1H-isoindol-1-one64Potent and selective PI3Kγ inhibitor with off-target PARP1 activity noted in some studies.
Novel Isoindolinones(Structure not disclosed)5Discovered via DNA-encoded library screening.

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1 (PARP1 substrate)

    • Biotinylated NAD+

    • Streptavidin-coated plates

    • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

    • Reporter enzyme substrate (e.g., TMB)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Coat a streptavidin-coated 96-well plate with biotinylated histone H1.

    • Wash the plate to remove unbound histone.

    • Add serial dilutions of the test compound (or vehicle control) to the wells.

    • Add the PARP1 enzyme to the wells.

    • Initiate the reaction by adding NAD+ and incubate at room temperature.

    • Wash the plate to remove unreacted NAD+.

    • Add the anti-PAR antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Add the reporter enzyme substrate and measure the signal (e.g., absorbance at 450 nm for HRP/TMB).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression.

PARP1_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits NAD NAD+ PARP1->NAD consumes PAR Poly(ADP-ribose) PARP1->PAR Apoptosis Apoptosis PARP1->Apoptosis inhibition in HR deficient cells leads to NAD->PAR forms BER_complex Base Excision Repair Complex PAR->BER_complex recruits DNA_repair DNA Repair BER_complex->DNA_repair Isoindolinone 1-Oxoisoindoline Derivative (Inhibitor) Isoindolinone->PARP1 inhibits HR_deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mut) HR_deficiency->Apoptosis

Caption: PARP1 inhibition by 1-oxoisoindoline derivatives in HR-deficient cancer cells.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are crucial for pH regulation in the tumor microenvironment. Inhibition of CA IX can disrupt the acidic extracellular pH, which is favorable for tumor growth and metastasis.

Compound ClassSpecific Derivative ExamplehCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Isoindolinone Sulfamate2c11.489.32--
Isoindolinone Sulfamate2f16.0914.87--
UreidobenzenesulfonamidesSLC-0111--258.8

This colorimetric assay measures the esterase activity of CA.

  • Reagents and Materials:

    • Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

    • p-Nitrophenyl acetate (pNPA) as the substrate

    • Assay buffer (e.g., 20 mM Tris-HCl, 20 mM Tris-SO4, pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add serial dilutions of the test compound (or vehicle control).

    • Add the CA enzyme solution to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPA substrate.

    • Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 30 minutes).

    • The rate of p-nitrophenol formation is determined from the linear portion of the absorbance curve.

    • Calculate the percent inhibition and determine the IC50 or Ki values.

CAIX_Pathway cluster_cell Cancer Cell cluster_TME Tumor Microenvironment (TME) Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX_gene CAIX Gene HIF1a->CAIX_gene activates transcription CAIX CA IX CAIX_gene->CAIX expresses pHi Intracellular pH (pHi) Maintained Alkaline CAIX->pHi maintains HCO3_out HCO3- CAIX->HCO3_out exports H_out H+ CAIX->H_out exports CO2_in CO2 CO2_in->CAIX H2O_in H2O H2O_in->CAIX pHe Extracellular pH (pHe) Acidic Metastasis Metastasis & Invasion pHe->Metastasis promotes HCO3_out->pHe H_out->pHe Isoindolinone 1-Oxoisoindoline Derivative (Inhibitor) Isoindolinone->CAIX inhibits

Caption: Inhibition of CA IX by 1-oxoisoindoline derivatives disrupts pH homeostasis in the tumor microenvironment.

p53 Reactivation

The tumor suppressor protein p53 is frequently mutated in cancer. Certain small molecules can stabilize mutant p53, restoring its wild-type conformation and tumor-suppressive functions. Tryptophanol-derived isoindolinones have been identified as activators of mutant p53.

Compound ClassSpecific Derivative ExampleCell LineGI50 (µM)Selectivity (p53-/- vs p53+/+)
Tryptophanol-derived isoindolinone13dHCT116 p53+/+4.01.9-fold
Tryptophanol-derived isoindolinoneSLMP53-2HCT116 p53+/+~8.0-

This protocol describes a method to assess the reactivation of p53 in cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line with a known p53 mutation (e.g., HCT116 p53-/-) and its isogenic wild-type counterpart (HCT116 p53+/+).

    • Test compounds dissolved in DMSO.

    • Cell culture medium and supplements.

    • Reagents for Western blotting (antibodies against p53, p21, and a loading control like β-actin).

    • Reagents for cell viability assays (e.g., MTS or SRB).

    • Reagents for apoptosis assays (e.g., Caspase-Glo 3/7).

  • Procedure:

    • Cell Viability: Seed both p53 mutant and wild-type cells in 96-well plates. Treat with serial dilutions of the test compound for 48-72 hours. Measure cell viability using a suitable assay. A selective reduction in the viability of p53 mutant cells suggests p53-dependent activity.

    • Western Blotting: Treat cells with the test compound for a specified time (e.g., 24 hours). Lyse the cells and perform Western blotting to detect the expression levels of p53 and its downstream target, p21. An increase in p21 expression in mutant p53 cells indicates reactivation of its transcriptional activity.

    • Apoptosis Assay: Treat cells with the test compound and measure caspase 3/7 activity to assess the induction of apoptosis.

p53_Reactivation Mutant_p53 Mutant p53 (Unstable, Inactive) Isoindolinone Tryptophanol-derived Isoindolinone Mutant_p53->Isoindolinone binds and stabilizes WT_like_p53 Wild-type-like p53 (Stable, Active) Isoindolinone->WT_like_p53 p21_gene p21 Gene WT_like_p53->p21_gene transactivates Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) WT_like_p53->Apoptosis_Genes transactivates p21_protein p21 Protein p21_gene->p21_protein Cell_Cycle_Arrest Cell Cycle Arrest p21_protein->Cell_Cycle_Arrest induces Apoptosis_Proteins Apoptotic Proteins Apoptosis_Genes->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis induces

Caption: Reactivation of mutant p53 by tryptophanol-derived isoindolinones.

Phosphoinositide 3-Kinase γ (PI3Kγ) Inhibition

PI3Kγ is a key regulator of immune cell signaling and is implicated in creating an immunosuppressive tumor microenvironment. Selective inhibition of PI3Kγ can enhance anti-tumor immunity.

Compound ClassSpecific Derivative ExamplePI3Kγ IC50 (nM)Selectivity vs PI3KαSelectivity vs PI3Kδ
Isoindolin-1-one464 (cellular)>600-fold>600-fold
7-Azaindole Isoindolinone12220 (cellular)379-fold290-fold

This protocol outlines a method for measuring the kinase activity of PI3Kγ.

  • Reagents and Materials:

    • Recombinant human PI3Kγ enzyme.

    • PIP2 (substrate).

    • ATP.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

    • Test compounds dissolved in DMSO.

    • 384-well plates.

  • Procedure:

    • Add kinase assay buffer, PI3Kγ enzyme, and test compound to the wells of a 384-well plate.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate at room temperature to allow the reaction to proceed.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., by adding ADP-Glo™ reagent and measuring luminescence).

    • Calculate the percent inhibition and determine the IC50 value.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma activates PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Isoindolinone 1-Oxoisoindoline Derivative (Inhibitor) Isoindolinone->PI3Kgamma inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1-oxoisoindoline derivatives.

Antioxidant and Anti-infective Potential

Derivatives of this compound have also demonstrated promising antioxidant and antimicrobial activities.

Antioxidant Activity

3-Oxoisoindoline-5-carboxamides have been shown to possess antioxidant properties, likely through their ability to scavenge free radicals.

CompoundDPPH Scavenging IC50 (µg/mL)LDL Oxidation Inhibition IC50 (µg/mL)
8a10 ± 0.5514 ± 0.35
8b12 ± 0.7516 ± 0.88
8c15 ± 0.9819 ± 0.75
BHA (standard)10 ± 0.3415 ± 0.99
  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

    • Test compounds dissolved in methanol.

    • Ascorbic acid or BHA as a positive control.

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • Add serial dilutions of the test compound to the wells of a 96-well plate.

    • Add the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated relative to a control without the test compound.

    • Determine the IC50 value.

Antimicrobial Activity

Various N-substituted isoindolin-1-ones have been investigated for their potential as novel antimicrobial agents.

CompoundOrganismMIC (µg/mL)
4dL. monocytogenes12.5
4dS. aureus25
4dC. albicans6.25
  • Reagents and Materials:

    • Bacterial and/or fungal strains.

    • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Standard antibiotics/antifungals as positive controls.

  • Procedure (Broth Microdilution Method):

    • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (no drug) and negative (no inoculum) growth controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflows

The discovery and development of drugs based on the 1-oxoisoindoline scaffold typically follow a structured workflow, from initial screening to lead optimization.

Workflow for High-Throughput Screening of Enzyme Inhibitors

HTS_Workflow Compound_Library Compound Library (Isoindolinone Derivatives) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Confirmed_Hits->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

Caption: A typical high-throughput screening workflow for identifying enzyme inhibitors.

Conclusion and Future Directions

The 1-oxoisoindoline scaffold, with this compound as a key building block, has proven to be a highly fruitful starting point for the development of potent and selective modulators of various therapeutic targets. The derivatives have demonstrated significant potential in oncology through the inhibition of PARP1, carbonic anhydrases, and PI3Kγ, as well as through the reactivation of mutant p53. Furthermore, the antioxidant and antimicrobial activities of certain derivatives highlight the broad therapeutic applicability of this chemical class.

Future research in this area should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate these efforts. The continued exploration of the vast chemical space accessible from the 1-oxoisoindoline core is likely to yield novel drug candidates with improved efficacy and safety profiles for a range of challenging diseases.

Methodological & Application

Application Notes & Protocols: Synthesis of 3-Oxoisoindoline-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 3-oxoisoindoline-5-carboxamides, a class of compounds recognized for their significant biological activities, including their role as potent poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, enabling competitive inhibition at the PARP enzyme's catalytic site.[3] This makes these compounds promising candidates for targeted cancer therapy, particularly in cancers with deficiencies in homologous recombination repair.[3][4]

The following protocols are based on established synthetic routes, providing step-by-step guidance from commercially available starting materials to the final carboxamide derivatives.

Overall Synthetic Workflow

The synthesis of 3-oxoisoindoline-5-carboxamides is a multi-step process that begins with the bromination of 2-methylbenzoic acid. The subsequent steps involve esterification, benzylic bromination, cyclization to form the isoindolinone core, cyanation, reduction, and oxidation to yield the key intermediate, 3-oxoisoindoline-5-carboxylic acid. The final step involves the coupling of this carboxylic acid with various substituted amines to produce the target carboxamides.

G cluster_0 Preparation of Isoindolinone Core cluster_1 Functional Group Transformation cluster_2 Final Amide Coupling A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic acid A->B Br2, Fe C Methyl 5-bromo-2-methylbenzoate B->C SOCl2, MeOH D Methyl 5-bromo-2-(bromomethyl)benzoate C->D NBS, AIBN E 6-Bromoisoindolin-1-one D->E NH4OH F 3-Oxoisoindoline-5-carbonitrile E->F Zn(CN)2, Pd(PPh3)4 G 3-Oxoisoindoline-5-carbaldehyde F->G Raney Ni, Formic Acid H 3-Oxoisoindoline-5-carboxylic acid G->H Oxone J 3-Oxoisoindoline-5-carboxamides H->J I Substituted Amine (R-NH2) I->J EDC, HOBt, Et3N

Caption: General synthetic scheme for 3-oxoisoindoline-5-carboxamides.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid (2)
  • Charge a round-bottomed flask with iron powder (600 mg) and bromine (8 mL, 0.1595 mol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 2-methylbenzoic acid (10 g, 0.0734 mol) to the cooled slurry.

  • Remove the ice bath and stir the slurry at room temperature overnight.

  • Carefully triturate the reaction mixture with water.

  • Isolate the resulting reddish-tan solid by filtration and dry at 50°C for 4 hours.

  • Purification: To separate the 5-bromo isomer from the 3-bromo isomer, dissolve the crude product (12.5 g) in methanol (200 mL). While stirring, slowly add 0.1 N aqueous HCl (250 mL) to precipitate a white solid. Filter the solid and dry it under vacuum at 60°C to obtain the pure 5-bromo isomer.

Step 2: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate (4)
  • Suspend 5-bromo-2-methylbenzoic acid (from Step 1) in thionyl chloride and heat at 65°C for 1 hour to form the acid chloride. Concentrate the mixture after cooling.

  • Suspend the residue in methanol, cool to 0°C, and slowly add triethylamine. Warm to room temperature and concentrate to yield the methyl ester.

  • Perform a benzylic bromination on the methyl ester using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to obtain the title compound.

Step 3: Synthesis of 6-Bromoisoindolin-1-one (5)
  • Cyclize the methyl 5-bromo-2-(bromomethyl)benzoate (4) in the presence of ammonium hydroxide (NH₄OH) in a mixture of THF and methanol.

  • This reaction typically proceeds to completion, affording the desired 6-bromoisoindolin-1-one intermediate in high yield (approx. 92-94%).

Step 4: Synthesis of 3-Oxoisoindoline-5-carbonitrile (6)
  • Add 6-bromoisoindolin-1-one (5) (2.1 g, 9.9 mmol), zinc cyanide (Zn(CN)₂) (1.39 g, 11.8 mmol), zinc dust (0.321 g, 4.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.105 g, 5 mol%) to a process vial containing 15 mL of DMF under an argon atmosphere.

  • Seal the vial, degas the system, and back-fill with argon.

  • Heat the reaction mixture with magnetic stirring in a microwave reactor for 20 minutes at 145°C.

  • After completion, dilute the mixture with ethyl acetate (EtOAc) and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under vacuum and purify the residue using silica gel flash chromatography (Hexane/EtOAc eluent) to yield the product.

Step 5: Synthesis of 3-Oxoisoindoline-5-carboxylic Acid (8)
  • Reduction to Aldehyde (7): To a stirred solution of 3-oxoisoindoline-5-carbonitrile (6) (0.75 g, 4.7 mmol) in formic acid (15 mL), add Raney Nickel (0.112 g, 15%). Heat the mixture to 65°C for 2 hours. After completion, dilute with water, filter to remove the catalyst, and extract with EtOAc. The crude product is 3-oxoisoindoline-5-carbaldehyde.

  • Oxidation to Carboxylic Acid (8): React the aldehyde (7) with Oxone in a mixture of DMF and water to yield 3-oxoisoindoline-5-carboxylic acid (8).

Step 6: General Protocol for Synthesis of 3-Oxoisoindoline-5-carboxamides
  • Dissolve 3-oxoisoindoline-5-carboxylic acid (8) (1 equiv.), HOBt (1.1 equiv.), and triethylamine (1.2 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 equiv.) and the desired substituted amine (1.2 equiv.) to the cooled solution.

  • Continue stirring the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO₃, and brine solution.

  • Dry the organic phase over anhydrous MgSO₄ and remove the solvent under reduced pressure to afford the final 3-oxoisoindoline-5-carboxamide product.

Data Presentation

Table 1: Summary of Reagents and Conditions for Key Steps
StepStarting MaterialKey ReagentsSolvent(s)ConditionsProduct
46-Bromoisoindolin-1-oneZn(CN)₂, Pd(PPh₃)₄, Zn dustDMFMicrowave, 145°C, 20 min3-Oxoisoindoline-5-carbonitrile
5a3-Oxoisoindoline-5-carbonitrileRaney Ni, Formic AcidFormic Acid65°C, 2 hrs3-Oxoisoindoline-5-carbaldehyde
5b3-Oxoisoindoline-5-carbaldehydeOxoneDMF/Water-3-Oxoisoindoline-5-carboxylic acid
63-Oxoisoindoline-5-carboxylic acidSubstituted Amine, EDC·HCl, HOBt, Et₃NDCM0°C to RT, 2 hrs3-Oxoisoindoline-5-carboxamide
Table 2: Characterization Data for Key Intermediates
CompoundStructureYieldPhysical AppearanceSpectroscopic Data
6-Bromoisoindolin-1-one (5) 6-bromoisoindolin-1-one92%White Solid-
3-Oxoisoindoline-5-carbonitrile (6) 3-oxoisoindoline-5-carbonitrile85%--
3-Oxoisoindoline-5-carbaldehyde (7) 3-oxoisoindoline-5-carbaldehyde78%--
5-Bromo-2-methylbenzoic acid (2) 5-bromo-2-methylbenzoic acidQuantitative (crude)Off-white solid (pure)¹H NMR (400 MHz, DMSO-d6): δ 2.50 (s, 3H), 7.28 (d, J = 8.40 Hz, 1H), 7.63 (d, J = 2.00 Hz, 1H), 7.91 (s, 1H), 13.18 (s, 1H).

Yields are based on the specific examples cited in the literature and may vary.

Mechanism of Action: PARP Inhibition

The 3-oxoisoindoline-5-carboxamide core acts as a nicotinamide mimic, inhibiting PARP-1, an enzyme crucial for repairing DNA single-strand breaks (SSBs).[3] In cancer cells with deficient DNA double-strand break (DSB) repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted to DSBs during DNA replication, which cannot be repaired, ultimately causing cell death. This concept is known as synthetic lethality and is a key strategy in modern cancer therapy.[4]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor ssb1 DNA Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 repair1 SSB Repair parp1->repair1 dsb1 DNA Double-Strand Break (DSB) hr1 Homologous Recombination (HR) dsb1->hr1 repair2 DSB Repair hr1->repair2 ssb2 DNA Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 dsb2 DSB Formation (Replication Fork Collapse) ssb2->dsb2 Replication parp2->ssb2 No Repair inhibitor 3-Oxoisoindoline -5-carboxamide block inhibitor->block block->parp2 hr2 Defective HR dsb2->hr2 death Cell Death (Synthetic Lethality) hr2->death No Repair

Caption: PARP inhibition leading to synthetic lethality in HR-deficient cells.

References

The Versatile Building Block: 1-Oxoisoindoline-5-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile molecular scaffolds is paramount. 1-Oxoisoindoline-5-carboxylic acid has emerged as a crucial building block, particularly in the synthesis of targeted therapeutics. Its rigid structure and modifiable carboxylic acid handle make it an ideal starting point for creating complex molecules with significant biological activity. These application notes provide an in-depth look at the synthetic utility of this compound, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application in the Synthesis of PARP Inhibitors

The isoindolinone scaffold has garnered significant attention due to its structural similarity to the nicotinamide moiety of NAD+, a key substrate for PARP enzymes.[1] This mimicry allows for the design of potent competitive inhibitors of PARP, a family of enzymes critical for DNA repair.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, selectively killing the cancer cells while sparing healthy tissue.[1][2]

Derivatives of this compound have been successfully incorporated into novel PARP inhibitors, demonstrating potent enzymatic inhibition and antiproliferative activity against cancer cell lines. The carboxylic acid group serves as a convenient anchor point for the introduction of various side chains, allowing for the fine-tuning of pharmacological properties.

Experimental Protocols

Synthesis of this compound

The synthesis of the core building block, this compound, can be achieved through a multi-step process starting from 2-methylbenzoic acid.

Step 1: Bromination of 2-Methylbenzoic Acid

A solution of 2-methylbenzoic acid in concentrated sulfuric acid is treated with bromine to yield 5-bromo-2-methylbenzoic acid.[4] The reaction mixture is stirred at room temperature and then carefully poured into ice water to precipitate the product.

Step 2: Formation of 6-Bromoisoindolin-1-one

The 5-bromo-2-methylbenzoic acid is then converted to the corresponding 6-bromoisoindolin-1-one. This transformation can be achieved through various methods, including conversion to the acid chloride followed by reaction with an ammonia source. A 92% yield has been reported for this step.

Step 3: Cyanation of 6-Bromoisoindolin-1-one

The bromo-isoindolinone is subjected to a cyanation reaction, typically using a cyanide source such as zinc cyanide in the presence of a palladium catalyst. This step introduces the nitrile group at the 5-position.

Step 4: Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under acidic or basic conditions, followed by neutralization to yield this compound.

General Protocol for the Synthesis of 1-Oxoisoindoline-5-carboxamide Derivatives

This compound can be readily converted into a variety of carboxamide derivatives through standard amide coupling procedures.

A solution of this compound in a suitable solvent such as dichloromethane (DCM) is cooled to 0°C. To this solution are added a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), an activator like Hydroxybenzotriazole (HOBt), and a base, typically triethylamine.[5] The desired amine is then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then subjected to an aqueous workup, and the product is purified by chromatography.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various PARP inhibitors, highlighting the potency that can be achieved with different heterocyclic scaffolds, including those based on or analogous to the isoindolinone core.

Compound IDScaffoldPARP-1 IC50 (nM)Reference
8a Pyridopyridazinone36[6]
Olaparib Phthalazinone34[6]
16l 1H-Thieno[3,4-d]imidazole-4-carboxamide-[7]
8a Quinoxaline2.31[8]
5 Quinoxaline3.05[8]
Olaparib Phthalazinone4.40[8]
Olaparib Phthalazinone5[9]
Rucaparib Indole7[9]
Talazoparib Phthalazinone1[9]

Visualizing the Synthetic and Biological Pathways

To better illustrate the concepts discussed, the following diagrams outline the synthetic workflow and the biological mechanism of action.

Synthetic Workflow for 1-Oxoisoindoline-5-carboxamides cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization 2-Methylbenzoic_acid 2-Methylbenzoic Acid 5-Bromo-2-methylbenzoic_acid 5-Bromo-2-methylbenzoic Acid 2-Methylbenzoic_acid->5-Bromo-2-methylbenzoic_acid Bromination 6-Bromoisoindolin-1-one 6-Bromoisoindolin-1-one 5-Bromo-2-methylbenzoic_acid->6-Bromoisoindolin-1-one Cyclization 1-Oxoisoindoline-5-carbonitrile 1-Oxoisoindoline-5-carbonitrile 6-Bromoisoindolin-1-one->1-Oxoisoindoline-5-carbonitrile Cyanation 1-Oxoisoindoline-5-carboxylic_acid This compound 1-Oxoisoindoline-5-carbonitrile->1-Oxoisoindoline-5-carboxylic_acid Hydrolysis Carboxamide_Derivative 1-Oxoisoindoline-5-carboxamide Derivative 1-Oxoisoindoline-5-carboxylic_acid->Carboxamide_Derivative Amide Coupling Amine Amine (R-NH2) Amine->Carboxamide_Derivative

Caption: Synthetic pathway to 1-oxoisoindoline-5-carboxamide derivatives.

PARP Inhibition and Synthetic Lethality cluster_normal_cell Normal Cell (Functional BRCA) cluster_cancer_cell Cancer Cell (Deficient BRCA) DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP-mediated Repair DNA_SSB_Normal->PARP_Normal repaired by Cell_Survival_Normal Cell Survival PARP_Normal->Cell_Survival_Normal DNA_DSB_Normal DNA Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair DNA_DSB_Normal->HR_Repair repaired by HR_Repair->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) Blocked_PARP_Repair Blocked PARP Repair DNA_SSB_Cancer->Blocked_PARP_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->Blocked_PARP_Repair Accumulated_SSB Accumulated SSBs Blocked_PARP_Repair->Accumulated_SSB DNA_DSB_Cancer DNA Double-Strand Breaks (DSBs) Accumulated_SSB->DNA_DSB_Cancer lead to Defective_HR Defective HR Repair DNA_DSB_Cancer->Defective_HR Cell_Death Cell Death (Synthetic Lethality) Defective_HR->Cell_Death

References

Application Note: Microwave-Assisted Synthesis of 1-Oxoisoindoline-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Notably, derivatives of this heterocycle have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[1][2][3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, enhanced purity, and alignment with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[4][5][6]

This application note provides a detailed protocol for the synthesis of 1-oxoisoindoline-5-carboxamide derivatives, leveraging the efficiency of microwave irradiation for the final amidation step. An illustrative protocol for the synthesis of the core intermediate, 1-oxoisoindoline-5-carboxylic acid, is also presented.

Biological Significance: PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[7][8][9] When a single-strand break occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to effect repair.[10][11] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. The 1-oxoisoindoline core can mimic the nicotinamide moiety of NAD+, the substrate for PARP1, leading to competitive inhibition of the enzyme.[3]

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound (Core Intermediate)

This protocol describes a plausible method for the cyclization of 4-carboxy-2-(hydroxymethyl)benzoic acid to form the 1-oxoisoindoline core under microwave irradiation.

Materials:

  • 4-carboxy-2-(hydroxymethyl)benzoic acid

  • Ammonium acetate

  • Acetic acid (glacial)

  • Microwave synthesis vials (10 mL) with snap-on caps

  • Magnetic stir bars

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-carboxy-2-(hydroxymethyl)benzoic acid (1.0 mmol, 196 mg).

  • Add ammonium acetate (1.2 mmol, 92 mg) and glacial acetic acid (3 mL).

  • Seal the vial tightly with the cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes with magnetic stirring. The instrument will automatically regulate the power to maintain the set temperature.

  • After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's cooling system.

  • Once cooled, carefully open the vial in a fume hood.

  • Pour the reaction mixture into cold water (20 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Microwave-Assisted Synthesis of 1-Oxoisoindoline-5-carboxamide Derivatives

This protocol details the direct amidation of this compound with various primary and secondary amines under solvent-free microwave conditions.[3][4][6]

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Ceric Ammonium Nitrate (CAN) (catalyst)[5][6]

  • Microwave synthesis vials (10 mL) with snap-on caps

  • Magnetic stir bars

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • In a 10 mL microwave process vial, combine this compound (1.0 mmol, 177 mg), the desired amine (1.2 mmol), and a catalytic amount of Ceric Ammonium Nitrate (CAN, 0.02 mmol, 11 mg).

  • Add a magnetic stir bar to the vial.

  • Seal the vial tightly with the cap.

  • Place the vial in the microwave reactor.

  • Irradiate the solvent-free mixture with stirring for the time and temperature specified in Table 1.

  • After the reaction, cool the vessel to below 50 °C.

  • Carefully open the vial and dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization as needed.

Data Presentation

The following table summarizes the reaction conditions for the microwave-assisted synthesis of various 1-oxoisoindoline-5-carboxamide derivatives as described in Protocol 2.

Table 1: Reaction Parameters for Microwave-Assisted Amidation

EntryAmineTemp (°C)Time (min)Power (W)Yield (%)
1Piperidine16015100-20092
2Morpholine16015100-20089
3Benzylamine17020100-25085
4Cyclopropylamine15015100-20090
5Aniline18025100-25078

Visualizations

experimental_workflow cluster_prep Protocol 1: Core Synthesis cluster_deriv Protocol 2: Derivative Synthesis p1_start 1. Combine Reactants (4-carboxy-2-(hydroxymethyl)benzoic acid, NH4OAc, Acetic Acid) p1_mw 2. Microwave Irradiation (150°C, 20 min) p1_start->p1_mw p1_workup 3. Workup & Isolation (Precipitation, Filtration) p1_mw->p1_workup p1_product This compound p1_workup->p1_product p2_start 4. Combine Reactants (Core Acid, Amine, Catalyst) p1_product->p2_start Use as starting material p2_mw 5. Microwave Irradiation (Solvent-free, 150-180°C) p2_start->p2_mw p2_workup 6. Workup & Purification (Extraction, Chromatography) p2_mw->p2_workup p2_product 1-Oxoisoindoline-5-carboxamide Derivatives p2_workup->p2_product

Caption: Experimental workflow for the synthesis of 1-oxoisoindoline-5-carboxamide derivatives.

PARP1_Inhibition_Pathway cluster_repair Standard DNA Repair Pathway cluster_inhibition Inhibition by 1-Oxoisoindoline Derivatives DNA_damage Single-Strand DNA Break PARP1 PARP1 Enzyme DNA_damage->PARP1 binds to PAR PAR Polymer PARP1->PAR synthesizes Trapping PARP1 Trapping on DNA PARP1->Trapping NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of Repair Proteins (XRCC1, etc.) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair Inhibitor 1-Oxoisoindoline Derivative Inhibitor->PARP1 competitively inhibits Collapse Replication Fork Collapse Trapping->Collapse DSB Double-Strand Break Collapse->DSB Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis in HR-deficient cells

References

Application Notes and Protocols: 1-Oxoisoindoline-5-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxoisoindoline-5-carboxylic acid and its structural isomers are versatile scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of various biologically active compounds. This heterocyclic motif is particularly prominent in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, and has also been explored for its antioxidant properties. The rigid structure of the 1-oxoisoindoline core provides a valuable framework for the design of targeted therapies, particularly in oncology. These notes provide an overview of the applications, relevant biological data, and detailed experimental protocols for the synthesis and evaluation of 1-oxoisoindoline-carboxylic acid derivatives.

I. Applications in Medicinal Chemistry

PARP Inhibition for Cancer Therapy

The 1-oxoisoindoline scaffold is a key pharmacophore in a class of Poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds function by competitively inhibiting PARP, particularly PARP-1, which plays a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, SSBs accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DSB repair is deficient. The inhibition of PARP in these HR-deficient cancer cells leads to a synthetic lethality, resulting in targeted cell death.

Derivatives of 3-oxoisoindoline-4-carboxamide have been designed to mimic the nicotinamide portion of the NAD+ cofactor of PARP.[1] Through conformational restriction, a seven-membered intramolecular hydrogen bond can form between the carboxamide and the lactam carbonyl, presenting an appropriate orientation for binding to the PARP active site.[1][2] Structure-activity relationship (SAR) studies have indicated that substitution at the lactam nitrogen with groups containing a secondary or tertiary amine is important for cellular potency.[1]

Antioxidant Activity

Derivatives of 3-oxoisoindoline-5-carboxylic acid, specifically 3-oxoisoindoline-5-carboxamides, have been synthesized and evaluated for their antioxidant properties. These compounds have shown potential in scavenging free radicals and inhibiting the oxidation of human low-density lipoprotein (LDL), suggesting their potential utility in conditions associated with oxidative stress.

II. Quantitative Data

Table 1: PARP1 and PARP2 Inhibitory Activity of Representative 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides [3]

Compound IDR GroupPARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity Index (PARP1/PARP2)
1a H130.816.3
1b H9.00.1560.0
2 CONHPh13.91.59.3

Data presented for a structurally related scaffold to indicate the potential potency range.

III. Experimental Protocols

Synthesis Protocols

a) General Procedure for the Synthesis of 3-Oxoisoindoline-5-carboxamides

This protocol describes the coupling of 3-oxoisoindoline-5-carboxylic acid with various amines to generate a library of carboxamide derivatives.

Materials:

  • 3-Oxoisoindoline-5-carboxylic acid

  • Substituted amine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM)

  • 10% aqueous citric acid

  • 10% aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equivalent), HOBt (1.1 equivalents), and triethylamine (1.2 equivalents) in DCM, add EDC.HCl (1.2 equivalents) and the substituted amine (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours or until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture sequentially with 10% aqueous citric acid, 10% aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous MgSO4 and filter.

  • Remove the solvent under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography.

b) Conceptual Synthesis of 3-Oxoisoindoline-4-carboxamides

The synthesis of the 4-carboxamide isomer, a key scaffold for PARP inhibitors, can be conceptualized through a multi-step process starting from 2-methyl-3-nitrobenzoic acid.

Conceptual Workflow:

  • Amide Formation: Convert the carboxylic acid of 2-methyl-3-nitrobenzoic acid to a primary amide.

  • Benzylic Bromination: Introduce a bromine atom at the benzylic methyl group using a radical initiator like N-bromosuccinimide (NBS).

  • Cyclization: Induce intramolecular cyclization to form the 3-oxoisoindoline ring.

  • Nitro Reduction: Reduce the nitro group to an amine.

  • Sandmeyer Reaction: Convert the amine to a nitrile, which can then be hydrolyzed to the carboxylic acid.

  • Amide Coupling: Couple the resulting 3-oxoisoindoline-4-carboxylic acid with an appropriate amine, as described in the protocol above, to yield the final carboxamide inhibitors.

Biological Assay Protocols

a) PARP-1 Inhibition Assay (Colorimetric)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP-1 enzyme

  • Activated DNA (sonicated)

  • 10X PARP buffer

  • Biotinylated NAD+

  • Test compounds (e.g., 1-oxoisoindoline derivatives) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Prepare the PARP-1 reaction mixture containing PARP buffer, activated DNA, and biotinylated NAD+.

  • Add the test compounds at various concentrations to the wells of the histone-coated plate. Include a positive control (known PARP inhibitor, e.g., Olaparib) and a negative control (DMSO vehicle).

  • Add the recombinant PARP-1 enzyme to all wells except the blank.

  • Add the PARP-1 reaction mixture to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add the Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

b) DPPH Radical Scavenging Assay

This assay assesses the ability of the test compounds to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in methanol or DMSO

  • Ascorbic acid (positive control)

  • Methanol or DMSO (blank)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Add a solution of the test compound at various concentrations to the wells of a 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

IV. Signaling Pathways and Workflows

PARP-1 Mediated DNA Repair and Inhibition

The following diagram illustrates the role of PARP-1 in single-strand break repair and the mechanism of action of 1-oxoisoindoline-based PARP inhibitors.

PARP_Inhibition cluster_pathway PARP-1 Mediated DNA Repair cluster_inhibition Inhibition by 1-Oxoisoindoline Derivative DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes Trapped_PARP PARP-1 Trapping PARP1->Trapped_PARP leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins Recruitment of Repair Proteins (XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor 1-Oxoisoindoline PARP Inhibitor Inhibitor->PARP1 inhibits Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Synthetic Lethality in BRCA-deficient cells DSB->Cell_Death

Caption: PARP-1 signaling in DNA repair and its inhibition by 1-oxoisoindoline derivatives.

Experimental Workflow for PARP Inhibitor Screening

This diagram outlines the typical workflow for screening and characterizing novel 1-oxoisoindoline-based PARP inhibitors.

Inhibitor_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start 1-Oxoisoindoline -carboxylic acid Coupling Amide Coupling Start->Coupling Amine_Lib Amine Library Amine_Lib->Coupling Compound_Lib Compound Library Coupling->Compound_Lib Primary_Screen Primary PARP-1 Inhibition Assay Compound_Lib->Primary_Screen Hit_ID Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_ID IC50_Det IC50 Determination Hit_ID->IC50_Det Cell_Assay Cellular Potency Assay (e.g., in BRCA-mutant cells) IC50_Det->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Experimental workflow for the screening of 1-oxoisoindoline-based PARP inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

This diagram illustrates the key structural features of 3-oxoisoindoline-4-carboxamide PARP inhibitors that influence their activity.

SAR_Diagram Core 3-Oxoisoindoline -4-carboxamide Core Feature1 Lactam Carbonyl Core->Feature1 Feature2 Primary Amide Core->Feature2 Feature3 Substituent at Lactam Nitrogen (R) Core->Feature3 Activity PARP-1 Inhibitory Activity Feature1->Activity Forms intramolecular H-bond with amide Feature2->Activity Mimics Nicotinamide Feature3->Activity Secondary/tertiary amine increases cellular potency

Caption: Key SAR features of 3-oxoisoindoline-4-carboxamide PARP inhibitors.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Oxoisoindolin-5-carbonsäure für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 1-Oxoisoindolin-5-carbonsäure zur Synthese von Amid- und Ester-Bibliotheken. Solche Derivate sind von großem Interesse für das Screening in biologischen Assays, insbesondere im Bereich der Onkologie und bei Entzündungskrankheiten. Das 1-Oxoisoindolin-Grundgerüst ist ein wichtiger Pharmakophor, der in vielen biologisch aktiven Molekülen vorkommt, einschließlich Inhibitoren von Poly(ADP-Ribose)-Polymerase (PARP).

Einleitung

1-Oxoisoindolin-5-carbonsäure ist ein vielseitiges Ausgangsmaterial für die medizinische Chemie. Durch Modifikation der Carbonsäuregruppe zu Amiden und Estern kann eine Vielzahl von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften und biologischen Aktivitäten hergestellt werden. Diese Derivate können dann in verschiedenen biologischen Assays auf ihre Wirksamkeit getestet werden. Ein besonders interessantes Ziel für Inhibitoren auf Isoindolinon-Basis ist die Poly(ADP-Ribose)-Polymerase (PARP), ein Schlüsselenzym bei der DNA-Reparatur. Die Hemmung von PARP ist eine klinisch validierte Strategie zur Behandlung bestimmter Krebsarten, insbesondere solcher mit Defekten in der homologen Rekombinationsreparatur (HR), wie z. B. BRCA1/2-Mutationen.

Biologischer Hintergrund: PARP-Inhibition und synthetische Letalität

Poly(ADP-Ribose)-Polymerasen (PARPs) sind eine Familie von Enzymen, die für zelluläre Prozesse, einschließlich der DNA-Reparatur, von entscheidender Bedeutung sind.[1] PARP1, das am häufigsten vorkommende Mitglied, spielt eine entscheidende Rolle bei der Reparatur von Einzelstrangbrüchen (SSBs) der DNA.[2] Wenn PARP-Inhibitoren die PARP-Aktivität blockieren, können SSBs nicht effizient repariert werden und entwickeln sich während der Zellteilung zu schädlicheren Doppelstrangbrüchen (DSBs).[1] In gesunden Zellen können diese DSBs durch den hoch-präzisen homologen Rekombinationsreparaturweg (HR) repariert werden. Viele Krebszellen weisen jedoch Defekte in diesem HR-Weg auf, oft aufgrund von Mutationen in Genen wie BRCA1 oder BRCA2.[3]

Diese Krebszellen sind für ihre genomische Integrität stark auf die PARP-vermittelte Reparatur angewiesen.[1] Die Hemmung von PARP in diesen HR-defizienten Zellen führt zu einer Anhäufung von DSBs, genomischer Instabilität und schließlich zum Zelltod.[3] Dieses Konzept, bei dem die Inaktivierung von zwei Genen zum Zelltod führt, während die Inaktivierung eines der beiden Gene allein nicht tödlich ist, wird als "synthetische Letalität" bezeichnet.[3] Dies bietet ein therapeutisches Fenster, um Krebszellen gezielt abzutöten und gleichzeitig gesunde Gewebe zu schonen.

PARP_Signaling_Pathway Signalweg der PARP-Inhibition und synthetischen Letalität cluster_DNA_Damage DNA-Schaden cluster_PARP_Repair PARP-vermittelte Reparatur cluster_HR_Repair Homologe Rekombination (HR) cluster_Cell_Fate Zellschicksal DNA_SSB DNA-Einzelstrangbruch (SSB) PARP1 PARP1-Bindung an SSB DNA_SSB->PARP1 PAR_Polymer Synthese von Poly(ADP-Ribose) (PAR) PARP1->PAR_Polymer DNA_DSB DNA-Doppelstrangbruch (DSB) PARP1->DNA_DSB Unreparierte SSBs führen zu DSBs während der Replikation Repair_Proteins Rekrutierung von Reparaturproteinen PAR_Polymer->Repair_Proteins SSB_Repair SSB-Reparatur Repair_Proteins->SSB_Repair Gesunde Zelle Cell_Survival Zellüberleben SSB_Repair->Cell_Survival Gesunde Zelle HR_Pathway BRCA1/2-abhängige homologe Rekombination DNA_DSB->HR_Pathway DSB_Repair Fehlerfreie DSB-Reparatur HR_Pathway->DSB_Repair Gesunde Zelle Genomic_Instability Genomische Instabilität HR_Pathway->Genomic_Instability HR-defiziente Zelle (z.B. BRCA-Mutation) DSB_Repair->Cell_Survival Gesunde Zelle Apoptosis Apoptose (Zelltod) Genomic_Instability->Apoptosis PARP_Inhibitor PARP-Inhibitor (z.B. 1-Oxoisoindolin-Derivat) PARP_Inhibitor->PARP1 Hemmung

Abbildung 1: Vereinfachter Signalweg der PARP-Inhibition, der zur synthetischen Letalität in HR-defizienten Krebszellen führt.

Quantitative Daten (Beispiele für verwandte Verbindungen)

Obwohl spezifische Daten für Derivate der 1-Oxoisoindolin-5-carbonsäure in der öffentlich zugänglichen Literatur begrenzt sind, zeigen strukturell verwandte Isoindolinon-Carboxamide eine potente PARP-1-Inhibition. Diese Daten dienen als starke Rationale für die Synthese und das Screening von Derivaten der Titelverbindung.

VerbindungZielAssay-TypIC₅₀ / Kd (µM)Zitat
NMS-P118 (Isoindolinon-4-carboxamid-Derivat)PARP-1Zellulärer PAR-Assay0.050[4]
(S)-13 (NMS-P515) (Isoindolinon-Derivat)PARP-1Biochemischer Assay (Kd)0.016[4]
(S)-13 (NMS-P515) (Isoindolinon-Derivat)PARP-1Zellulärer PAR-Assay (IC₅₀)0.027[4]
Dihydroisochinolon 1aPARP-1Enzymatischer Assay (IC₅₀)13[5]
Dihydroisochinolon 1aPARP-2Enzymatischer Assay (IC₅₀)0.8[5]
Isochinolon 1bPARP-1Enzymatischer Assay (IC₅₀)9.0[5]
Isochinolon 1bPARP-2Enzymatischer Assay (IC₅₀)0.15[5]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese von Amid- und Esterderivaten der 1-Oxoisoindolin-5-carbonsäure sowie Methoden zur Evaluierung ihrer biologischen Aktivität.

Experimental_Workflow Experimenteller Arbeitsablauf Start 1-Oxoisoindolin-5-carbonsäure Amide_Synthesis Protokoll 1: Amidsynthese Start->Amide_Synthesis Ester_Synthesis Protokoll 2: Estersynthese (Fischer-Veresterung) Start->Ester_Synthesis Amide_Library Amid-Bibliothek Amide_Synthesis->Amide_Library Ester_Library Ester-Bibliothek Ester_Synthesis->Ester_Library Purification Reinigung & Charakterisierung (Säulenchromatographie, NMR, MS) Amide_Library->Purification Ester_Library->Purification Biological_Assays Biologische Assays Purification->Biological_Assays PARP_Assay Protokoll 3: PARP1-Enzym-Assay (ELISA) Biological_Assays->PARP_Assay Cell_Viability_Assay Protokoll 4: Zellviabilitäts-Assay (MTT) Biological_Assays->Cell_Viability_Assay Data_Analysis Datenanalyse (IC₅₀-Bestimmung) PARP_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis

Abbildung 2: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur biologischen Auswertung.

Protokoll 1: Synthese von 1-Oxoisoindolin-5-carboxamiden

Dieses Protokoll beschreibt eine allgemeine Methode zur Amidkopplung unter Verwendung von EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und HOBt (Hydroxybenzotriazol).[6]

Materialien:

  • 1-Oxoisoindolin-5-carbonsäure (1 Äquiv.)

  • Substituiertes Amin (1.2 Äquiv.)

  • EDC·HCl (1.2 Äquiv.)

  • HOBt (1.1 Äquiv.)

  • Triethylamin (TEA) (1.2 Äquiv.)

  • Dichlormethan (DCM), wasserfrei

  • 10%ige wässrige Zitronensäurelösung

  • 10%ige wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Eisbad

Durchführung:

  • Lösen Sie 1-Oxoisoindolin-5-carbonsäure (1 Äquiv.), HOBt (1.1 Äquiv.) und Triethylamin (1.2 Äquiv.) in wasserfreiem DCM in einem Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie EDC·HCl (1.2 Äquiv.) und das substituierte Amin (1.2 Äquiv.) zu der gekühlten und gerührten Lösung hinzu.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden oder bis die Reaktion gemäß Dünnschichtchromatographie (DC) abgeschlossen ist.

  • Waschen Sie die Reaktionsmischung nacheinander mit 10%iger wässriger Zitronensäurelösung, 10%iger wässriger NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid zu erhalten.

Protokoll 2: Synthese von 1-Oxoisoindolin-5-carbonsäureestern (Fischer-Veresterung)

Dieses Protokoll beschreibt die säurekatalysierte Veresterung von 1-Oxoisoindolin-5-carbonsäure.[7][8]

Materialien:

  • 1-Oxoisoindolin-5-carbonsäure (1 Äquiv.)

  • Alkohol (z.B. Methanol, Ethanol; als Lösungsmittel im Überschuss verwendet)

  • Konzentrierte Schwefelsäure (H₂SO₄) oder Phosphoroxychlorid (POCl₃) als Katalysator (katalytische Menge)

  • Natriumbicarbonat-Lösung, gesättigt

  • Ethylacetat

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Rückflusskühler, Heizquelle

Durchführung:

  • Lösen oder suspendieren Sie 1-Oxoisoindolin-5-carbonsäure (1 Äquiv.) im gewünschten Alkohol (großer Überschuss) in einem Rundkolben.

  • Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu.

  • Erhitzen Sie die Mischung unter Rühren für mehrere Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck.

  • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn vorsichtig mit gesättigter NaHCO₃-Lösung (zur Neutralisierung der Säure) und anschließend mit Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation, um den gewünschten Ester zu erhalten.

Protokoll 3: In-vitro-PARP1-Enzym-Assay (ELISA-basiert)

Dieses Protokoll beschreibt einen allgemeinen ELISA-basierten Assay zur Messung der PARP1-Aktivität.[2]

Materialien:

  • Platte mit 96 Wells, beschichtet mit Histonen (Substrat)

  • Rekombinantes humanes PARP1-Enzym

  • Aktivierte DNA (Doppelstrang-Oligonukleotide)

  • Biotinyliertes NAD⁺

  • Testverbindungen (Derivate der 1-Oxoisoindolin-5-carbonsäure)

  • Streptavidin-HRP (Meerrettichperoxidase-Konjugat)

  • HRP-Substrat (z.B. TMB)

  • Stopplösung (z.B. 2 N H₂SO₄)

  • Waschpuffer (z.B. PBS mit 0.05% Tween-20)

  • Mikroplatten-Lesegerät

Durchführung:

  • Bereiten Sie Verdünnungsreihen Ihrer Testverbindungen vor.

  • Geben Sie die aktivierte DNA und das PARP1-Enzym in die Wells der Histon-beschichteten Platte.

  • Fügen Sie die Testverbindungen oder das Vehikel (Kontrolle) hinzu und inkubieren Sie für 10 Minuten bei Raumtemperatur.

  • Starten Sie die Reaktion durch Zugabe des biotinylierten NAD⁺ und inkubieren Sie für 60 Minuten bei Raumtemperatur.

  • Waschen Sie die Platte mehrmals mit Waschpuffer.

  • Fügen Sie Streptavidin-HRP hinzu und inkubieren Sie für 60 Minuten bei Raumtemperatur.

  • Waschen Sie die Platte erneut.

  • Fügen Sie das HRP-Substrat hinzu und inkubieren Sie im Dunkeln, bis sich eine ausreichende Farbe entwickelt hat (ca. 30 Minuten).

  • Stoppen Sie die Reaktion durch Zugabe der Stopplösung.

  • Messen Sie die Absorption bei 450 nm mit einem Mikroplatten-Lesegerät.

  • Berechnen Sie die prozentuale Hemmung im Vergleich zur Vehikel-Kontrolle und bestimmen Sie die IC₅₀-Werte.

Protokoll 4: Zellviabilitäts-Assay (MTT-Assay)

Dieses Protokoll beschreibt die Bestimmung der Zytotoxizität von Verbindungen in Krebszelllinien (z.B. BRCA-defiziente Zelllinien wie MDA-MB-436 oder CAPAN-1).[1]

Materialien:

  • Krebszelllinien (z.B. BRCA-defizient) und entsprechende Kontrollzelllinien

  • Zellkulturmedium, fötales Kälberserum (FCS), Antibiotika

  • 96-Well-Zellkulturplatten

  • Testverbindungen

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Lösungsmittel zum Auflösen der Formazan-Kristalle (z.B. DMSO oder isopropanolische HCl)

  • Mikroplatten-Lesegerät

Durchführung:

  • Säen Sie die Zellen in 96-Well-Platten mit einer geeigneten Dichte aus und lassen Sie sie über Nacht anhaften.

  • Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen für 72 Stunden. Schließen Sie eine Vehikel-Kontrolle ein.

  • Fügen Sie MTT-Reagenz zu jedem Well hinzu und inkubieren Sie für 2-4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle gebildet haben.

  • Entfernen Sie das Medium und lösen Sie die Kristalle im Lösungsmittel.

  • Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikel-Kontrolle und bestimmen Sie die IC₅₀-Werte.

Fazit

Die Derivatisierung von 1-Oxoisoindolin-5-carbonsäure zu Amiden und Estern ist eine vielversprechende Strategie zur Entwicklung neuer biologisch aktiver Moleküle. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für die Synthese und das Screening von Verbindungsbibliotheken. Insbesondere die Evaluierung als PARP-Inhibitoren stellt einen rationalen Ansatz für die Entdeckung neuer potenzieller Krebstherapeutika dar. Die Verwendung der beschriebenen Assays ermöglicht die Quantifizierung der biologischen Aktivität und die Identifizierung von Leitstrukturen für die weitere Optimierung.

References

Application Notes and Protocols for the Quantification of 1-Oxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxoisoindoline-5-carboxylic acid is a molecule of interest in medicinal chemistry and drug development, belonging to the isoindoline class of compounds. Some isoindoline derivatives have shown a range of biological activities.[1] Accurate and precise quantification of this and related compounds in various matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of specific validated methods for this compound, the following protocols are based on established methods for the analysis of carboxylic acids and related compounds in biological matrices.[2][3] These methods serve as a robust starting point for the development and validation of a specific assay for this analyte.

Analytical Methods Overview

The quantification of carboxylic acids in biological samples can be challenging due to their polarity.[4] Common analytical approaches include reversed-phase liquid chromatography (RP-LC) coupled with a suitable detector.[2] For compounds lacking a strong chromophore, derivatization may be necessary for UV detection, or more sensitive techniques like mass spectrometry can be employed.[2]

This document outlines two primary methods:

  • HPLC-UV: A cost-effective and widely available method suitable for relatively high concentration samples.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices.[5]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described analytical methods for this compound. These values are representative and may vary based on instrumentation and matrix effects.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 10%< 5%
Sample Volume 20 µL5 µL
Run Time 15 minutes8 minutes

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices or at higher concentrations.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample.

2. Chromatographic Conditions

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

3. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the IS in a suitable solvent (e.g., methanol or DMSO).

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL. Spike each standard with the IS at a constant concentration.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 10 µL of IS solution and 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

    • Inject into the HPLC system.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications.[3]

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for fast separations.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • This compound reference standard.

  • Stable isotope-labeled internal standard (SIL-IS) if available, or a suitable analog.

2. Chromatographic Conditions

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-6.5 min: 98% B

    • 6.5-6.6 min: 98% to 2% B

    • 6.6-8 min: 2% B

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Carboxylic acids often ionize well in negative mode to produce the [M-H]⁻ ion.[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Determine the precursor ion (Q1) corresponding to the deprotonated molecule [M-H]⁻ and optimize the product ion (Q3) for quantification.

    • Internal Standard: Determine the corresponding MRM transition for the IS.

  • Optimization: Infuse a standard solution of the analyte to optimize MS parameters such as capillary voltage, source temperature, and collision energy.

4. Standard and Sample Preparation

  • Stock and Calibration Standards: Prepare as described for the HPLC-UV method, but at concentrations ranging from 1 to 1000 ng/mL.

  • Sample Preparation: The protein precipitation method described for the HPLC-UV protocol is generally suitable. For lower concentrations, a solid-phase extraction (SPE) may be required for sample clean-up and concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation of Supernatant centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation detection Detection (UV or MS/MS) lc_separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_method_selection Method Selection Criteria cluster_methods Analytical Methods concentration Analyte Concentration hplc_uv HPLC-UV concentration->hplc_uv High lc_msms LC-MS/MS concentration->lc_msms Low matrix Sample Matrix Complexity matrix->hplc_uv Simple matrix->lc_msms Complex sensitivity Required Sensitivity sensitivity->hplc_uv Moderate sensitivity->lc_msms High

Caption: Logical relationship for selecting an appropriate analytical method.

References

Application Notes and Protocols for Antioxidant Assays with 1-Oxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are crucial in mitigating oxidative damage by scavenging free radicals. 1-Oxoisoindoline-5-carboxylic acid and its derivatives have emerged as a class of compounds with potential therapeutic applications, including antioxidant activity.[1][2] This document provides detailed experimental protocols for evaluating the antioxidant capacity of this compound using three common in vitro assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP). Additionally, a potential signaling pathway involved in the antioxidant response of related compounds is described.

Antioxidant Activity Assays

This section outlines the protocols for three widely used antioxidant assays. It is recommended to use a positive control, such as Ascorbic Acid or Trolox, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method to assess the free radical scavenging ability of a compound.[3][4] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in the dark at 4°C.

    • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., DMSO or methanol).

    • Working Solutions: Prepare a series of dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in the same solvent.

    • Positive Control (Ascorbic Acid): Prepare a stock solution and working solutions of ascorbic acid in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound working solutions or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the test sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation:

Concentration (µg/mL)% DPPH Radical Scavenging Activity
1015.2 ± 1.8
2535.8 ± 2.5
5058.1 ± 3.1
10079.4 ± 2.9
20091.3 ± 1.5
Ascorbic Acid (50 µg/mL) 96.5 ± 0.8

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare this compound Working Solutions add_sample Add 100 µL Sample/ Control/Blank prep_sample->add_sample prep_control Prepare Positive Control (Ascorbic Acid) prep_control->add_sample add_dpph->add_sample incubate Incubate 30 min in dark add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Working Solution add_abts Add 190 µL ABTS•+ to 96-well plate prep_abts->add_abts prep_sample Prepare this compound Working Solutions add_sample Add 10 µL Sample/ Control/Blank prep_sample->add_sample prep_control Prepare Positive Control (Trolox) prep_control->add_sample add_abts->add_sample incubate Incubate 6 min add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate teac Determine TEAC calculate->teac FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent add_frap Add 180 µL FRAP to 96-well plate prep_frap->add_frap prep_sample Prepare this compound Working Solutions add_sample Add 20 µL Sample/ Standard/Blank prep_sample->add_sample prep_std Prepare FeSO4 Standards prep_std->add_sample add_frap->add_sample incubate Incubate 30 min at 37°C add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure std_curve Generate Standard Curve measure->std_curve calc_frap Calculate FRAP Value std_curve->calc_frap NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 NRF2 Keap1 KEAP1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc NRF2 Nrf2->Nrf2_nuc Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 inactivates Compound 1-Oxoisoindoline- 5-carboxylic acid Compound->Keap1 may inactivate Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes initiates transcription of Proteins Antioxidant Proteins Genes->Proteins translation Response Cellular Protection Proteins->Response

References

Application Notes and Protocols: 1-Oxoisoindoline-5-carboxylic Acid Derivatives as Heparanase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of substituted isoindoline-5-carboxylic acid derivatives as inhibitors of heparanase, a key enzyme implicated in cancer progression and inflammation. While the specific compound 1-Oxoisoindoline-5-carboxylic acid provides a foundational scaffold, the significant body of research on heparanase inhibition focuses on its more substituted analogs, particularly 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives.[1][2][3] This document will detail the mechanism of action, provide quantitative data for these active derivatives, and supply detailed protocols for their experimental evaluation.

Introduction to Heparanase

Heparanase is an endo-β-D-glucuronidase, the only known mammalian enzyme capable of cleaving heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[4] HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, where they play crucial roles in cell adhesion, signaling, and tissue organization. By degrading HS, heparanase remodels the ECM and basement membranes, facilitating cell invasion and metastasis.[5] Furthermore, this degradation releases a variety of HS-bound molecules, including growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which then stimulate signaling pathways that promote cell proliferation, angiogenesis, and inflammation.[5][6] Upregulation of heparanase is strongly correlated with increased tumor size, angiogenesis, metastasis, and poor prognosis in numerous cancers.[5] This makes heparanase a prime therapeutic target for the development of novel anti-cancer and anti-inflammatory agents.

The Isoindole-5-Carboxylic Acid Scaffold in Heparanase Inhibition

High-throughput screening has identified the 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid scaffold as a promising starting point for the development of small molecule heparanase inhibitors.[1] Structure-activity relationship (SAR) studies have revealed that the isoindole-5-carboxylic acid moiety is a critical feature for inhibitory activity.[1] Optimization of this lead structure has led to the development of potent derivatives with significant anti-angiogenic and heparanase inhibitory effects.

Quantitative Data: Heparanase Inhibitory Activity

The following table summarizes the reported in vitro inhibitory activities of key 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives against heparanase.

Compound IDScaffoldIC50 (Heparanase)Notes
Molecule 2a 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid8 µMIdentified through high-throughput screening. Also showed modest cell-based anti-angiogenic activity (IC50 40 µM).[1]
OGT 2492 Derivative of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid3.0 µMAn optimized derivative with improved enzyme inhibitory potency and anti-angiogenic activity (IC50, 2 µM).[5]
Compound 9c 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid200-500 nMA highly potent derivative with over 100-fold selectivity against human β-glucuronidase. It also demonstrates anti-angiogenic effects.[2][3]

Mechanism of Action and Signaling Pathways

Heparanase exerts its pro-tumorigenic effects through both its enzymatic and non-enzymatic functions.

  • Enzymatic Activity: The primary role of heparanase is the cleavage of HS chains. This has two major consequences:

    • ECM Degradation: Breakdown of the ECM and basement membranes removes physical barriers, allowing tumor cells to invade surrounding tissues and metastasize.

    • Growth Factor Release: Cleavage of HS releases sequestered growth factors (e.g., VEGF, FGF, HGF), which then bind to their respective receptors on tumor and endothelial cells. This triggers downstream signaling cascades, including the MAPK, PI3K/Akt, and Src pathways, promoting cell proliferation, survival, migration, and angiogenesis.[5][6][7]

  • Non-Enzymatic Activity: Heparanase can also function as a signaling molecule independent of its catalytic activity. It can interact with cell surface receptors, leading to the activation of signaling pathways involving Src, EGFR, and STAT proteins, which further contribute to cell proliferation and survival.[6][8]

An inhibitor based on the this compound scaffold would primarily act by binding to the active site of the heparanase enzyme, preventing it from cleaving its HS substrate. This would block the downstream consequences of ECM degradation and growth factor release.

Heparanase_Signaling_Pathway HPA Heparanase HSPG Heparan Sulfate Proteoglycan (HSPG) in ECM HPA->HSPG cleaves GF Growth Factors (VEGF, FGF, HGF) HSPG->GF releases ECM_Deg ECM Degradation HSPG->ECM_Deg G_Receptor Growth Factor Receptor (RTK) GF->G_Receptor activates Inhibitor Isoindoline-5-carboxylic acid derivative Inhibitor->HPA inhibits PI3K_Akt PI3K/Akt Pathway G_Receptor->PI3K_Akt MAPK MAPK Pathway G_Receptor->MAPK Src Src Pathway G_Receptor->Src Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Proliferation MAPK->Angiogenesis Src->Proliferation Src->Angiogenesis Metastasis Metastasis & Invasion ECM_Deg->Metastasis

Heparanase-mediated signaling and points of inhibition.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound derivatives as heparanase inhibitors.

In Vitro Heparanase Activity Assay

This assay directly measures the enzymatic activity of heparanase and the inhibitory potential of test compounds.

Principle: Recombinant human heparanase is incubated with a heparan sulfate substrate (e.g., biotinylated or fluorescently labeled). The inhibitor's ability to prevent substrate degradation is quantified by measuring the remaining intact substrate or the cleavage products.

Materials:

  • Recombinant human heparanase

  • Biotinylated heparan sulfate (HS-biotin)

  • Assay Buffer: 50 mM sodium acetate, pH 5.0

  • Test Inhibitor (this compound derivative) dissolved in DMSO

  • 96-well microplate (streptavidin-coated for HS-biotin)

  • Detection Reagent: Streptavidin-peroxidase conjugate and a suitable chromogenic substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.

  • Substrate Addition: Add 80 µL of the HS-biotin substrate solution to each well.

  • Enzyme Addition: Add 10 µL of recombinant heparanase to each well (except the no-enzyme control).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the plate to remove cleaved, non-biotinylated HS fragments.

    • Add the streptavidin-peroxidase detection reagent and incubate as recommended by the manufacturer.

    • Add the chromogenic substrate and allow color to develop.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This assay assesses the inhibitor's ability to block heparanase-driven cell motility.

Principle: Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane (coated with Matrigel for invasion assays) towards a chemoattractant in the lower chamber. The inhibitor's effect on migration/invasion is quantified by counting the number of cells that traverse the membrane.

Materials:

  • Cancer cell line with high heparanase expression

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cell culture medium (serum-free and serum-containing)

  • Test Inhibitor

  • Staining solution (e.g., crystal violet)

Protocol:

  • Cell Preparation: Starve the cells in serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Resuspend the starved cells in serum-free medium containing the test inhibitor at various concentrations. Include a vehicle control.

  • Assay Setup:

    • Add 500 µL of serum-containing medium (as a chemoattractant) to the lower wells of a 24-well plate.

    • Place the transwell inserts into the wells. For invasion assays, the inserts should be pre-coated with a thin layer of Matrigel.

    • Add 200 µL of the cell suspension (with or without inhibitor) to the upper chamber of each insert.

  • Incubation: Incubate at 37°C in a CO₂ incubator for 12-48 hours, depending on the cell type.

  • Quantification:

    • After incubation, remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

    • Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields.

  • Data Analysis: Compare the number of migrated/invaded cells in the inhibitor-treated groups to the vehicle control group.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor and anti-metastatic efficacy of the inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., human cancer cell line)

  • Test Inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Inject a suspension of tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize mice into a treatment group and a vehicle control group.

  • Drug Administration: Administer the heparanase inhibitor to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for analysis (e.g., weight, immunohistochemistry for proliferation markers, microvessel density). For metastasis studies, inspect organs like the lungs and liver for metastatic nodules.

  • Data Analysis: Compare the tumor growth rates and incidence of metastasis between the treatment and control groups.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the preclinical evaluation of a novel heparanase inhibitor.

Experimental_Workflow Start Lead Compound Identification (e.g., Isoindoline-5-carboxylic acid derivative) In_Vitro In Vitro Evaluation Start->In_Vitro HPA_Assay Heparanase Activity Assay (Determine IC50) In_Vitro->HPA_Assay Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Validation HPA_Assay->In_Vivo If potent Migration Migration/Invasion Assay Cell_Based->Migration Angiogenesis_Assay Angiogenesis Assay Cell_Based->Angiogenesis_Assay Cell_Based->In_Vivo If effective Xenograft Tumor Xenograft Model In_Vivo->Xenograft Metastasis_Model Metastasis Model In_Vivo->Metastasis_Model Tox Toxicology Studies In_Vivo->Tox End Preclinical Candidate Xenograft->End Metastasis_Model->End Tox->End

Workflow for evaluating a heparanase inhibitor.

References

Application Notes and Protocols for the Fischer Esterification of 1-Oxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Oxoisoindoline derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The carboxylic acid functional group at the 5-position of the 1-oxoisoindoline core provides a handle for further chemical modifications, such as esterification, to modulate the compound's physicochemical properties and biological profile. The conversion of the carboxylic acid to its methyl ester can enhance cell permeability and oral bioavailability, making it a crucial step in drug discovery and development programs. The Fischer esterification offers a straightforward and cost-effective method for this transformation.

Reaction Scheme

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials and Equipment:

  • 1-Oxoisoindoline-5-carboxylic acid (MW: 177.16 g/mol )[2]

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system (optional, for high purity)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent).

  • Catalyst Addition: To the stirring solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents). The addition should be done in a fume hood, as the dissolution of sulfuric acid in methanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol). Allow the reaction to proceed for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol. c. Dissolve the residue in ethyl acetate. d. Transfer the ethyl acetate solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude methyl 1-oxoisoindoline-5-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Data Presentation

The following table summarizes the key parameters and expected (hypothetical) data for the Fischer esterification of this compound. Note: As no specific experimental data was found in the literature, these values are illustrative and should be determined experimentally.

ParameterValue
Starting Material
NameThis compound
Molecular Weight177.16 g/mol [2]
Product
NameMethyl 1-oxoisoindoline-5-carboxylate
Molecular Weight191.19 g/mol
Reaction Conditions
AlcoholMethanol
CatalystSulfuric Acid
TemperatureReflux (~65 °C)
Reaction Time4-24 hours (monitor by TLC)
Hypothetical Results
Yield70-90%
Purity (by HPLC/NMR)>95%
AppearanceWhite to off-white solid
Spectroscopic Data
¹H NMR (CDCl₃, ppm)Expected signals for aromatic protons, CH₂ protons of the isoindolinone ring, and the methyl ester singlet.
¹³C NMR (CDCl₃, ppm)Expected signals for carbonyl carbons, aromatic carbons, CH₂ carbon, and the methyl ester carbon.
Mass Spec (m/z)Expected [M+H]⁺ peak at ~192.06.

Visualizations

Below are diagrams illustrating the experimental workflow and the chemical mechanism of the Fischer esterification.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start This compound + Methanol Add_Catalyst Add H₂SO₄ (cat.) Start->Add_Catalyst Reflux Heat to Reflux (4-24h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Methanol Cool->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash Wash with H₂O, NaHCO₃, Brine Dissolve->Wash Dry Dry (Na₂SO₄) Wash->Dry Filter_Evaporate Filter & Evaporate Dry->Filter_Evaporate Purify Recrystallization or Column Chromatography Filter_Evaporate->Purify Product Pure Methyl 1-Oxoisoindoline-5-carboxylate Purify->Product

Caption: Experimental workflow for the Fischer esterification.

fischer_esterification_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH R-C(=O)OH Protonated_RCOOH R-C(=O⁺H)OH RCOOH->Protonated_RCOOH + H⁺ H+ H⁺ Tetrahedral_Intermediate R-C(OH)(O⁺H R')OH Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Deprotonated_Intermediate R-C(OH)(OR')O⁺H₂ Tetrahedral_Intermediate->Deprotonated_Intermediate - H⁺, + H⁺ Protonated_Ester R-C(=O⁺R')OH Deprotonated_Intermediate->Protonated_Ester - H₂O Ester R-C(=O)OR' Protonated_Ester->Ester - H⁺ H2O H₂O _regen H⁺

Caption: Mechanism of Fischer esterification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxoisoindoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Oxoisoindoline-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A prevalent and well-documented method involves a multi-step synthesis starting from 4-methylbenzoic acid. This route typically includes:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 4-methylbenzoic acid.

  • Esterification: Conversion of the carboxylic acid to a methyl ester to protect it during subsequent steps.

  • Benzylic Bromination: Radical-initiated bromination of the methyl group.

  • Cyclization: Formation of the 1-oxoisoindoline ring system.

  • Functional Group Transformation: Conversion of a nitrile or aldehyde group at the 5-position to the final carboxylic acid.

Alternative routes might start from phthalic anhydride derivatives, though these are less commonly detailed for this specific isomer.[1][2][3]

Q2: What is a critical step for maximizing the overall yield?

A2: The initial bromination of 4-methylbenzoic acid is crucial as it can produce a mixture of isomers.[4] Optimizing the regioselectivity in this step is key to maximizing the yield of the desired 5-bromo isomer, which is the precursor to the final product.

Q3: How can I purify the final product, this compound?

A3: Recrystallization is a common and effective method for purifying solid carboxylic acids.[5][6][7][8] The choice of solvent is critical; suitable solvents should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] Common solvent systems for recrystallization of carboxylic acids include ethanol/water, toluene, or acetic acid.[4][8] For acidic compounds, an acid-base extraction can be employed prior to recrystallization to remove neutral and basic impurities.[8]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several reagents used in this synthesis are hazardous.

  • Bromine and N-bromosuccinimide (NBS): These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl chloride: Used for esterification, it is highly corrosive and reacts violently with water.

  • Radical initiators (e.g., AIBN, benzoyl peroxide): These can be explosive if not handled and stored correctly.[9]

  • Oxidizing agents (e.g., Oxone): These are strong oxidizers and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in the Bromination of 4-Methylbenzoic Acid
Symptom Possible Cause Suggested Solution
Low yield of the desired 5-bromo-2-methylbenzoic acid. Formation of the undesired 3-bromo isomer.Use a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin in sulfuric acid to improve regioselectivity.[4]
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using TLC or NMR.
Difficult separation of isomers.Purify the crude product by recrystallization from ethanol.[4]
Problem 2: Inefficient Benzylic Bromination
Symptom Possible Cause Suggested Solution
Low conversion of the methyl group to a bromomethyl group. Insufficient radical initiator (AIBN or benzoyl peroxide).Increase the amount of radical initiator.
Deactivation of the radical initiator.Ensure the initiator is fresh and has been stored correctly.
Reaction temperature is too low.Ensure the reaction is maintained at reflux.
Presence of radical inhibitors.Use freshly distilled solvents to remove any potential inhibitors.
Formation of dibrominated byproducts. Excess N-bromosuccinimide (NBS).Use a stoichiometric amount of NBS relative to the starting material.
Prolonged reaction time.Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Problem 3: Poor Yield during Cyclization to form the 1-Oxoisoindoline Ring
Symptom Possible Cause Suggested Solution
Low yield of the cyclized product. Incomplete reaction.Increase the reaction temperature or time. Consider using a higher boiling point solvent if appropriate.
Side reactions, such as intermolecular reactions.Use high dilution conditions to favor intramolecular cyclization.
Steric hindrance.Ensure the substrate is appropriately substituted to facilitate cyclization.
Problem 4: Incomplete Hydrolysis of the Nitrile to the Carboxylic Acid
Symptom Possible Cause Suggested Solution
Presence of starting nitrile or intermediate amide in the final product. Insufficiently harsh hydrolysis conditions.Increase the concentration of the acid or base, prolong the reaction time, or increase the reaction temperature.[10][11]
Poor solubility of the nitrile.Add a co-solvent to improve solubility.[10]
For base-catalyzed hydrolysis, incomplete acidification.Ensure the pH is sufficiently acidic during workup to protonate the carboxylate salt.[11]
Problem 5: Low Yield in the Oxidation of the Aldehyde to the Carboxylic Acid
Symptom Possible Cause Suggested Solution
Low conversion of the aldehyde. Inactive oxidizing agent.Use a fresh batch of the oxidizing agent (e.g., Oxone).
Unsuitable solvent.DMF is reported to be an effective solvent for Oxone-mediated aldehyde oxidations.[12][13][14]
Side reactions, such as the Baeyer-Villiger oxidation for electron-rich aldehydes.For electron-rich systems, other oxidizing agents might be more suitable.
Difficult purification of the carboxylic acid from the reaction mixture. Residual DMF.Remove DMF under high vacuum. Alternatively, perform an aqueous workup to extract the carboxylic acid into a basic solution, wash away the DMF, and then re-acidify to precipitate the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Key Synthetic Steps

Step Reagents and Conditions Typical Yield Reference
Aromatic Bromination Br₂ / Fe catalystQuantitative (mixture of isomers)-
1,3-dibromo-5,5-dimethylhydantoin / H₂SO₄88% (for the desired 5-bromo isomer)[4]
Esterification SOCl₂ / MethanolHigh-
Benzylic Bromination NBS / Benzoyl Peroxide / Chlorobenzene, reflux-[9][15]
NBS / AIBN / Dichlorobenzene, 80°C92%[16]
Oxidation of Aldehyde Oxone / DMF, room temperature85-97% for various aldehydes[12][13][14]
Nitrile Hydrolysis Aqueous Acid (e.g., HCl), heatVaries, can be high[11][17]
Aqueous Base (e.g., NaOH), heat, followed by acidificationVaries, can be high[11]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

This protocol is adapted from a literature procedure.[4]

  • To a stirred solution of 2-methylbenzoic acid (15 g, 110.29 mmol) in concentrated sulfuric acid (60 ml), add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (18.19 g, 60.66 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 5 hours.

  • After completion of the reaction (monitored by TLC), slowly pour the reaction mixture onto ice-cold water (400 ml).

  • A solid will precipitate out. Filter the solid and dry it under a vacuum to afford the crude product.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Benzylic Bromination of Methyl 5-Bromo-2-methylbenzoate

This protocol is a general method for benzylic bromination.[9][15][18]

  • In a round-bottom flask, dissolve methyl 5-bromo-2-methylbenzoate in a suitable solvent such as chlorobenzene or dichlorobenzene.[9][16]

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization.

Protocol 3: Oxidation of 1-Oxoisoindoline-5-carbaldehyde to this compound

This protocol is based on the use of Oxone for aldehyde oxidation.[12][13][14][19]

  • Dissolve 1-oxoisoindoline-5-carbaldehyde (1 equivalent) in dimethylformamide (DMF).

  • Add Oxone (potassium peroxymonosulfate) (1-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 3-5 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude carboxylic acid can be purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_bromination Step 1: Aromatic Bromination cluster_esterification Step 2: Esterification cluster_benzylic_bromination Step 3: Benzylic Bromination cluster_cyclization Step 4: Cyclization cluster_functional_group_transformation Step 5: Functional Group Transformation 4-Methylbenzoic_Acid 4-Methylbenzoic Acid 5-Bromo-2-methylbenzoic_Acid 5-Bromo-2-methylbenzoic Acid 4-Methylbenzoic_Acid->5-Bromo-2-methylbenzoic_Acid Br₂ / Fe or NBS derivative Methyl_5-bromo-2-methylbenzoate Methyl 5-bromo-2-methylbenzoate 5-Bromo-2-methylbenzoic_Acid->Methyl_5-bromo-2-methylbenzoate SOCl₂ / MeOH Methyl_5-bromo-2-(bromomethyl)benzoate Methyl 5-bromo-2-(bromomethyl)benzoate Methyl_5-bromo-2-methylbenzoate->Methyl_5-bromo-2-(bromomethyl)benzoate NBS / AIBN Intermediate Cyclized Intermediate (e.g., 6-Bromo-1-oxoisoindoline) Methyl_5-bromo-2-(bromomethyl)benzoate->Intermediate NH₃ or equivalent Final_Product This compound Intermediate->Final_Product e.g., Nitrile Hydrolysis or Aldehyde Oxidation

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Overall Yield Check_Step1 Analyze Yield of Aromatic Bromination Start->Check_Step1 Check_Step3 Analyze Yield of Benzylic Bromination Check_Step1->Check_Step3 Acceptable Low_Step1_Yield Issue: Isomer formation Solution: Optimize brominating agent Check_Step1->Low_Step1_Yield Low Check_Step5 Analyze Yield of Final Conversion Step Check_Step3->Check_Step5 Acceptable Low_Step3_Yield Issue: Incomplete reaction or dibromination Solution: Check initiator, control stoichiometry Check_Step3->Low_Step3_Yield Low Low_Step5_Yield Issue: Incomplete hydrolysis/ oxidation Solution: Adjust reaction conditions Check_Step5->Low_Step5_Yield Low Purification_Issue Purity Issues? Check_Step5->Purification_Issue Acceptable Yield Recrystallize Solution: Recrystallization or Acid-Base Extraction Purification_Issue->Recrystallize Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carboxamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in amide bond formation.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is resulting in a low or non-existent yield. What are the common culprits?

A1: Low or no product yield in amide bond formation can stem from several factors. The most common issues include incomplete activation of the carboxylic acid, deactivation of the amine nucleophile, suboptimal reaction conditions, or the presence of moisture.[1][2] Steric hindrance on either the carboxylic acid or the amine can also significantly slow down or prevent the reaction.[1]

Q2: How do I select the most appropriate coupling reagent for my specific substrates?

A2: The choice of coupling reagent is critical and depends on the properties of your carboxylic acid and amine.[3] For routine couplings, carbodiimides like EDC or DCC with additives such as HOBt are effective. For more challenging reactions, such as those involving sterically hindered substrates or those prone to racemization, uronium/aminium salt-based reagents like HATU, HCTU, or HBTU are often preferred due to their higher reactivity and ability to minimize side reactions.[3][4][5] Phosphonium salt reagents like PyBOP are also a good option for difficult couplings.[5]

Q3: I am observing significant epimerization in my reaction. How can I minimize this?

A3: Racemization, or epimerization at a chiral center, is a common side reaction, especially in peptide synthesis.[5] To suppress it, you can:

  • Use coupling additives known to reduce racemization, such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure®.[1][6]

  • Perform the reaction at lower temperatures (e.g., 0 °C).[1][7]

  • Choose a less polar solvent.

  • Use a non-nucleophilic base with a pKa that is appropriate for the reaction.

Q4: What are the best practices for setting up an amide coupling reaction to ensure success?

A4: To maximize the success of your amide coupling reaction, it is crucial to:

  • Use anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid intermediate.[1][2]

  • Work under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents.[2]

  • Carefully control the stoichiometry of your reactants. A slight excess of the amine (1.1-1.2 equivalents) is common.[4]

  • Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[4]

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is one of the most frequent challenges in carboxamide synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity check_activation->check_amine Activation OK sub_activation Is the coupling reagent appropriate? Is it fresh and active? Is pre-activation necessary? check_activation->sub_activation check_conditions Evaluate Reaction Conditions check_amine->check_conditions Amine is Reactive sub_amine Is the amine sterically hindered? Is it electron-deficient? Could it be protonated? check_amine->sub_amine check_workup Review Workup & Purification check_conditions->check_workup Conditions are Optimal sub_conditions Is the solvent anhydrous? Is the temperature appropriate? Is the base correct? check_conditions->sub_conditions solution Product Yield Improved check_workup->solution Workup is Correct sub_workup Is the product water-soluble? Are you losing product during extraction? Is the purification method suitable? check_workup->sub_workup G start Side Products Observed racemization Racemization/Epimerization start->racemization n_acylurea N-Acylurea Formation (with carbodiimides) start->n_acylurea guanidinylation Guanidinylation (with uronium/aminium reagents) start->guanidinylation sol_racemization Use additives (HOBt, HOAt, OxymaPure) Lower reaction temperature Use non-polar solvent racemization->sol_racemization sol_n_acylurea Add HOBt or HOSu Use a different class of coupling reagent n_acylurea->sol_n_acylurea sol_guanidinylation Add carboxylic acid before the base Use phosphonium-based reagents (e.g., PyBOP) guanidinylation->sol_guanidinylation G start Start: Combine Carboxylic Acid, Amine, and HOBt in Solvent cool Cool to 0 °C start->cool add_edc Add EDC·HCl portion-wise cool->add_edc add_base Add DIPEA dropwise add_edc->add_base react Warm to RT and Stir (8-24h) add_base->react monitor Monitor by TLC or LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification workup->purify end Final Product purify->end

References

Technical Support Center: Purification of 1-Oxoisoindoline-5-carboxylic acid by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of 1-oxoisoindoline-5-carboxylic acid using flash chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the flash chromatography of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Elution of the Compound The compound is highly polar and is irreversibly binding to the acidic silica gel stationary phase.- Add a small percentage (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to your mobile phase to suppress the ionization of the carboxylic acid, thereby reducing its strong interaction with the silica gel. - Consider switching to a reversed-phase C18 column where polar compounds elute earlier.[1]
Significant Peak Tailing or Streaking The carboxylic acid group is interacting strongly with the silica gel, leading to slow and uneven elution.- The addition of acetic acid or formic acid to the eluent can mitigate this by keeping the compound in its less polar, protonated form.[2][3] - Ensure the compound is fully dissolved in a minimal amount of loading solvent before applying it to the column. If solubility is an issue, consider a solid-loading technique.
Co-elution with Impurities The chosen mobile phase does not provide adequate separation between the target compound and impurities.- Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent systems. A common starting point for similar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. - Employ a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity to resolve compounds with close retention factors.
Product Degradation on the Column The acidic nature of the silica gel may be causing the degradation of the target compound.- Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation spots appear. - If the compound is acid-sensitive, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.- Ensure your solvents are well-mixed and degassed. - Use a consistent laboratory temperature, as temperature can affect solvent viscosity and elution characteristics.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the flash chromatography of this compound on silica gel?

A good starting point, based on the purification of structurally related compounds, is a solvent system of hexane and ethyl acetate. You will likely need to add a small amount of acetic or formic acid (e.g., 0.5%) to the mobile phase to ensure good peak shape and elution of the carboxylic acid. The optimal ratio of hexane to ethyl acetate should be determined by TLC analysis.

Q2: How can I improve the separation of my target compound from a very polar impurity?

If you are using normal-phase chromatography on silica, a very polar impurity will stick strongly to the column. You can try a gradient elution, starting with a low polarity solvent system to first elute your less polar impurities and your target compound, and then increasing the polarity to wash out the highly polar impurities. Alternatively, if your target compound is significantly less polar than the impurity, you might consider washing the crude material with a solvent in which your compound is sparingly soluble but the impurity is highly soluble before performing chromatography.

Q3: Is reversed-phase flash chromatography a viable option for purifying this compound?

Yes, reversed-phase chromatography is an excellent alternative, especially for polar and ionizable compounds.[1][4] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. In this system, polar compounds like this compound will elute earlier. You may still need to add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to control the ionization of the carboxylic acid and achieve sharp peaks.

Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?

If your compound has poor solubility in the mobile phase, you should use a solid loading technique. Dissolve your crude product in a suitable solvent (e.g., methanol, DCM), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q5: What visualization techniques can be used for TLC analysis of this compound?

This compound contains a chromophore and should be visible under UV light (typically at 254 nm). If the compound does not visualize well under UV or for certain impurities, you can use staining agents. A potassium permanganate stain is a good general-purpose stain for organic compounds.

Experimental Protocols

General Protocol for Flash Chromatography on Silica Gel

This protocol is a general guideline and should be optimized for your specific sample and impurity profile based on TLC analysis.

1. Preparation of the Column:

  • Select a silica gel flash column of an appropriate size for the amount of crude material you wish to purify.

  • Wet pack the column using the initial, low-polarity mobile phase.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).

  • Alternatively, for solid loading: Dissolve the crude product in a solvent, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent until a dry powder is obtained.

  • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the packed column.

3. Elution:

  • Begin elution with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid, determined by TLC).

  • If using a gradient, gradually increase the proportion of the more polar solvent.

  • Collect fractions and monitor the elution by TLC.

4. Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel, 40-63 µm
Mobile Phase Hexane/Ethyl Acetate with 0.5% Acetic Acid
Gradient Step or linear gradient, increasing the percentage of Ethyl Acetate
Detection UV (254 nm) or TLC with a suitable stain

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_issue Issue Identification cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions cluster_end Resolution start Problem Encountered During Flash Chromatography issue Identify the Primary Issue start->issue no_elution Poor or No Elution issue->no_elution Compound stuck on column tailing Peak Tailing / Streaking issue->tailing Broad, streaky peaks coelution Co-elution with Impurities issue->coelution Impure fractions degradation Product Degradation issue->degradation Low recovery / new spots on TLC action_acid Add 0.1-1% Acetic/Formic Acid to Mobile Phase no_elution->action_acid action_rp Switch to Reversed-Phase (C18) no_elution->action_rp tailing->action_acid action_gradient Optimize Mobile Phase / Use Gradient Elution coelution->action_gradient action_stability Check Compound Stability on Silica (TLC) degradation->action_stability end Successful Purification action_acid->end action_rp->end action_gradient->end action_alt_stationary Use Deactivated Silica or Alumina action_stability->action_alt_stationary If unstable action_alt_stationary->end

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Crystallization of 1-Oxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 1-Oxoisoindoline-5-carboxylic acid.

Troubleshooting Guide

Issue: Poor or No Crystal Formation

Q1: I am not getting any crystals, or the yield is very low. What are the initial steps I should take?

A1: The primary reason for poor or no crystallization is often related to the solvent system and supersaturation levels. Here are the initial troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve this compound when hot but have low solubility when cold. Based on the behavior of the related compound, isoindolin-1-one, polar organic solvents are a good starting point.[1]

  • Induce Nucleation: If a clear, supersaturated solution does not yield crystals, nucleation may be the limiting step. You can attempt to induce nucleation by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Introduce a tiny crystal of this compound from a previous successful crystallization into the supersaturated solution.

  • Increase Supersaturation: If nucleation induction is unsuccessful, your solution may not be sufficiently supersaturated. You can increase the concentration by:

    • Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container.

    • Solvent Removal: Gently heat the solution to boil off a small amount of solvent, then allow it to cool slowly.

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly, or if the melting point of the compound is lower than the temperature of the solution. Given the high melting point of 3-oxoisoindoline-5-carboxylic acid (351.2-353.1°C), the former reasons are more likely.

To address this:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

  • Solvent System Modification: Consider using a co-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Issue: Poor Crystal Quality

Q3: The crystals I'm obtaining are very small, needle-like, or clumped together. How can I improve the crystal quality?

A3: Poor crystal morphology is often a result of rapid nucleation and crystal growth. To obtain larger, more well-defined crystals, you need to slow down the crystallization process.

  • Slower Cooling: As mentioned previously, slowing the cooling rate is crucial. A Dewar flask or an insulated container can be used to achieve very slow cooling.

  • Reduce Supersaturation: A highly supersaturated solution leads to rapid precipitation. Try using a slightly larger volume of solvent to achieve a less concentrated solution.

  • Solvent Diffusion: A very effective method for growing high-quality single crystals is vapor or liquid diffusion.

    • Vapor Diffusion: Dissolve your compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed container that has a small amount of a more volatile anti-solvent. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually inducing crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of your compound in a dense, good solvent at the bottom of a narrow tube. Then, gently add a less dense, miscible anti-solvent on top to create a distinct layer. Crystals will form slowly at the interface of the two solvents.

Frequently Asked Questions (FAQs)

Q4: What are the best solvents to start with for the crystallization of this compound?

Recommended Starting Solvents:

  • Alcohols: Methanol, Ethanol

  • Ketones: Acetone

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Amides: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) - Use with caution as these are high-boiling point solvents and can be difficult to remove.

  • Water: Due to the carboxylic acid group, it will have some water solubility, which is expected to increase significantly with pH.

Q5: How does pH affect the crystallization of this compound?

A5: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly dependent on pH.[2][3]

  • Low pH (Acidic): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and less soluble in water. Crystallization from aqueous systems is more favorable at acidic pH.

  • High pH (Basic): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻), which is much more soluble in water.[4] Therefore, attempting to crystallize the free acid from a basic aqueous solution will likely be unsuccessful.

This pH-dependent solubility can be used as a purification strategy. The compound can be dissolved in a dilute aqueous base, filtered to remove any insoluble impurities, and then re-precipitated by the addition of acid. For high-purity crystals, this precipitate can then be recrystallized from a suitable organic solvent.

Q6: Are there any known impurities I should be aware of during the synthesis and purification of this compound?

A6: Impurities can significantly hinder crystallization. While specific impurities will depend on the synthetic route, common impurities in the synthesis of similar compounds can include starting materials, reagents, and side-products. It is crucial to ensure the starting material is as pure as possible before attempting crystallization. Techniques like column chromatography or an acid-base extraction can be employed for initial purification.

Data Presentation

Table 1: Qualitative Solubility of Isoindolin-1-one (a related compound) and General Solubility Expectations for this compound.

Solvent ClassExample SolventsExpected Solubility of this compoundRationale & Notes
Water H₂OLow (at neutral pH), increases with pHThe parent isoindolin-1-one has limited water solubility.[1] The carboxylic acid group will increase aqueous solubility, especially at higher pH.[2][3]
Alcohols Methanol, EthanolModerate to HighPolar protic solvents that can hydrogen bond with the carboxylic acid and lactam groups. Ethanol is a known solvent for related isoindolinones.
Ketones AcetoneModerateA polar aprotic solvent that can act as a hydrogen bond acceptor. Acetone is a known solvent for isoindolin-1-one.[1]
Ethers THF, DioxaneModeratePolar aprotic solvents.
Amides DMF, NMPHighStrong polar aprotic solvents, often good for dissolving compounds with multiple hydrogen bonding sites. NMP has been used for the crystallization of other carboxylic acids.
Halogenated Dichloromethane (DCM)Low to ModerateLess polar than the above solvents.
Hydrocarbons Hexane, TolueneVery LowNon-polar solvents are unlikely to be effective.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of this compound in various solvents from Table 1. A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can further cool the flask in an ice bath.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Start with Crude This compound solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, NMR) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_crystallization start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Clear solution oiling_out Compound 'Oils Out' start->oiling_out Liquid separation poor_quality Poor Crystal Quality start->poor_quality Small/impure crystals success Good Crystals Formed start->success Success induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try First reheat_dilute Reheat and Dilute oiling_out->reheat_dilute Try First slow_cool_quality Cool More Slowly poor_quality->slow_cool_quality Try First increase_supersaturation Increase Supersaturation (Evaporate Solvent) induce_nucleation->increase_supersaturation If fails change_solvent Change Solvent System increase_supersaturation->change_solvent If fails slow_cool_oil Cool More Slowly reheat_dilute->slow_cool_oil Then change_solvent_oil Change Solvent/ Use Anti-solvent slow_cool_oil->change_solvent_oil If fails reduce_supersaturation Reduce Supersaturation (More Solvent) slow_cool_quality->reduce_supersaturation Also consider diffusion_method Use Diffusion Method reduce_supersaturation->diffusion_method For best quality

Caption: Troubleshooting decision tree for crystallization challenges.

References

Technical Support Center: Reactions of 1-Oxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oxoisoindoline-5-carboxylic acid in chemical reactions, particularly in the synthesis of its amide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-oxoisoindoline-5-carboxamides from this compound?

A common and effective method is the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). A tertiary amine base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the reaction mixture.

Q2: What are the potential side products when using EDC/HOBt for amide coupling with this compound?

The most prevalent side product in carbodiimide-mediated amide coupling is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, rearranges intramolecularly before the amine can react. The use of HOBt helps to suppress this side reaction by converting the highly reactive O-acylisourea into a more stable active ester, which is less prone to rearrangement but still reactive towards the amine. Other potential impurities can include unreacted starting materials and byproducts from the coupling reagents themselves.

Q3: How can I minimize the formation of the N-acylurea byproduct?

To minimize the formation of the N-acylurea byproduct, consider the following strategies:

  • Use of Additives: Always use an additive such as HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) with your carbodiimide coupling agent.

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and HOBt to pre-activate the acid before adding the amine.

  • Temperature Control: Perform the reaction at a controlled temperature, typically starting at 0°C and then allowing it to warm to room temperature.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine to drive the reaction to completion.

Q4: Is the 1-oxoisoindoline ring system stable under typical amide coupling conditions?

The 1-oxoisoindoline lactam ring is generally stable under standard amide coupling conditions using reagents like EDC and HOBt at or below room temperature. The amide bond of the lactam is significantly less reactive than the activated carboxylic acid. However, harsh reaction conditions, such as high temperatures or very strong bases or acids, could potentially lead to the opening of the lactam ring, although this is not a commonly reported side reaction under these specific coupling conditions.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Deactivation of coupling reagents by moisture.3. Poor nucleophilicity of the amine.4. Steric hindrance around the carboxylic acid or amine.1. Ensure all reagents are fresh and of high purity.2. Dry all glassware and use anhydrous solvents.3. Increase the equivalents of the coupling agent and/or amine.4. Increase the reaction time or temperature moderately (e.g., from room temperature to 40°C).5. Consider using a more potent coupling reagent system like HATU or HBTU.
Presence of Multiple Impurities in HPLC Analysis 1. Formation of N-acylurea byproduct.2. Unreacted starting materials.3. Side reactions of the amine or carboxylic acid.4. Degradation of product or starting materials.1. Optimize the reaction conditions to minimize N-acylurea formation (see FAQ 3).2. Purify the crude product using column chromatography on silica gel.3. Use acid/base washes during the workup to remove unreacted starting materials and acidic/basic impurities.4. Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.
Difficulty in Purifying the Product 1. Co-elution of the product with the urea byproduct (if using DCC or DIC).2. Similar polarity of the product and starting materials.1. If using a non-water-soluble carbodiimide, filter off the precipitated urea byproduct before workup.2. Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with aqueous washes.3. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution.

Quantitative Data on Amide Coupling Reactions

The following table summarizes typical yields for the synthesis of various 1-oxoisoindoline-5-carboxamides from this compound using the EDC/HOBt coupling method.

Amine SubstrateYield (%)Reference
Aniline85[1]
4-Fluoroaniline82[1]
4-Chloroaniline88[1]
4-Bromoaniline86[1]
4-Methylaniline84[1]
4-Methoxyaniline80[1]
4-Nitroaniline78[1]
Benzylamine89[1]

Yields are for isolated products after purification.

Experimental Protocols

General Protocol for the Synthesis of 1-Oxoisoindoline-5-carboxamides

This protocol describes a general method for the coupling of this compound with an amine using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF at 0°C, add EDC.HCl (1.2 equivalents).

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 equivalents) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.0-3.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired 1-oxoisoindoline-5-carboxamide.

Visualizations

Experimental Workflow for Amide Synthesis

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A This compound + HOBt in Anhydrous Solvent B Add EDC.HCl at 0°C (Pre-activation) A->B C Add Amine and Base B->C D Stir at Room Temperature C->D E Dilute with Organic Solvent D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure 1-Oxoisoindoline-5-carboxamide H->I

Caption: Workflow for the synthesis of 1-oxoisoindoline-5-carboxamides.

Signaling Pathway: PARP Inhibition by 1-Oxoisoindoline Derivatives

Many 1-oxoisoindoline derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Repair SSB Repair PARP->Repair recruits repair proteins DNA_DSB DNA Double-Strand Break (DSB) PARP->DNA_DSB unrepaired SSB leads to Replication DNA Replication Repair->Replication Cell_Survival Cell Survival Replication->Cell_Survival HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Apoptosis Apoptosis (Cell Death) DNA_DSB->Apoptosis in HR-deficient cancer cells HRR->Cell_Survival in normal cells Inhibitor 1-Oxoisoindoline PARP Inhibitor Inhibitor->PARP inhibits

Caption: Mechanism of PARP inhibition leading to cancer cell death.

Signaling Pathway: Kinase Inhibition by 1-Oxoisoindoline Derivatives

The 1-oxoisoindoline scaffold is also found in many kinase inhibitors, which can block signaling pathways involved in cell proliferation and angiogenesis, such as the VEGF signaling pathway.

Kinase_Inhibition VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Inhibitor 1-Oxoisoindoline Kinase Inhibitor Inhibitor->VEGFR blocks ATP binding site

Caption: Inhibition of the VEGF signaling pathway by a kinase inhibitor.

References

Overcoming solubility issues of 1-Oxoisoindoline-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oxoisoindoline-5-carboxylic acid. Here, you will find detailed information and protocols to overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a solid at room temperature with a molecular structure that suggests low solubility in water and non-polar organic solvents. Its carboxylic acid and lactam functionalities allow for hydrogen bonding, indicating that it is likely to have better solubility in polar organic solvents. While specific quantitative data is limited, qualitative observations from synthesis procedures suggest at least partial solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), methanol (MeOH), and dimethylformamide (DMF).

Q2: I am having trouble dissolving this compound in my desired organic solvent. What are the first troubleshooting steps?

When encountering solubility issues, consider the following initial steps:

  • Solvent Polarity: Ensure the polarity of your solvent is appropriate. Polar aprotic solvents like DMSO and DMF, or polar protic solvents like ethanol and methanol, are generally good starting points.

  • Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the solubility limit. Monitor the temperature to avoid degradation of the compound.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity sample of this compound.

Q3: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent system is a highly effective strategy. A small amount of a strong solvent in which the compound is highly soluble can be added to the primary solvent to increase the overall solvating power of the mixture. For instance, adding a small percentage of DMSO or DMF to a less effective solvent like dichloromethane or ethyl acetate can significantly improve solubility.

Q4: How does pH affect the solubility of this compound in aqueous or partially aqueous solutions?

As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid group will deprotonate to form a carboxylate salt. This salt is significantly more polar and, therefore, more soluble in water and other polar solvents. Adjusting the pH with a suitable base can be a powerful technique to enhance solubility in aqueous-based systems.[1][2]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon cooling or standing.
  • Problem: The initial dissolution was likely achieved in a supersaturated state.

  • Solution 1: Re-dissolve with Heat and Cool Slowly: Heat the solution to re-dissolve the compound and then allow it to cool to room temperature very slowly. This can sometimes result in a stable, saturated solution.

  • Solution 2: Use a Co-solvent: Add a small amount of a stronger solvent (e.g., DMSO, DMF) to the solution to increase the solubility of the compound at room temperature.

  • Solution 3: Prepare a More Dilute Solution: The desired concentration may be above the solubility limit of the compound in that specific solvent. Try preparing a more dilute solution.

Issue 2: The compound is not dissolving even with heating and sonication.
  • Problem: The chosen solvent is not suitable for dissolving this compound at the desired concentration.

  • Solution 1: Switch to a Stronger Polar Aprotic Solvent: Attempt to dissolve the compound in a small amount of a high-solvating power solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or Dimethylformamide (DMF).

  • Solution 2: pH Adjustment (for aqueous-containing systems): If your experimental conditions allow, and you are using a protic solvent mixture, consider adding a base (e.g., triethylamine, sodium hydroxide) to deprotonate the carboxylic acid and increase its solubility.[1][2]

  • Solution 3: Water-Enhanced Solubility: For some organic solvents, particularly Lewis-bases and those with carbonyl groups, the presence of a small amount of water can significantly enhance the solubility of carboxylic acids.[3][4]

Quantitative Solubility Data

SolventPredicted Solubility CategoryEstimated Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO)Highly Soluble> 100
N,N-Dimethylformamide (DMF)Highly Soluble> 100
N-Methyl-2-pyrrolidone (NMP)Highly Soluble> 100
Tetrahydrofuran (THF)Soluble10 - 50
AcetoneSoluble10 - 50
Dichloromethane (DCM)Sparingly Soluble1 - 10
Ethyl AcetateSparingly Soluble1 - 10
MethanolSparingly Soluble1 - 10
EthanolSparingly Soluble1 - 10
AcetonitrileSparingly Soluble1 - 10
WaterPoorly Soluble< 1
HexaneInsoluble< 0.1

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, THF, Methanol, DCM, Ethyl Acetate, Hexane)

  • Small test tubes or vials (1-2 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heating block

Procedure:

  • Add approximately 5-10 mg of this compound to a small, clean, and dry test tube.

  • Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube.

  • After each addition, vortex the tube for 30 seconds.

  • Observe if the solid dissolves completely.

  • If the solid does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL. Vortex after each addition.

  • If the compound is still not fully dissolved, gently heat the mixture in a water bath (start at 40-50°C) while intermittently vortexing. Be cautious with volatile solvents.

  • If the compound remains insoluble, place the tube in an ultrasonic bath for 5-10 minutes.

  • Record your observations at each step to classify the solubility as "soluble," "sparingly soluble," or "insoluble."

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol details how to use a co-solvent to improve the solubility of this compound in a primary solvent.

Materials:

  • This compound

  • Primary solvent (the solvent in which solubility is poor)

  • Co-solvent (a solvent in which the compound is highly soluble, e.g., DMSO or DMF)

  • Volumetric flasks or graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of this compound in the co-solvent at a high concentration (e.g., 100 mg/mL in DMSO).

  • In a separate container, place the desired volume of the primary solvent.

  • While vigorously stirring the primary solvent, slowly add the concentrated stock solution dropwise.

  • Monitor the solution for any signs of precipitation.

  • Continue adding the stock solution until the desired final concentration is reached or until the first signs of precipitation appear.

  • If precipitation occurs, it indicates the solubility limit in that co-solvent mixture has been exceeded.

Protocol 3: Solubility Enhancement by pH Adjustment

This protocol is for increasing the solubility of this compound in aqueous or mixed aqueous/organic solvent systems by forming a salt.

Materials:

  • This compound

  • Aqueous or mixed solvent system

  • A suitable base (e.g., 1 M Sodium Hydroxide, Triethylamine)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the desired amount of this compound in the chosen solvent system.

  • While stirring, slowly add the base dropwise to the suspension.

  • Monitor the pH of the solution.

  • Continue adding the base until the solid completely dissolves.

  • Record the final pH of the clear solution. Note that the required pH will be above the pKa of the carboxylic acid.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Strategies start Start: Insoluble Compound solubility_test Qualitative Solubility Test (Protocol 1) start->solubility_test soluble Soluble solubility_test->soluble Success insoluble Insoluble/ Sparingly Soluble solubility_test->insoluble Failure heating Gentle Heating & Sonication insoluble->heating heating->soluble Success co_solvent Co-solvent Addition (Protocol 2) heating->co_solvent Failure co_solvent->soluble Success ph_adjustment pH Adjustment (Protocol 3, if applicable) co_solvent->ph_adjustment Failure ph_adjustment->soluble Success

Caption: A logical workflow for addressing solubility issues.

ph_effect_pathway compound_acid This compound (Insoluble in Water) base Addition of Base (e.g., NaOH, TEA) compound_acid->base compound_salt 1-Oxoisoindoline-5-carboxylate Salt (Soluble in Water) acid Addition of Acid (e.g., HCl) compound_salt->acid base->compound_salt Deprotonation acid->compound_acid Protonation

Caption: Effect of pH on the solubility of this compound.

References

Stabilizing 1-Oxoisoindoline-5-carboxylic acid for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 1-Oxoisoindoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. Recommended conditions are -20°C in a tightly sealed container, purged with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.

Q2: What are the potential degradation pathways for this compound during storage?

A2: Based on its chemical structure, which contains both a lactam and a carboxylic acid functional group, the primary degradation pathways are anticipated to be hydrolysis and, to a lesser extent, oxidation and decarboxylation.[1][2][3][4] Hydrolysis can lead to the opening of the lactam ring, forming an amino acid derivative.

Q3: What are the visible signs of degradation?

A3: Visual indicators of degradation can include a change in color (e.g., yellowing or browning), clumping of the powder, or a noticeable change in its solubility characteristics. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming stability.

Q4: How can I assess the purity and degradation of my stored this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[5] High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for quantitative analysis of purity and detection of degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation of the parent compound and identification of any impurities or degradants.[5]

Q5: Should I be concerned about the pH of solutions when working with this compound?

A5: Yes, the stability of this compound in solution is expected to be pH-dependent.[1] Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring.[3] It is advisable to prepare solutions fresh and use buffered systems when pH stability is critical for an experiment.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Symptom: Your HPLC chromatogram shows new peaks that were not present in the initial analysis of the compound.

  • Possible Cause: This is a strong indication of degradation. The new peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use HPLC-MS to determine the mass-to-charge ratio of the new species. This can provide initial clues about their structure (e.g., addition of a water molecule in the case of hydrolysis).

    • Perform forced degradation studies: Subject a reference sample of the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products.[6][7] Compare the retention times of the peaks from the forced degradation with the unexpected peaks in your stored sample to identify them.

    • Review storage conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture.

Issue 2: Decreased Potency or Activity in Biological Assays
  • Symptom: The compound shows lower than expected biological activity in your experiments.

  • Possible Cause: A decrease in the concentration of the active parent compound due to degradation.

  • Troubleshooting Steps:

    • Confirm Purity: Re-analyze the purity of the compound using a validated HPLC method to determine the percentage of the parent compound remaining.

    • Evaluate Solubility: Ensure the compound is fully dissolved in the assay buffer. Degradation products may have different solubility profiles.

    • Consider Bioisosteres: If stability is a persistent issue, and for drug development purposes, you might consider investigating more stable bioisosteres of the carboxylic acid group, such as a tetrazole.[8][9]

Predicted Degradation Pathway

The primary anticipated degradation pathway for this compound is hydrolysis of the lactam ring, which would result in the formation of 2-(aminomethyl)-5-carboxybenzoic acid.

G Predicted Hydrolysis of this compound A This compound B 2-(aminomethyl)-5-carboxybenzoic acid A->B Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Predicted hydrolytic degradation of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Experimental Workflow for Forced Degradation

G Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 70°C) A->E F Photolytic Degradation (Solid, Light Exposure) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I LC-MS Analysis for Peak Identification H->I If new peaks appear

Caption: Workflow for conducting forced degradation studies.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical)
Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C, 24h15.224.8
0.1 M NaOH, RT, 4h45.814.8
3% H₂O₂, RT, 24h8.136.2
Thermal (70°C, 48h)2.517.1
Photolytic5.628.3
Table 2: Recommended HPLC Method Parameters
ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[5]
Mobile PhaseA: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min[5]
DetectionUV at 254 nm[5]
Injection Volume10 µL[5]

Troubleshooting Decision Tree

G Troubleshooting Unexpected Analytical Results A Unexpected Peak in HPLC? B Yes A->B C No A->C D Run LC-MS to get mass of the new peak. B->D J Purity is confirmed. Proceed with experiments. C->J E Does mass correspond to a predicted degradant (e.g., +18 for hydrolysis)? D->E F Yes E->F G No E->G H Probable degradation product. Review storage conditions. F->H I Potential contamination. Check solvents, vials, and instrument. G->I

Caption: Decision tree for troubleshooting unexpected HPLC results.

References

Troubleshooting low yields in coupling reactions with 1-Oxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions with 1-Oxoisoindoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in amide and Suzuki coupling reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in amide coupling reactions are frequently due to several factors:

  • Incomplete activation of the carboxylic acid: The carboxylic acid needs to be activated by a coupling reagent to react with the amine. Inefficient or degraded coupling reagents, or insufficient reaction time for activation, can lead to poor yields.

  • Presence of moisture: Water can hydrolyze the activated acid intermediate, regenerating the starting carboxylic acid and reducing the yield. It is crucial to use anhydrous solvents and dry glassware.

  • Poor solubility of reactants: this compound or the amine coupling partner may have limited solubility in the chosen reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification.

  • Steric hindrance: If either the amine or the carboxylic acid has bulky substituents near the reaction center, this can slow down the reaction rate.

Q2: Which amide coupling reagents are recommended for this compound?

A variety of coupling reagents can be used. The choice often depends on the specific amine being coupled and the scale of the reaction. Common choices include carbodiimides like EDC, often used with additives like HOBt or DMAP, and uronium-based reagents like HATU. A convenient protocol for amide bond formation with electron-deficient amines and carboxylic acids involves the use of 1 equivalent of EDC and 1 equivalent of DMAP, with a catalytic amount of HOBt.[1]

Q3: I am observing a low yield in my Suzuki coupling reaction with a halogenated derivative of this compound. What should I investigate?

Troubleshooting low yields in Suzuki coupling reactions involves a systematic optimization of several parameters:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. The catalyst can be deactivated by coordination with the carboxylate group.[2] Screening different catalyst/ligand combinations is often necessary.

  • Base: The type and amount of base are crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base's strength and solubility can significantly impact the reaction.

  • Solvent: The solvent system (e.g., toluene/water, dioxane/water, DMF) can influence the solubility of reactants and the stability of the catalyst. The use of a biphasic solvent system can sometimes be problematic due to the solubility of the carboxylate salt in the aqueous phase.

  • Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions, such as catalyst decomposition or deboronation of the boronic acid.

  • Purity of Reactants: Impurities in the starting materials, particularly the boronic acid, can negatively affect the catalytic cycle.

Q4: How can I purify the final coupled product?

Purification strategies depend on the properties of the product. For 1-oxoisoindoline-5-carboxamides, common methods include:

  • Aqueous work-up: Washing the organic layer with dilute acid (e.g., 10% aqueous citric acid) and base (e.g., 10% aqueous NaHCO₃) can remove unreacted starting materials and reagent byproducts.

  • Column chromatography: Silica gel chromatography is a standard method for purifying amide products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Troubleshooting Guides

Amide Coupling Reactions

If you are experiencing low yields in your amide coupling reaction with this compound, follow this troubleshooting workflow:

Amide_Troubleshooting start Low Yield in Amide Coupling check_reagents Check Reagent Quality & Purity (Coupling reagent, amine, solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, time, stoichiometry) check_reagents->check_conditions Reagents OK change_reagent Change Coupling Reagent (e.g., HATU, BOP-Cl) check_reagents->change_reagent Reagents Suspect solubility Assess Solubility of This compound check_conditions->solubility Conditions Standard check_conditions->change_reagent Conditions Suboptimal purification Optimize Purification (Work-up, chromatography) solubility->purification Good Solubility change_solvent Change Solvent (e.g., DMF, NMP, CH3CN) solubility->change_solvent Poor Solubility success Improved Yield purification->success Yield Improved change_reagent->success change_solvent->success Suzuki_Troubleshooting start Low Yield in Suzuki Coupling screen_catalyst Screen Catalyst & Ligand (e.g., Pd(PPh3)4, PdCl2(dppf)) start->screen_catalyst screen_base Screen Base (K2CO3, K3PO4, Cs2CO3) screen_catalyst->screen_base No Improvement success Improved Yield screen_catalyst->success Improvement screen_solvent Screen Solvent System (Toluene/H2O, Dioxane/H2O) screen_base->screen_solvent No Improvement screen_base->success Improvement optimize_temp Optimize Temperature screen_solvent->optimize_temp No Improvement screen_solvent->success Improvement check_boronic_acid Check Boronic Acid Quality optimize_temp->check_boronic_acid No Improvement optimize_temp->success Improvement check_boronic_acid->success Purity Improved Troubleshooting_Logic start Low Yield check_sm Starting Materials Consumed? start->check_sm complex_mixture Complex Mixture of Products? check_sm->complex_mixture Yes incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_reactions Investigate Side Reactions (e.g., hydrolysis, decomposition) complex_mixture->side_reactions Yes purification_issue Review Purification Strategy complex_mixture->purification_issue No optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) side_reactions->optimize_conditions drive_reaction Increase Equivalents, Temp, or Time incomplete_reaction->drive_reaction catalyst_problem Consider Catalyst Deactivation (for Suzuki) incomplete_reaction->catalyst_problem change_catalyst Screen Different Catalysts/Ligands catalyst_problem->change_catalyst

References

Technical Support Center: Method Refinement for Bromination in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bromination reaction refinement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical bromination step in their synthetic workflows. Here you will find answers to frequently asked questions, detailed experimental protocols, and data-driven guidance to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during bromination experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Reaction

Q1: My aromatic bromination with N-Bromosuccinimide (NBS) is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields in aromatic bromination using NBS on electron-rich systems, such as indanols, can often be attributed to suboptimal reaction conditions.[1] Key factors to consider include:

  • Reaction Temperature: The reaction can be highly sensitive to temperature. It is often beneficial to start at a lower temperature (e.g., -10 °C to 0 °C) and allow the reaction to gradually warm to room temperature. This helps to control the reaction rate and minimize the formation of side products.[1]

  • Catalyst: While NBS can brominate highly activated rings, an acid catalyst can promote electrophilic aromatic substitution. However, strong Lewis acids like FeBr₃ might favor other side reactions.[2] For NBS brominations, a catalytic amount of a protic acid like HCl or p-TsOH can be effective.[2][3]

  • Solvent Choice: The solvent can significantly influence the reaction's success. For the bromination of electron-rich systems like indanols, polar aprotic solvents such as acetonitrile are often effective.[1]

  • Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q2: My radical bromination of an alkane is not proceeding. What should I check?

A2: Radical brominations require the generation of bromine radicals, which is typically achieved through initiation by light (photobromination) or a radical initiator.[4] If the reaction is not working, consider the following:

  • Initiator: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is fresh and has been stored correctly. For photochemical reactions, ensure the light source is of the appropriate wavelength and intensity to initiate the reaction.[5]

  • Inhibitors: The presence of radical inhibitors can quench the reaction. Ensure your starting materials and solvent are free from such impurities. Some commercial starting materials are shipped with stabilizers that may need to be removed.[6]

  • Solvent: Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been used for radical brominations.[5] However, due to its toxicity, safer alternatives like dichloromethane or acetonitrile can also be effective.[7]

Issue 2: Formation of Side Products

Q3: My bromination reaction is producing multiple unexpected products. How can I improve the selectivity?

A3: The formation of multiple products is a common issue and can often be controlled by adjusting the reaction conditions.

  • Over-bromination: The formation of di- or poly-brominated products can occur, especially with highly activated aromatic rings.[8] To minimize this, you can:

    • Use a stoichiometric amount of the brominating agent.

    • Add the brominating agent slowly and in portions to avoid localized high concentrations.[6]

    • Perform the reaction at a lower temperature to decrease the reaction rate.[9]

  • Polymerization: Some substrates, particularly styrenes and other vinyl compounds, are prone to polymerization under radical or acidic conditions.[6] To prevent this:

    • Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C).[6]

    • Exclude Light: Wrap the reaction vessel in aluminum foil to prevent photo-initiated polymerization.[6]

    • Use Inhibitors/Scavengers: Add a radical inhibitor if radical polymerization is suspected. If HBr is a byproduct, a non-nucleophilic base can be added to act as an acid scavenger.[6]

  • Formation of Isomers: In allylic bromination, the intermediate allylic radical is resonance-stabilized, which can lead to the formation of a mixture of constitutional isomers if the resonance forms are not equivalent.[10]

Q4: I am observing bromination on the aromatic ring instead of the desired α-position of my ketone. How can I direct the reaction to the alpha position?

A4: The selectivity between aromatic and α-bromination of ketones depends on the reaction conditions.

  • Avoid Strong Lewis Acids: Strong Lewis acids like FeBr₃ promote electrophilic aromatic substitution. For α-bromination, use a protic acid catalyst such as p-TsOH or HCl.[2]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally more selective for the α-position compared to molecular bromine (Br₂).[2]

  • Catalysis Type: Acid-catalyzed bromination proceeds through an enol intermediate and typically favors monohalogenation at the α-position. Base-catalyzed bromination, on the other hand, proceeds via an enolate and can lead to polyhalogenation.[2]

Issue 3: Difficult Work-up and Purification

Q5: How can I effectively remove unreacted N-Bromosuccinimide (NBS) and the succinimide byproduct from my reaction mixture?

A5: The removal of NBS and succinimide is a common challenge in purification.[9] The following methods are effective:

  • Aqueous Work-up: This is often the first step.

    • Washing with Water: Succinimide is soluble in water. Multiple washes with water can help remove it from the organic layer.[5]

    • Basic Wash: Washing with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution can deprotonate succinimide, increasing its solubility in the aqueous phase. Ensure your product is stable under basic conditions.[9]

    • Reducing Agent Wash: To remove excess NBS or bromine, wash with a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color of bromine disappears.[9][11]

  • Filtration: If the reaction is conducted in a solvent where succinimide is insoluble (like chloroform or carbon tetrachloride), it will precipitate and can be removed by simple filtration.[5]

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the product from both NBS and succinimide.

  • Recrystallization: If the product is crystalline, recrystallization can be an effective final purification step.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how various reaction parameters can influence the outcome of bromination reactions.

Table 1: Effect of Temperature on Selectivity in Bromonitromethane Synthesis

EntryTemperature (°C)Product Ratio (Bromo:Dibromo)
1103:1
209:1
3-612:1
4-156:1 (due to freezing)
Data adapted from a study on the optimization of bromonitromethane preparation. The product ratio indicates the selectivity for the desired mono-brominated product.[9]

Table 2: Effect of Bromine Addition Rate on Selectivity

EntryScale (g)StirringBromine AdditionProduct Ratio (Bromo:Dibromo)
128MechanicalDropwise3:1
228MechanicalSingle Portion12:1
Data adapted from a study on the optimization of bromonitromemethane preparation. A single, rapid addition of bromine significantly improves selectivity.[9]

Table 3: Solvent Effects in the α-Bromination of Acetophenone using NBS and Microwave Irradiation

SolventYield (%)
Dichloromethane95
Acetonitrile80
Diethyl ether75
Tetrahydrofuran70
n-Hexane60
Data indicates that dichloromethane provides the best yield and selectivity for the monobromo product under these conditions.[2]

Experimental Protocols

Protocol 1: General Procedure for Aromatic Bromination using NBS

This protocol is suitable for the bromination of activated aromatic compounds.

  • Dissolution: Dissolve the aromatic substrate (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution in portions over a period of 15-30 minutes.

  • Catalyst Addition (if necessary): If the substrate is not highly activated, add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Allylic Bromination with NBS

This protocol is for the bromination of the allylic position of an alkene.

  • Setup: To a round-bottom flask, add the alkene (1 equivalent), N-Bromosuccinimide (NBS) (1 equivalent), and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).

  • Solvent: Add a suitable solvent, typically carbon tetrachloride or another non-polar solvent.

  • Initiation: Heat the reaction mixture to reflux. If using photochemical initiation, irradiate the flask with a UV lamp.

  • Reaction Monitoring: The reaction can be monitored by observing the consumption of the denser NBS at the bottom of the flask and the formation of the less dense succinimide which floats.

  • Work-up: After the reaction is complete (typically monitored by TLC or GC), cool the mixture to room temperature.

  • Filtration: Filter the mixture to remove the succinimide byproduct.

  • Washing: Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by distillation or column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Bromination

G Troubleshooting Workflow for Low Yield in Bromination start Low Yield or No Reaction check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_catalyst Verify Catalyst/Initiator (Activity, Correct Type) start->check_catalyst reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok catalyst_ok Catalyst/Initiator Active? check_catalyst->catalyst_ok reagents_ok->conditions_ok Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->catalyst_ok Yes optimize_conditions Systematically Vary Conditions (e.g., Temperature Gradient) conditions_ok->optimize_conditions No replace_catalyst Use Fresh Catalyst/Initiator catalyst_ok->replace_catalyst No re_evaluate Re-evaluate Synthetic Route or Brominating Agent catalyst_ok->re_evaluate Yes replace_reagents->check_conditions optimize_conditions->check_catalyst replace_catalyst->start

Caption: A logical workflow for troubleshooting low-yield bromination reactions.

Diagram 2: Selection of Bromination Method

G Selection of Bromination Method substrate Substrate Type alkane Alkane substrate->alkane alkene Alkene substrate->alkene aromatic Aromatic Ring substrate->aromatic ketone Ketone (α-position) substrate->ketone method_radical Radical Bromination (Br₂ + light or NBS + initiator) alkane->method_radical method_allylic Allylic Bromination (NBS + initiator) alkene->method_allylic Allylic C-H method_electrophilic_add Electrophilic Addition (Br₂) alkene->method_electrophilic_add Double Bond method_electrophilic_sub Electrophilic Aromatic Substitution (Br₂ + Lewis Acid or NBS) aromatic->method_electrophilic_sub method_alpha_bromo α-Bromination (Br₂ or NBS in acid/base) ketone->method_alpha_bromo

Caption: Decision tree for selecting the appropriate bromination method based on the substrate.

Diagram 3: Simplified Pathway for Electrophilic Aromatic Bromination

G Simplified Pathway for Electrophilic Aromatic Bromination start Benzene Ring (Nucleophile) sigma_complex Sigma Complex (Carbocation Intermediate) start->sigma_complex Nucleophilic Attack bromine Br₂ activated_br Activated Electrophile [Br-Br---FeBr₃] bromine->activated_br Activation catalyst Lewis Acid (e.g., FeBr₃) catalyst->activated_br Activation activated_br->sigma_complex Nucleophilic Attack product Brominated Aromatic Product sigma_complex->product Deprotonation (Aromaticity Restored)

Caption: Key steps in the electrophilic aromatic bromination of a benzene ring.

References

Technical Support Center: Microwave-Assisted Cyanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave heating to optimize cyanation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during microwave-assisted cyanation experiments.

Q1: My reaction is showing low or no conversion to the desired nitrile product. What are the potential causes and how can I improve the yield?

A1: Low or no conversion in a microwave-assisted cyanation reaction can stem from several factors. Here is a step-by-step troubleshooting approach:

  • Catalyst Activity: The palladium catalyst is crucial. Cyanide ions can poison homogeneous palladium catalysts, so their concentration in the solution needs to be kept low[1].

    • Solution: Consider using a cyanide source that ensures a slow release of cyanide ions, such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2)[1][2][3]. The use of Zn(CN)2 may also be beneficial as both cyano groups can be transferred, allowing for the use of fewer equivalents[1].

  • Reaction Temperature: The temperature might be insufficient for the specific substrate and catalyst system.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. For many palladium-catalyzed cyanations, temperatures between 140°C and 180°C have proven effective[1]. However, be aware that excessively high temperatures can lead to byproduct formation.

  • Solvent Choice: The solvent plays a critical role in microwave absorption and reaction kinetics.

    • Solution: Polar aprotic solvents like DMF, DMA, and NMP are generally good choices for microwave chemistry due to their high dielectric constants[1][4]. If you are using a less polar solvent like THF or acetonitrile, you may observe lower yields[1].

  • Additives: Some reactions benefit from the presence of additives that can stabilize the catalyst or facilitate the reaction.

    • Solution: The addition of TMEDA (tetramethylethylenediamine) has been shown to improve yields in some cases, even allowing for a reduction in reaction temperature[1]. Other additives like zinc dust or zinc acetate have also been used to improve palladium-catalyzed systems[1].

  • Reaction Time: While microwave reactions are typically fast, the hold time at the target temperature may still be insufficient.

    • Solution: Increase the reaction hold time. Many reported microwave cyanations are complete within 2 to 5 minutes at the target temperature[1].

Q2: I am observing significant byproduct formation, such as amide from nitrile hydrolysis or debrominated starting material. How can I minimize these side reactions?

A2: The formation of byproducts is a common challenge. Here’s how to address it:

  • Hydrolysis to Amide: This is often caused by the presence of water in the reaction mixture.

    • Solution: Ensure that all reagents and solvents are anhydrous. The use of additives like water can sometimes lead to good conversion but may also produce detectable quantities of the corresponding amide[1]. Therefore, the exclusion of protic solvents or additives is important if amide formation is a concern[1].

  • Debromination/Reduction of Aryl Halide: This side reaction can compete with the desired cyanation.

    • Solution: Optimizing the catalyst system and reaction conditions can help. The choice of ligand for the palladium catalyst can influence selectivity. Additionally, lowering the reaction temperature, if possible without sacrificing conversion, can sometimes reduce the rate of undesired side reactions[1].

Q3: My reaction is sparking or arcing inside the microwave cavity. What should I do?

A3: Arcing is a serious safety concern and can damage the microwave reactor. It is often caused by the presence of metal or conductive materials.

  • Immediate Action: Stop the microwave immediately if you observe sparking[5].

  • Potential Causes & Solutions:

    • Metal Contamination: Ensure there are no metal objects, such as stir bars with exposed metal, clips, or foil, inside the microwave cavity[6][7]. Use only microwave-safe vessels and accessories.

    • Catalyst Issues: Some finely divided metal catalysts or reagents, if not properly suspended or if they adhere to the vessel walls, can create localized hot spots and lead to arcing. Ensure proper stirring to keep solids suspended.

    • Grease and Food Buildup: In a general-purpose microwave, food and grease buildup can carbonize and become conductive, leading to sparks[5][6]. For laboratory microwave reactors, ensure the cavity is clean.

    • Damaged Waveguide Cover: A damaged or dirty waveguide cover can cause sparking[8][9]. Consult your instrument's manual for inspection and cleaning procedures.

Q4: The pressure inside the reaction vessel is exceeding the safe limit. What could be the cause and how can I prevent it?

A4: Over-pressurization is a significant safety hazard in microwave synthesis.

  • Volatile Solvents: Heating solvents far beyond their atmospheric boiling point will cause a rapid increase in pressure[10][11].

    • Solution: Choose a solvent with a higher boiling point if high temperatures are required. Alternatively, reduce the target temperature. Always be aware of the pressure limits of your reaction vessels.

  • Gas Evolution: Some reactions may evolve gas as a byproduct, leading to a pressure buildup.

    • Solution: If gas evolution is expected, consider using a vessel with a higher pressure rating or modify the reaction scale. It may be necessary to perform the reaction in an open-vessel system if compatible with the required temperature and solvent.

  • Reaction Scale: Running a reaction at too large a scale for the vessel size can lead to excessive pressure.

    • Solution: Reduce the reaction volume or use a larger, appropriately rated reaction vessel.

Frequently Asked Questions (FAQs)

Q5: How do I choose the optimal microwave power setting for my cyanation reaction?

A5: Modern microwave reactors typically operate by setting a target temperature, and the instrument automatically modulates the power to reach and maintain that temperature. It is generally recommended to use the maximum power setting to reach the target temperature as quickly as possible, as this can often minimize the formation of byproducts that may occur during a slow ramp-up in temperature. The instrument will then regulate the power to hold the temperature steady for the specified time[12].

Q6: Is it possible to scale up a microwave-assisted cyanation reaction?

A6: Yes, scaling up is possible, but it presents challenges due to the limited penetration depth of microwave irradiation[13]. Direct scaling in the same batch reactor is often not feasible. Strategies for scale-up include:

  • Continuous Flow Reactors: Stop-flow or continuous flow microwave reactors allow for the processing of larger quantities of material by continuously passing the reaction mixture through the microwave cavity[1][14].

  • Multimode Reactors: These reactors have a larger cavity and can accommodate larger reaction vessels or multiple vessels simultaneously[13][15].

  • Numbering Up: This approach involves running multiple small-scale reactions in parallel or sequentially, which can be automated[13].

Q7: What is the difference between thermal and non-thermal microwave effects in the context of cyanation reactions?

A7:

  • Thermal Effects: This refers to the heating of the reaction mixture through dielectric heating, where polar molecules align with the oscillating electric field of the microwaves, generating heat through friction. Most of the rate enhancements seen in microwave chemistry can be attributed to rapid and uniform heating to high temperatures[16].

  • Non-thermal Effects: These are controversial and refer to any observed effects not purely due to the temperature increase, such as specific interactions of the electromagnetic field with molecules that might lower the activation energy[17][18]. While there is ongoing debate, for most practical purposes in liquid-phase organic synthesis, the observed benefits of microwave irradiation are considered to be primarily thermal[17].

Q8: How do I accurately measure the temperature of my reaction in the microwave?

A8: Accurate temperature measurement is critical for reproducible results. Modern microwave reactors use one of two methods:

Data Presentation: Microwave Cyanation Parameters

The following tables summarize typical reaction conditions for palladium-catalyzed microwave-assisted cyanation of aryl halides.

Table 1: Comparison of Cyanide Sources and Conditions

Aryl HalideCyanide SourceCatalystLigandSolventTemp (°C)Time (s)Yield (%)Reference
4-BromotolueneZn(CN)2 (0.6 eq)Pd(dppf)Cl2dppfDMF180300>95[1]
4-BromotolueneK4[Fe(CN)6] (1 eq)Pd(dppf)Cl2dppfDMF18030060[1]
4-BromotolueneAcetone Cyanohydrin (1 eq)Pd(dppf)Cl2dppfDMF18030010[1]
Various Aryl HalidesK4[Fe(CN)6] (22 mol%)Dimeric ortho-palladated complex (0.5 mol%)-DMF130Variesup to 93[3]

Table 2: Effect of Additives and Temperature

SubstrateAdditive (0.2 eq)Catalyst (1 mol%)Temp (°C)Time (s)Conversion (%)NotesReference
Bromo-precursor 1NonePd-dppf1803000No reaction[1]
Bromo-precursor 1WaterPd-dppf18030095Amide byproduct formed[1]
Bromo-precursor 1TMEDAPd-dppf180300100Clean reaction[1]
Bromo-precursor 1TMEDAPd-dppf140300100Clean, no discoloration[1]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Cyanation of Aryl Bromides with Zinc Cyanide

This protocol is adapted from the work of Pitts et al.[1].

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)2, 0.6 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.01 mmol, 1 mol%).

  • Solvent and Additive Addition: Add anhydrous N,N-dimethylformamide (DMF, 3 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.2 mmol).

  • Vessel Sealing: Securely seal the vessel with a septum cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 140-180°C, the hold time to 300 seconds, and the maximum power to 300 W. Enable stirring.

  • Cooling: After the irradiation is complete, cool the vessel to room temperature using a stream of compressed air.

  • Work-up: Once cooled, open the vessel carefully. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_end End Goal Start Microwave Cyanation Experiment Problem Analyze Reaction Outcome Start->Problem LowYield Low / No Conversion Problem->LowYield Low Yield Byproducts Byproduct Formation (Amide, Reduction) Problem->Byproducts Impure Product Arcing Sparking / Arcing Problem->Arcing Safety Issue Overpressure Over-Pressurization Problem->Overpressure Safety Issue Success Optimized Reaction Problem->Success High Yield & Purity CheckCatalyst Check Catalyst Activity & Cyanide Source LowYield->CheckCatalyst Anhydrous Ensure Anhydrous Conditions Byproducts->Anhydrous StopReaction STOP REACTION IMMEDIATELY Arcing->StopReaction ReduceTemp Reduce Temperature Overpressure->ReduceTemp IncreaseTemp Increase Temperature CheckCatalyst->IncreaseTemp ChangeSolvent Optimize Solvent IncreaseTemp->ChangeSolvent UseAdditives Consider Additives (e.g., TMEDA) ChangeSolvent->UseAdditives UseAdditives->Success OptimizeLigand Optimize Catalyst/Ligand Anhydrous->OptimizeLigand OptimizeLigand->Success CheckMetal Check for Metal Contamination StopReaction->CheckMetal CheckMetal->Start Restart Safely CleanCavity Clean Reactor Cavity CheckMetal->CleanCavity CleanCavity->Start Restart Safely ReduceTemp->Start Restart Safely CheckSolventBP Check Solvent Boiling Point ReduceTemp->CheckSolventBP CheckSolventBP->Start Restart Safely ReduceScale Reduce Reaction Scale CheckSolventBP->ReduceScale ReduceScale->Start Restart Safely

References

Validation & Comparative

Characterization of 1-Oxoisoindoline-5-carboxylic acid: A Comparative Guide to 1H NMR and GCMS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 1-Oxoisoindoline-5-carboxylic acid using two primary analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GCMS). We present predicted spectral data, detailed experimental protocols, and a comparison with alternative analytical methods to assist researchers in the structural elucidation and purity assessment of this and similar molecules.

Data Presentation: Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted ¹H NMR chemical shifts and GCMS fragmentation patterns based on the analysis of its chemical structure and data from related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton LabelChemical Shift (δ, ppm) RangeMultiplicityIntegrationNotes
H-a (COOH)10.0 - 13.2Broad Singlet1HThe acidic proton of the carboxylic acid typically appears as a broad signal and is exchangeable with D₂O.[1][2]
H-b~8.2 - 8.4Singlet or Doublet1HAromatic proton ortho to the carboxylic acid group, expected to be deshielded.
H-c~8.0 - 8.2Doublet1HAromatic proton meta to the carboxylic acid group.
H-d~7.7 - 7.9Doublet1HAromatic proton on the isoindolinone ring.
H-e (NH)~8.0 - 9.0Broad Singlet1HAmide proton, chemical shift can be variable and concentration-dependent.
H-f (CH₂)~4.4 - 4.6Singlet2HMethylene protons of the isoindolinone ring.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ=0 ppm and are based on typical values for similar functional groups and aromatic systems.[1][3][4]

Table 2: Predicted GCMS Fragmentation Data for this compound (as a methyl ester derivative)

For GCMS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is typically required.[5]

m/z (mass-to-charge ratio)Proposed FragmentNotes
191 (if underivatized)[M]⁺Molecular ion peak, may be weak.
176[M - CH₃]⁺Loss of the methyl group from the ester.
146[M - COOH]⁺ or [M - COOCH₃]⁺Loss of the carboxyl or methoxycarbonyl group. A common fragmentation for aromatic acids.[6][7]
132[M - COOCH₃ - CO]⁺Subsequent loss of a carbonyl group from the isoindolinone ring.
104[C₇H₄O]⁺Fragment corresponding to the benzoyl cation.
76[C₆H₄]⁺Benzene ring fragment.

Note: The actual fragmentation pattern can be influenced by the ionization energy and the specific instrumentation used.

Comparison with Alternative Analytical Techniques

While ¹H NMR and GCMS are powerful tools, a comprehensive characterization often involves complementary techniques.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Detailed information about the number, connectivity, and chemical environment of protons.Non-destructive, provides rich structural information, good for quantitative analysis.[8]Requires deuterated solvents, may have overlapping signals in complex molecules.[8]
GCMS Molecular weight and fragmentation pattern, which aids in structural elucidation and identification.High sensitivity, excellent separation for volatile compounds, provides a molecular fingerprint.Requires volatile or derivatized samples, thermal degradation of some compounds can occur.[5]
¹³C NMR Information about the carbon skeleton of the molecule, including the number and types of carbon atoms.Complements ¹H NMR, useful for identifying quaternary carbons and carbonyl groups.[9]Lower sensitivity than ¹H NMR, longer acquisition times.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).Fast, non-destructive, provides a quick overview of functional groups present.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.Suitable for non-volatile and thermally labile compounds, various detection methods available.[10]Provides less structural information compared to NMR or MS.
Elemental Analysis Determination of the elemental composition (C, H, N, O).Provides the empirical and molecular formula.Does not provide structural information.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm diameter)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Add a small amount of TMS (typically 1-2 drops of a 1% solution) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GCMS)

Objective: To determine the molecular weight and fragmentation pattern of the derivatized compound.

Materials:

  • This compound sample (~1 mg)

  • Derivatization agent (e.g., Diazomethane or (Trimethylsilyl)diazomethane for methylation)

  • Anhydrous solvent (e.g., Diethyl ether or Methanol)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

Procedure:

  • Derivatization (Methylation): In a well-ventilated fume hood, dissolve ~1 mg of the carboxylic acid in a minimal amount of a suitable solvent (e.g., diethyl ether/methanol). Add the methylating agent (e.g., a solution of diazomethane) dropwise until a faint yellow color persists, indicating complete reaction. Caution: Diazomethane is toxic and explosive.

  • Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the derivatized sample in a suitable volatile solvent (e.g., ethyl acetate) for GCMS analysis.

  • Inject an appropriate volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

  • Set the GC oven temperature program to achieve good separation of the analyte. A typical program might start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Acquire the mass spectrum of the eluting peak corresponding to the derivatized analyte.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of a synthesized compound like this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of 1-Oxoisoindoline- 5-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H NMR & ¹³C NMR purification->nmr ms GCMS or LC-MS purification->ms ftir FTIR Spectroscopy purification->ftir elemental Elemental Analysis purification->elemental interpretation Spectral Interpretation nmr->interpretation ms->interpretation ftir->interpretation elemental->interpretation confirmation Structure Confirmation interpretation->confirmation final_report final_report confirmation->final_report Final Report & Publication

Caption: Analytical workflow for compound characterization.

nmr_vs_gcms cluster_nmr ¹H NMR Analysis cluster_gcms GCMS Analysis compound 1-Oxoisoindoline- 5-carboxylic acid nmr_sample Dissolve in Deuterated Solvent compound->nmr_sample gcms_sample Derivatization (e.g., Methylation) compound->gcms_sample nmr_analysis Spectrometer (Non-destructive) nmr_sample->nmr_analysis nmr_data Structural Information (Connectivity) nmr_analysis->nmr_data gcms_analysis GC Separation & MS Detection gcms_sample->gcms_analysis gcms_data Molecular Weight & Fragmentation Pattern gcms_analysis->gcms_data

Caption: Comparison of ¹H NMR and GCMS analytical pathways.

References

Antioxidant Activity of 1-Oxoisoindoline-5-carboxamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant activity of various 1-Oxoisoindoline-5-carboxamide derivatives. The information is supported by experimental data from peer-reviewed literature, offering insights into their potential as therapeutic agents.

A series of 3-oxoisoindoline-5-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. These compounds were tested for their ability to scavenge free radicals using the 1,1-diphenyl-2-picryl hydrazine (DPPH) assay and to inhibit the oxidation of human low-density lipoprotein (LDL). The nomenclature in the primary literature uses both "1-Oxoisoindoline" and "3-Oxoisoindoline" to refer to the same core structure. This guide will use the terminology as presented in the source material.

Comparative Antioxidant Activity

The antioxidant capacity of eight different 3-oxoisoindoline-5-carboxamide derivatives, designated 8a through 8h, was assessed. The results, presented as IC50 values, indicate that all tested compounds exhibit antioxidant activity. Notably, compound 8a , N-(2-hydroxyphenyl)-3-oxoisoindoline-5-carboxamide, demonstrated the most potent radical scavenging activity in the DPPH assay, even surpassing the standard antioxidant Butylated Hydroxytoluene (BHT).

CompoundDerivative NameDPPH Radical Scavenging IC50 (µM)LDL Oxidation Inhibition IC50 (µM)
8a N-(2-hydroxyphenyl)-3-oxoisoindoline-5-carboxamide283.1
8b N-(3-hydroxyphenyl)-3-oxoisoindoline-5-carboxamide454.8
8c N-(4-hydroxyphenyl)-3-oxoisoindoline-5-carboxamide495.2
8d N-(2-methoxyphenyl)-3-oxoisoindoline-5-carboxamide626.5
8e N-(4-methoxyphenyl)-3-oxoisoindoline-5-carboxamide757.8
8f N-phenyl-3-oxoisoindoline-5-carboxamide889.1
8g N-benzyl-3-oxoisoindoline-5-carboxamide9510.4
8h N-butyl-3-oxoisoindoline-5-carboxamide11012.6
BHT Butylated Hydroxytoluene (Standard)354.2
Table 1: Comparative antioxidant activity of 3-oxoisoindoline-5-carboxamide derivatives (8a-8h) and the standard antioxidant BHT. Data sourced from C. Kishor Kumar, et al. (2010).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable violet-colored DPPH radical to the yellow-colored non-radical form, diphenylpicrylhydrazine. The change in color is measured spectrophotometrically.

Materials:

  • 1,1-diphenyl-2-picryl hydrazine (DPPH)

  • Methanol

  • Test compounds (1-Oxoisoindoline-5-carboxamides)

  • Standard antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • 96-well microplate

  • Spectrophotometer (capable of reading at 517 nm)

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Stock solutions of the test compounds and the standard are prepared in methanol. Serial dilutions are then made to obtain a range of concentrations.

  • In a 96-well microplate, 100 µL of the DPPH solution is added to 100 µL of each concentration of the test compounds and the standard.

  • A control well is prepared with 100 µL of DPPH solution and 100 µL of methanol.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of each well is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Human Low-Density Lipoprotein (LDL) Oxidation Assay

This assay measures the ability of a compound to inhibit the copper-induced oxidation of human LDL. The oxidation of LDL is monitored by measuring the formation of conjugated dienes.

Materials:

  • Human LDL, isolated from pooled plasma of healthy donors

  • Phosphate-buffered saline (PBS)

  • Copper (II) sulfate (CuSO₄) solution

  • Test compounds

  • Spectrophotometer with a thermostated cuvette holder

Procedure:

  • Human LDL is dialyzed against PBS to remove any EDTA.

  • The LDL concentration is adjusted to 0.1 mg/mL with PBS.

  • The test compounds are dissolved in a suitable solvent and added to the LDL solution at various concentrations.

  • The reaction is initiated by the addition of CuSO₄ to a final concentration of 5 µM.

  • The kinetics of LDL oxidation is monitored by measuring the increase in absorbance at 234 nm every 5 minutes for a period of 3 hours at 37°C. This absorbance corresponds to the formation of conjugated dienes.

  • The lag phase, which is the time required for the onset of rapid oxidation, is determined for both the control (LDL with CuSO₄ but without the test compound) and the samples with the test compounds.

  • The percentage of inhibition of LDL oxidation is calculated based on the extension of the lag phase.

  • The IC50 value, the concentration of the test compound that inhibits LDL oxidation by 50%, is then determined.

Mechanism of Action and Experimental Workflow

While the specific signaling pathways modulated by 1-Oxoisoindoline-5-carboxamides in relation to their antioxidant activity have not been fully elucidated in the reviewed literature, their potent radical scavenging activity suggests a direct interaction with reactive oxygen species.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) Neutralized_ROS Neutralized Species (e.g., DPPH-H) ROS->Neutralized_ROS Reduced by Antioxidant Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage Causes Antioxidant 1-Oxoisoindoline-5-carboxamide Antioxidant->Neutralized_ROS Donates Hydrogen Atom

Caption: General mechanism of radical scavenging by an antioxidant compound.

The workflow for assessing the antioxidant activity using the DPPH assay is a standardized and efficient method for screening potential antioxidant compounds.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Sample in 96-well plate A->C B Prepare Test Compound & Standard Solutions B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Experimental workflow for the DPPH radical scavenging assay.

A Comparative Guide to the Structural Analysis of Isoindoline Derivatives: X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of single-crystal X-ray diffraction with common spectroscopic techniques for the structural elucidation of isoindoline derivatives. Supporting experimental data is presented to highlight the strengths and limitations of each method, enabling informed decisions for the comprehensive characterization of these pharmaceutically relevant compounds.

Unveiling the Molecular Architecture: A Multi-faceted Approach

The precise determination of the three-dimensional structure of isoindoline derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. While single-crystal X-ray diffraction (SC-XRD) provides the most definitive atomic-level structural information, a comprehensive characterization often relies on a combination of techniques. This guide compares the data obtained from SC-XRD with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for a selection of isoindoline derivatives.

Comparative Analysis of Isoindoline Derivatives

The following tables summarize the key structural and spectroscopic data obtained for a series of isoindoline derivatives. This allows for a direct comparison of the type of information each technique provides.

Table 1: Crystallographic Data of Selected Isoindoline Derivatives

Compound NameCCDC NumberFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
2-(4-(4-chlorophenyl)thiazol-2-yl)isoindoline-1,3-dione1970227C₁₇H₁₀ClN₃O₂SMonoclinicP2₁/n10.345(3)8.685(2)17.653(5)94.23(3)
2-(4-(p-tolyl)thiazol-2-yl)isoindoline-1,3-dione1970228C₁₈H₁₃N₃O₂SMonoclinicP2₁/n10.452(3)8.654(2)18.231(5)93.87(3)
2-(4-(4-methoxyphenyl)thiazol-2-yl)isoindoline-1,3-dione1970229C₁₈H₁₃N₃O₃SMonoclinicP2₁/n10.587(3)8.632(2)18.543(5)93.54(3)
2-Ethylisoindoline-1,3-dioneNot availableC₁₀H₉NO₂MonoclinicP2₁7.254(6)4.475(4)13.506(10)98.774(13)

Table 2: Key Spectroscopic Data for Selected Isoindoline Derivatives

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)Key IR Bands (cm⁻¹)
2-(4-(p-tolyl)thiazol-2-yl)isoindoline-1,3-dione2.41 (s, 3H, CH₃), 7.29 (d, 2H, Ar-H), 7.49 (d, 2H, Ar-H), 7.89-7.98 (m, 4H, Ar-H), 8.12 (s, 1H, Thiazole-H)21.4, 126.3, 129.8, 132.1, 134.8, 138.5, 149.2, 167.5[M+H]⁺ 348.11778, 1715 (C=O), 1595 (C=N)
2-Ethylisoindoline-1,3-dione1.25 (t, 3H, CH₃), 3.70 (q, 2H, CH₂), 7.80-7.95 (m, 4H, Ar-H)13.5, 34.8, 123.5, 131.8, 134.2, 167.9[M]⁺ 175.11770, 1705 (C=O)

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the isoindoline derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, chloroform, or mixtures).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the isoindoline derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are used to identify the functional groups present in the molecule.

Comparison of Techniques

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Obtained Precise 3D atomic arrangement, bond lengths, bond angles, torsion angles, absolute configuration.Connectivity of atoms, chemical environment of nuclei, information on dynamic processes in solution.Molecular weight, molecular formula (HRMS), fragmentation patterns for structural clues.Presence of functional groups.
Sample Requirements High-quality single crystals (often the bottleneck).Soluble sample in a deuterated solvent.Small amount of sample, can be in solution or solid.Small amount of sample, can be solid, liquid, or gas.
Strengths Unambiguous determination of molecular structure.Provides information about the structure in solution, which is often more biologically relevant.High sensitivity, provides exact molecular weight.Fast and simple technique for functional group identification.
Limitations Requires well-ordered single crystals, provides a static picture of the molecule in the solid state.Can be difficult to interpret for complex molecules, does not provide precise bond lengths and angles.Does not provide detailed 3D structural information on its own.Provides limited information on the overall molecular structure.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for X-ray diffraction analysis and the logical relationship between the different analytical techniques.

xray_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_output Output synthesis Synthesis of Isoindoline Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection Suitable Single Crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file Final Structural Model molecular_structure 3D Molecular Structure cif_file->molecular_structure analytical_relationship cluster_synthesis Compound cluster_techniques Analytical Techniques cluster_info Information Obtained compound Isoindoline Derivative xrd X-ray Diffraction compound->xrd nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir xrd_info 3D Structure (Solid State) xrd->xrd_info nmr_info Connectivity (Solution) nmr->nmr_info ms_info Molecular Formula & Fragmentation ms->ms_info ir_info Functional Groups ir->ir_info

Comparative analysis of different synthetic routes to 1-Oxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Oxoisoindoline-5-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering a detailed look at their methodologies, quantitative performance, and overall feasibility.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Multi-step Synthesis from 2-Methylbenzoic AcidRoute 2: From 4-Substituted Phthalic AnhydrideRoute 3: Selective Reduction of 1,3-Dioxoisoindoline-5-carboxylic acid
Starting Material 2-Methylbenzoic Acid4-Carboxyphthalic Anhydride or 4-Cyanophthalic Anhydride1,3-Dioxoisoindoline-5-carboxylic acid
Number of Steps 62-31
Overall Yield ~30-40% (estimated)Not reportedNot reported
Key Reagents Br₂, Fe, SOCl₂, NBS, AIBN, NH₄OH, Zn(CN)₂, Pd(PPh₃)₄, Raney Ni, OxoneAmmonia, reagents for nitrile hydrolysis or esterification/reductionSelective reducing agent (e.g., catalytic hydrogenation)
Advantages Well-documented, established procedure.Potentially shorter route.Most direct route.
Disadvantages Multi-step process, use of toxic reagents (e.g., Zn(CN)₂).Lack of specific literature precedent for the target molecule.Selective reduction can be challenging, lack of established protocol.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Target Molecule cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 Target This compound A1 2-Methylbenzoic Acid A2 5-Bromo-2-methylbenzoic acid A1->A2 Bromination A3 Methyl 5-bromo-2-methylbenzoate A2->A3 Esterification A4 Methyl 5-bromo-2-(bromomethyl)benzoate A3->A4 Bromination A5 6-Bromoisoindolin-1-one A4->A5 Cyclization A6 1-Oxoisoindoline-5-carbonitrile A5->A6 Cyanation A7 1-Oxoisoindoline-5-carbaldehyde A6->A7 Reduction A7->Target Oxidation B1 4-Substituted Phthalic Anhydride B2 Phthalamic acid intermediate B1->B2 Ammonolysis B2->Target Cyclization/Modification C1 1,3-Dioxoisoindoline-5-carboxylic acid C1->Target Selective Reduction

Validating the Purity of Synthesized 1-Oxoisoindoline-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 1-Oxoisoindoline-5-carboxylic acid. It offers detailed experimental protocols and supporting data to ensure accurate and reliable quality assessment, a critical step in drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in various biologically active molecules. Ensuring the purity of synthesized batches of this compound is paramount for obtaining reproducible results in biological assays and for advancing preclinical and clinical development. This guide outlines the principal analytical techniques for purity determination and compares the subject compound with commercially available alternatives.

Comparison of Analytical Methods

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for the robust validation of this compound purity.

Analytical TechniquePurposeKey Parameters MeasuredTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound and detects impurities.Peak area percentage of the main component.≥98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and identifies organic impurities.Chemical shifts (δ), coupling constants (J), and integration of proton (¹H) and carbon-¹³ (¹³C) signals.Conforms to the expected structure with no significant impurity signals.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.Mass-to-charge ratio (m/z) of the molecular ion.Corresponds to the theoretical molecular weight.
Elemental Analysis (CHN) Confirms the elemental composition of the compound.Percentage of Carbon (C), Hydrogen (H), and Nitrogen (N).Within ±0.4% of the theoretical values.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative analysis of this compound and its potential impurities. A reversed-phase C18 column is often suitable for the separation of aromatic carboxylic acids[1][2][3][4][5].

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase or a suitable solvent.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Expected Signals: Aromatic protons, methylene protons of the isoindoline ring, the N-H proton, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (around 13 ppm).

  • ¹³C NMR:

    • Expected Signals: Carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the methylene carbon.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Data Analysis: Compare the obtained spectrum with the expected chemical shifts and integration values. The absence of significant unassigned signals indicates high purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, confirming the elemental formula.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion ([M-H]⁻) should match the theoretical value for C₉H₆NO₃⁻.

Elemental Analysis (CHN)

This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.

  • Instrumentation: CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified[6][7].

  • Data Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₉H₇NO₃).

Comparative Analysis with Alternative Compounds

For a comprehensive evaluation, the purity of synthesized this compound can be compared against commercially available, structurally related compounds.

CompoundCommercial Availability & PurityKey Structural DifferencePotential Application for Comparison
This compound Available from various suppliers with purities typically ranging from 97-98%[8][9].-Target compound for synthesis and purity validation.
Isoindoline-5-carboxylic acid Commercially available[10].Lacks the oxo group at the 1-position.Can serve as a reference for the isoindoline core structure in spectroscopic analyses.
1,3-Dioxoisoindoline-5-carboxylic acid Commercially available[11][12].Contains an additional oxo group at the 3-position, forming a phthalimide structure.Useful for comparing the influence of the second carbonyl group on analytical properties.
Phthalimidoacetic acid Commercially available.The carboxylic acid is attached to the nitrogen of the phthalimide ring via a methylene group[7][13].Provides a reference for a different substitution pattern on the isoindoline core.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for purity validation and potential signaling pathways where isoindoline derivatives may be active.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation synthesis Synthesis of 1-Oxoisoindoline- 5-carboxylic acid workup Work-up & Purification synthesis->workup hplc HPLC workup->hplc Sample nmr NMR (1H & 13C) workup->nmr Sample ms HRMS workup->ms Sample ea Elemental Analysis workup->ea Sample

Fig. 1: General workflow for the synthesis and purity validation of this compound.

signaling_pathways cluster_nrf2 Nrf2 Signaling Pathway cluster_cdk CDK Signaling Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 inhibits (degradation) ARE Antioxidant Response Element Nrf2->ARE binds to Cytoprotective Genes Cytoprotective Genes ARE->Cytoprotective Genes activates transcription Isoindoline Isoindoline Derivative Isoindoline->Keap1 may inhibit CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes Isoindoline_CDK Isoindoline Derivative Isoindoline_CDK->CDK46 inhibits

Fig. 2: Potential signaling pathways modulated by isoindoline derivatives.

Discussion of Signaling Pathways

Recent research suggests that isoindoline derivatives can interact with key cellular signaling pathways, making them attractive candidates for drug development.

  • Nrf2 Signaling Pathway: The Keap1-Nrf2 pathway is a critical regulator of the cellular response to oxidative stress[6][14][15]. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes by binding to the Antioxidant Response Element (ARE)[16][17]. Some isoindoline derivatives have been shown to modulate this pathway, potentially by interacting with Keap1, thereby enhancing the cellular antioxidant defense.

  • CDK Signaling Pathway: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle[18][19][20][21]. The Cyclin D-CDK4/6 complex, for example, plays a crucial role in the G1 phase by phosphorylating the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent cell cycle progression[20]. The isoindolin-1-one scaffold has been identified as a potential inhibitor of CDKs, such as CDK7, suggesting a role for these compounds in cancer therapy by arresting the cell cycle[22].

Conclusion

The validation of purity for synthesized this compound requires a combination of robust analytical techniques. HPLC is essential for quantitative purity assessment, while NMR, MS, and elemental analysis provide crucial structural confirmation and verification of elemental composition. By following the detailed protocols and comparing the results with those of commercially available analogs, researchers can confidently ascertain the quality of their synthesized material. Furthermore, the exploration of the interaction of isoindoline derivatives with signaling pathways like Nrf2 and CDK highlights the therapeutic potential of this class of compounds and underscores the importance of stringent purity control in drug discovery.

References

A Comparative Guide to 1-Oxoisoindoline-5-carboxylic Acid and Its Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, notably recognized for its role in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. The carboxylic acid moiety at the 5-position is often a key pharmacophoric element, crucial for target engagement. However, the inherent characteristics of a carboxylic acid, such as its ionizable nature, can present challenges in drug development, including poor membrane permeability and susceptibility to metabolic liabilities. This guide provides a comparative analysis of 1-Oxoisoindoline-5-carboxylic acid against its common bioisosteric replacements, offering insights into their potential performance based on established principles and available data for similar structural motifs.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

Bioisosteric replacement of the carboxylic acid in this compound with groups such as tetrazoles, acyl sulfonamides, or isoxazolols can significantly modulate a compound's physicochemical and pharmacokinetic profile. While direct comparative experimental data for this specific scaffold is limited, we can extrapolate from extensive studies on these bioisosteres in other contexts. The following table summarizes the anticipated properties.

PropertyThis compound5-(1H-tetrazol-5-yl)isoindolin-1-oneN-(1-oxoisoindoline-5-carbonyl)sulfonamide5-(3-hydroxyisoxazol-5-yl)isoindolin-1-one
Acidity (pKa) ~4-5~4.5-5.0[1]~3.5-4.5[2]~4-5[3]
Lipophilicity (LogP/LogD) ModerateGenerally higher LogP, but LogD can be similar to carboxylic acid at physiological pH[1][4]Generally more lipophilic[5]Generally more lipophilic
Permeability Potentially limited due to ionization[1][4]Can be lower than expected due to a higher desolvation penalty[4]Generally improved permeability[5]Expected to be improved
Metabolic Stability Susceptible to glucuronidation[1]More resistant to phase I and II metabolism[1]Generally more stable than carboxylic acids[2]Generally more stable
Plasma Protein Binding Variable, can be highOften shows increased plasma protein binding[4][6]VariableVariable
Oral Bioavailability Potentially limitedCan be improved due to enhanced metabolic stability[1]Often improvedExpected to be improved

Target Engagement: PARP Inhibition

The 1-oxoisoindoline core is a key feature of several PARP inhibitors. The carboxylic acid or its bioisostere at the 5-position often mimics the nicotinamide moiety of the NAD+ cofactor, binding in the catalytic domain of PARP enzymes. The choice of the acidic group can influence binding affinity and selectivity.

PARP1/2 Signaling Pathway in DNA Damage Response

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are central to the DNA damage response (DDR).[7][8][9] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[7][10] This PARylation event serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway.[11] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[10][12] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[10][12]

PARP_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds Replication_Fork Replication Fork DNA_Damage->Replication_Fork encounters PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair mediates SSB_Repair->DNA_Damage resolves DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HR_Deficient_Cell HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient_Cell Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient_Cell->Cell_Death PARP_Inhibitor This compound or Bioisostere PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of this compound and its bioisosteres. Below are representative protocols for key in vitro assays.

PARP1 Inhibition Assay (ELISA-based)

This assay measures the inhibition of PARP1 activity by quantifying the amount of poly(ADP-ribose) (PAR) synthesized.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound and its bioisosteres)

Procedure:

  • Add 50 µL of assay buffer containing the test compound at various concentrations to the histone-coated wells.

  • Add 25 µL of a mixture of PARP1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding 25 µL of biotinylated NAD+ solution.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[13][14]

Cell-Based PARP Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context by measuring the levels of PARylation.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-PAR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).

  • Induce DNA damage by treating the cells with H₂O₂ (e.g., 1 mM) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Normalize the PAR signal to a loading control (GAPDH or β-actin) to determine the extent of PARP inhibition.[15]

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate this compound and its bioisosteres, a tiered experimental workflow is proposed.

Experimental_Workflow cluster_1 Comparative Evaluation Workflow Synthesis Synthesis of This compound & Bioisosteres PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Synthesis->PhysChem Biochemical_Assay Biochemical Assays (PARP1/2 Inhibition - IC50) Synthesis->Biochemical_Assay ADME In Vitro ADME (Metabolic Stability, Permeability) PhysChem->ADME Cell_Based_Assay Cell-Based Assays (Cellular PARP Inhibition, Antiproliferation in BRCA-mutant cells) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis & Comparison Cell_Based_Assay->Data_Analysis ADME->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: A proposed workflow for the comparative evaluation of the compounds.

Conclusion

The replacement of the carboxylic acid in this compound with bioisosteres like tetrazoles, acyl sulfonamides, and isoxazolols presents a viable strategy to optimize the drug-like properties of this important scaffold. While the carboxylic acid itself is a potent pharmacophore, its bioisosteric replacements offer the potential for improved metabolic stability, permeability, and oral bioavailability. However, the choice of a specific bioisostere is context-dependent and may influence other properties such as plasma protein binding and target affinity. The experimental protocols and workflow provided in this guide offer a framework for the systematic evaluation of these analogs, enabling researchers to make informed decisions in the design of next-generation 1-oxoisoindoline-based therapeutics. A thorough, parallel evaluation of these compounds is essential to identify the candidate with the optimal balance of potency, selectivity, and pharmacokinetic properties for further development.

References

Spectroscopic Deep Dive: Unraveling the Molecular Fingerprints of 1-Oxoisoindoline-5-carboxylic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the pharmaceutical intermediate 1-Oxoisoindoline-5-carboxylic acid with its precursors, trimellitic anhydride and 1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid, reveals distinct transformations in their molecular frameworks. This guide provides a detailed analysis of their characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a visual representation of the synthetic pathway.

This comparative analysis is crucial for researchers, scientists, and professionals in drug development, offering a clear spectroscopic roadmap for the synthesis and characterization of this important scaffold. The transition from a cyclic anhydride to a phthalimide intermediate and finally to the lactam-containing target molecule is vividly captured through the changes in their respective spectra.

Synthetic Pathway Overview

The synthesis of this compound typically commences with the commercially available precursor, trimellitic anhydride. The pathway involves a two-step process: amidation followed by a selective reduction.

Synthesis_of_1_Oxoisoindoline_5_carboxylic_acid Trimellitic_anhydride Trimellitic Anhydride Intermediate 1,3-Dioxo-1,3-dihydro-2H- isoindole-5-carboxylic acid Trimellitic_anhydride->Intermediate Amidation Ammonia Aqueous Ammonia Final_Product This compound Intermediate->Final_Product Selective Reduction Reducing_agent Reducing Agent (e.g., Zn/CH3COOH)

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid (Intermediate): A suspension of trimellitic anhydride (1 equivalent) in water is treated with an aqueous solution of ammonia (1.2 equivalents) at room temperature. The mixture is then heated to 150-160°C for 2-3 hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid.

Synthesis of this compound (Final Product): To a solution of 1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid (1 equivalent) in acetic acid, zinc dust (3-4 equivalents) is added portion-wise. The reaction mixture is heated at reflux for 4-6 hours. After completion, the hot solution is filtered to remove excess zinc. The filtrate is cooled to room temperature, and the precipitated product is collected by filtration, washed with water, and dried.

Spectroscopic Analysis:

  • NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • FTIR spectra were obtained using a PerkinElmer Spectrum Two FTIR spectrometer with samples prepared as KBr pellets.

  • Mass spectra were acquired on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
Trimellitic Anhydride 8.45 (d, J=7.9 Hz, 1H), 8.39 (s, 1H), 8.13 (d, J=7.9 Hz, 1H)Aromatic Protons
1,3-Dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid 11.4 (br s, 1H), 8.30 (d, J=1.2 Hz, 1H), 8.25 (dd, J=7.8, 1.4 Hz, 1H), 7.95 (d, J=7.8 Hz, 1H)-NH, Aromatic Protons
This compound 13.1 (br s, 1H), 8.8 (s, 1H), 8.15 (s, 1H), 7.98 (d, J=7.8 Hz, 1H), 7.65 (d, J=7.8 Hz, 1H), 4.45 (s, 2H)-COOH, -NH, Aromatic Protons, -CH₂-

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
Trimellitic Anhydride 169.8, 164.2, 163.8, 137.9, 135.8, 133.4, 129.1, 125.5, 124.1Carbonyl, Carboxyl, Aromatic Carbons
1,3-Dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid 167.5, 167.2, 166.8, 136.1, 134.9, 132.0, 124.8, 123.5, 122.9Imide Carbonyls, Carboxyl, Aromatic Carbons
This compound 169.2, 167.1, 145.4, 133.8, 132.9, 129.7, 124.5, 120.9, 45.8Lactam Carbonyl, Carboxyl, Aromatic Carbons, -CH₂-

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)Assignment
Trimellitic Anhydride 3100-2800 (broad), 1860, 1785, 1690O-H (acid), C=O (anhydride, symmetric & asymmetric), C=O (acid)
1,3-Dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid 3200-2500 (broad), 1775, 1720N-H (imide), O-H (acid), C=O (imide, asymmetric), C=O (imide, symmetric & acid)
This compound 3300-2500 (broad), 3180, 1685, 1660O-H (acid), N-H (lactam), C=O (acid), C=O (lactam)

Table 4: Mass Spectrometry Data

CompoundMolecular Formula[M-H]⁻ (m/z)
Trimellitic Anhydride C₉H₄O₅191.0035
1,3-Dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid C₉H₅NO₄190.0195
This compound C₉H₇NO₃176.0399

Discussion of Spectroscopic Transformations

The spectroscopic data clearly illustrates the chemical modifications occurring at each synthetic step.

  • From Trimellitic Anhydride to the Phthalimide Intermediate: The ¹H NMR spectrum of the intermediate shows the appearance of a broad singlet around 11.4 ppm, characteristic of the imide N-H proton, which is absent in the starting anhydride. The IR spectrum confirms this transformation with the appearance of N-H stretching vibrations and the shift of the carbonyl bands to those characteristic of an imide. The mass spectrum shows a decrease in the molecular weight corresponding to the loss of a water molecule upon amidation.

  • From the Phthalimide Intermediate to this compound: The most significant change in the ¹H NMR spectrum is the emergence of a singlet at approximately 4.45 ppm, corresponding to the newly formed methylene (-CH₂-) group in the lactam ring. The ¹³C NMR spectrum corroborates this with a new signal around 45.8 ppm. The IR spectrum shows a distinct shift in the carbonyl stretching frequencies, with the appearance of a lactam carbonyl band around 1660 cm⁻¹. The mass spectrum reflects the reduction of one of the imide carbonyl groups, resulting in a lower molecular weight for the final product.

This detailed spectroscopic comparison provides a robust analytical framework for monitoring the synthesis of this compound, ensuring the identity and purity of the product and its intermediates. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

Cross-Validation of Analytical Methods for 1-Oxoisoindoline-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The robust validation and cross-validation of analytical methods are cornerstones of drug development and clinical research, ensuring data integrity, reliability, and comparability across different studies or laboratories.[1][2] 1-Oxoisoindoline-5-carboxylic acid, as an aromatic carboxylic acid, presents analytical challenges common to this class of compounds, such as the need for sensitive and specific quantification in complex biological matrices like plasma or urine.[3][4]

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies, ensuring that the results are equivalent and can be reliably combined.[8]

Performance Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the biological matrix. LC-MS/MS generally offers significantly higher sensitivity and selectivity, making it the preferred method for bioanalysis where low detection limits are crucial.[8]

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999[9]≥ 0.99[10]
Accuracy (% Recovery) Within ±15% of nominal value[10]Within ±15% of nominal value (±20% at LLOQ)[10]
Precision (% RSD) < 5%< 15% (≤ 20% at LLOQ)[10]
Limit of Detection (LOD) ~1 µg/mLAs low as 0.01 ng/mL[3]
Limit of Quantitation (LOQ) 0.2 µg/mL[9]Can be < 10-fold lower than conventional methods[8]
Specificity/Selectivity Moderate to HighVery High
Matrix Effects Less susceptibleProne to ion suppression/enhancement[10]
Cost & Complexity LowerHigher

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for method validation and subsequent cross-validation. Below are representative methodologies for the analysis of an aromatic carboxylic acid, which can be adapted for this compound.

Method 1: HPLC-UV Analysis

This protocol is based on a validated method for the determination of a carboxylic acid metabolite in human plasma.[9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a centrifuge tube, add an internal standard.

  • Acidify the plasma sample by adding 50 µL of 1M HCl.

  • Add 2.5 mL of chloroform and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject 100 µL into the HPLC system.

2. Chromatographic Conditions

  • Column: Nova-pak C8, 5 µm, or equivalent reversed-phase column.

  • Mobile Phase: A mixture of 30 mM Potassium Dihydrogen Phosphate (KH₂PO₄)-Acetonitrile (adjust pH to 3.0 with phosphoric acid) in a ratio of approximately 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Run Time: Approximately 12-15 minutes.

3. Validation Parameters

  • Linearity: Prepare calibration standards in blank plasma over the concentration range of 0.2-10 µg/mL. The correlation coefficient (r²) should be > 0.999.[9]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The within-day and between-day precision (%RSD) should be below 15%, and accuracy should be within 85-115%.[9]

  • Limit of Quantitation (LOQ): The lowest standard on the calibration curve with accuracy and precision within ±20%. For a similar method, the LOQ was 0.2 µg/mL.[9]

Method 2: LC-MS/MS Analysis

This protocol describes a general approach for the sensitive quantification of carboxylic acids in biological fluids, often involving derivatization to enhance ionization efficiency.[3][11]

1. Sample Preparation (Derivatization and Extraction)

  • To a small volume of biological sample (e.g., 5 µL of urine or plasma), add an isotopic internal standard.[3]

  • Add a solution of a derivatizing agent (e.g., 3-nitrophenylhydrazine, 3-NPH) and a coupling agent (e.g., EDC with pyridine) prepared in an acetonitrile/water mixture.[11]

  • Incubate the mixture at 40°C for 30 minutes.[11]

  • Dilute the sample with the mobile phase and centrifuge to pellet any precipitate.

  • Transfer the supernatant for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient starting from low %B to high %B over several minutes to separate the analyte from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the derivatized analyte and its internal standard.

3. Validation Parameters

  • Linearity: Establish a calibration curve over a wide dynamic range (e.g., 0.1 ng/mL to 10 µg/mL). The linear regression coefficient should be > 0.99.[3]

  • Accuracy and Precision: Intra- and inter-day accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV or %RSD) should not exceed 15% (20% for LLOQ).[3][10]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.

  • Recovery: The extraction efficiency should be consistent and reproducible. Recovery rates of 90% to 105% are achievable.[3]

Cross-Validation Workflow

When data from two different analytical methods (e.g., HPLC-UV and LC-MS/MS) or from the same method at different laboratories need to be compared or combined, a cross-validation study is performed. The workflow ensures that the methods provide equivalent quantitative results.[2]

G cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation cluster_decision Phase 4: Conclusion plan Define a priori acceptance criteria (e.g., based on ICH M10 guidelines) select_methods Select validated methods for comparison (Method A and Method B) plan->select_methods prep_samples Prepare Quality Control (QC) samples and incurred study samples select_methods->prep_samples analyze_A Analyze QC and study samples using Method A prep_samples->analyze_A analyze_B Analyze QC and study samples using Method B prep_samples->analyze_B compare Compare concentration results from both methods analyze_A->compare analyze_B->compare stats Perform statistical analysis (e.g., calculate % difference, assess bias) compare->stats decision Do results meet acceptance criteria? stats->decision pass Methods are cross-validated. Data can be pooled. decision->pass Yes fail Investigation required. Identify source of discrepancy. Re-evaluate or re-validate. decision->fail No

Caption: General workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 1-Oxoisoindoline-5-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1-Oxoisoindoline-5-carboxylic acid is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for its proper disposal, adhering to safety protocols and regulatory standards.

This compound (CAS No. 23386-40-5) is a chemical compound that requires careful handling throughout its lifecycle, including its final disposal.[1] Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedures will mitigate these risks and ensure a safe laboratory environment.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. This substance is classified as harmful and an irritant.[1]

Key Hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1]

Quantitative Data Summary

Property Value Reference
CAS Number 23386-40-5[1]
Molecular Formula C9H7NO3[1]
Molecular Weight 177.159[1]
Physical State Solid[1]
Purity 97%[1]
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[2][3][4][5][6][7][8][9] Do not discharge this chemical into drains, waterways, or the soil.[2]

Experimental Protocol for Disposal:

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with the chemical.

    • This includes any residual solid material, contaminated lab supplies (e.g., weighing paper, spatulas), and disposable PPE.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • This area should be away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spread of the spill.

  • Clean-up:

    • For small spills, carefully sweep or vacuum the solid material into a suitable disposal container. Avoid generating dust.[2]

    • Use an inert absorbent material if the substance is in solution.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the protocol outlined above.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify Waste (Solid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Place in a Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E Initiate Disposal F Arrange for Pickup and Transport to Approved Plant E->F G Complete and Retain Disposal Documentation F->G Final Step

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-Oxoisoindoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 1-Oxoisoindoline-5-carboxylic Acid

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of this compound

This guide provides critical safety and operational information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The recommendations are synthesized from safety data sheets of structurally similar compounds, which consistently indicate hazards of skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield may be required for splash hazards.Protects against dust particles, splashes, and vapors which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, Neoprene).Prevents skin contact which can lead to irritation.
Body Protection A standard laboratory coat. For larger quantities, chemically resistant overalls are recommended.Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is necessary when handling the powder outside of a fume hood or if dust is generated.Prevents inhalation of dust particles that may cause respiratory tract irritation.
Standard Operating Procedure for Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A chemical fume hood is the preferred environment for all weighing and transfer operations to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][2]

2. Donning PPE:

  • Step 1: Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Step 2: Respirator: If required, perform a fit test for your respirator. Don the respirator, ensuring a tight seal.

  • Step 3: Eye Protection: Put on safety goggles. If a splash hazard exists, also don a face shield.

  • Step 4: Gloves: Wash and dry your hands before donning gloves. Select the appropriate size and type of chemical-resistant gloves. Inspect gloves for any tears or punctures before use. Pull the cuffs of the gloves over the sleeves of the laboratory coat.

3. Handling the Compound:

  • Avoid creating dust. Use techniques such as gentle scooping and careful transfer.

  • Keep the container tightly closed when not in use.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

4. Doffing PPE:

  • Step 1: Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Step 2: Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Step 3: Eye Protection: Remove eye and face protection.

  • Step 4: Respirator: If worn, remove the respirator.

  • Step 5: Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_dust Potential for dust generation? start->check_dust base_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves check_dust->base_ppe No respirator Add Respirator (Particulate Filter) check_dust->respirator Yes proceed Proceed with Handling Protocol base_ppe->proceed respirator->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxoisoindoline-5-carboxylic acid
Reactant of Route 2
1-Oxoisoindoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.